molecular formula ¹³C₆H₉¹⁵N₃O₂ B1151915 rac Histidine-13C6,15N3

rac Histidine-13C6,15N3

Cat. No.: B1151915
M. Wt: 164.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Histidine-13C6,15N3, also known as this compound, is a useful research compound. Its molecular formula is ¹³C₆H₉¹⁵N₃O₂ and its molecular weight is 164.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

¹³C₆H₉¹⁵N₃O₂

Molecular Weight

164.09

Synonyms

DL-Histidine-13C6,15N3;  Histidine-13C6,15N3;  1H-Imidazole-4-alanine-13C6,15N3;  _x000B_

Origin of Product

United States

Foundational & Exploratory

Technical Guide: rac-Histidine-13C6,15N3 in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac-Histidine-13C6,15N3 is a uniformly stable isotope-labeled isotopologue of histidine, comprising a racemic mixture (50:50) of D- and L-enantiomers. All six carbon atoms are replaced with Carbon-13 (


) and all three nitrogen atoms with Nitrogen-15 (

).[1]

While the pure L-isomer is the standard for metabolic labeling in living systems, the racemic form serves distinct, high-precision roles in Solid-State NMR (SSNMR) as a chemical shift reference, in quantitative mass spectrometry as a cost-effective internal standard for total histidine analysis, and in chiral chromatography validation.

This guide details the physicochemical properties, experimental applications, and specific protocols for leveraging this isotopologue in drug development and structural biology.

Part 1: Molecular Architecture & Isotopic Physics

The Isotopic Signature

The utility of rac-Histidine-13C6,15N3 stems from its mass shift and nuclear magnetic spin properties.

PropertyNatural Histidinerac-Histidine-13C6,15N3Differential
Formula


+9 Da Mass Shift
Spin (

)

,


,

NMR Active Nuclei
Chirality L- (Bio-active)DL- (Racemic)Crystallographic Packing
Why "rac" (Racemic)?

Researchers choose the racemic form over the pure L-form for three specific reasons:

  • Crystallographic Reference Standards (SSNMR): Racemic amino acids crystallize in centrosymmetric space groups (often P21/c), whereas pure enantiomers crystallize in non-centrosymmetric groups (often P21). This results in distinct density and hydrogen-bonding networks, providing unique chemical shift anisotropy (CSA) values for spectrometer calibration.

  • Chiral Separation Validation: It serves as a definitive spike-in standard to validate the resolution of chiral HPLC/GC columns.

  • Cost-Efficiency in IDMS: For non-chiral quantification of total histidine in biofluids, the racemic standard is functionally identical to the L-isomer but often more economical to synthesize chemically.

Part 2: Primary Application – Solid-State NMR (SSNMR)

In SSNMR, rac-Histidine-13C6,15N3 is utilized to probe dipolar couplings and calibrate Chemical Shift Anisotropy (CSA) tensors. Unlike solution NMR, where rapid tumbling averages out interactions, SSNMR retains the orientation-dependent magnetic interactions.

Tautomeric State Analysis

Histidine plays a catalytic role in enzymes via its imidazole ring, which fluctuates between two neutral tautomers (


 and 

) and a charged cation.[2][3]
  • The Problem: In amorphous biological samples, these states are hard to resolve.

  • The Solution: rac-Histidine-13C6,15N3 is used as a crystalline reference material. Because it forms a rigid lattice, the

    
     chemical shifts are "locked" into specific values, allowing researchers to map the experimental shifts of a protein against the known shifts of the crystalline standard.
    
Cross-Polarization Magic Angle Spinning (CP-MAS)

The uniform labeling (


) enables efficient magnetization transfer from protons (

) to the heavy nuclei, significantly enhancing sensitivity.
Diagram 1: CP-MAS Magnetization Transfer Logic

The following diagram illustrates the flow of magnetization in a standard CP-MAS experiment used to detect this molecule.

CPMAS_Flow H_Spin 1H Spin Bath (Abundant Source) Hartmann Hartmann-Hahn Condition (γH B1H = γX B1X) H_Spin->Hartmann 90° Pulse + Spin Lock Decouple High-Power Decoupling (Remove Heteronuclear Dipolar) H_Spin->Decouple During Acquisition X_Spin 13C / 15N Nuclei (Rare Spins) Hartmann->X_Spin Polarization Transfer FID Free Induction Decay (Signal Acquisition) X_Spin->FID Detection Decouple->FID Narrow Linewidths

Caption: Logic flow of Cross-Polarization Magic Angle Spinning (CP-MAS). Proton magnetization is transferred to 13C/15N nuclei under the Hartmann-Hahn matching condition.

Part 3: Mass Spectrometry & Proteomics

Isotope Dilution Mass Spectrometry (IDMS)

rac-Histidine-13C6,15N3 is the "Gold Standard" Internal Standard (IS) for absolute quantification of histidine in plasma or cell lysates.

  • Mechanism: The +9 Da mass shift (

    
    ) moves the standard's signal well beyond the natural isotopic envelope of endogenous histidine (
    
    
    
    ).
  • Workflow:

    • Sample (Plasma) containing unknown endogenous Histidine.

    • Spike with known concentration of rac-Histidine-13C6,15N3.

    • LC-MS/MS analysis (SRM/MRM mode).

    • Ratio of Area (Endogenous) / Area (Labeled) yields precise concentration.

Protocol: Quantitative Analysis of Total Histidine

Objective: Quantify total histidine in human plasma using rac-Histidine-13C6,15N3.

Reagents:

  • rac-Histidine-13C6,15N3 (Internal Standard Stock: 100 µM in 0.1% Formic Acid).

  • LC-MS Grade Acetonitrile and Water.

  • Precipitation Agent: Methanol/Acetonitrile (50:50).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • CRITICAL: Add 10 µL of Internal Standard Stock (rac-Histidine-13C6,15N3). Adding IS before protein precipitation corrects for extraction losses.

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 200 µL of cold Methanol/Acetonitrile.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Setup:

    • Column: C18 Reverse Phase (Note: If separating D/L isomers is not required, C18 is sufficient. If chiral separation is needed, use a Crown Ether or Teicoplanin column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy
Endogenous His 156.2 m/z (

)
110.1 m/z (Imidazolyl-propyl)15 eV
rac-His-13C6,15N3 165.2 m/z (

)
115.1 m/z (Heavy Fragment)15 eV
  • Data Analysis:

    • Calculate Ratio:

      
      
      
    • Calculate Concentration:

      
      
      

Part 4: Advanced Application – Chiral Separation Validation

In drug development, regulatory bodies (FDA/EMA) require the identification of enantiomeric impurities.

  • The Role of rac-His-13C6,15N3: If a researcher is developing a method to quantify L-Histidine purity, they must prove their column can separate D from L.

    • Experiment: Inject pure L-Histidine sample spiked with rac-Histidine-13C6,15N3.

    • Result: The Mass Spectrometer will see the "Heavy" signal split into two peaks (D-Heavy and L-Heavy) if the column works. The "Light" signal (Endogenous) should co-elute only with the L-Heavy peak. This confirms the peak identity and separation efficiency.

Diagram 2: Chiral Validation Workflow

Chiral_Validation Sample Sample: Pure L-Histidine (Natural Isotope) Mix Mixture Sample->Mix Spike Spike: rac-Histidine-13C6,15N3 (Contains D-Heavy & L-Heavy) Spike->Mix Column Chiral Column Chromatography (Crown Ether / Teicoplanin) Mix->Column MS_Detect Mass Spec Detection (Differentiate by Mass & Time) Column->MS_Detect Result_L Peak 1: L-His (Light) + L-His (Heavy) Co-elution MS_Detect->Result_L Time T1 Result_D Peak 2: D-His (Heavy) Only (Proof of Separation) MS_Detect->Result_D Time T2

Caption: Workflow for validating chiral column performance. The racemic heavy standard ensures that both enantiomers are present to verify separation capability.

References

  • Bertani, P., et al. (2014). "15N chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance, 61, 15-18. Retrieved from [Link]

  • Li, S., & Hong, M. (2011). "Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR." Journal of the American Chemical Society, 133(5), 1534-1544. Retrieved from [Link]

  • Pharmaffiliates. (2024). rac Histidine-13C6,15N3 Reference Standard. Retrieved from [Link]

Sources

Technical Guide: Physicochemical & Spectral Analysis of Racemic Histidine-13C6,15N3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Racemic Histidine-13C6,15N3 (DL-Histidine-13C6,15N3) represents a high-fidelity stable isotope standard utilized in quantitative metabolomics, proteomics, and structural biology. Unlike its L-isomer counterpart, which is primarily used for metabolic incorporation in cell culture (SILAC), the racemic mixture serves as a robust internal standard for mass spectrometry (MS) assays where chiral separation is not performed, and as a specialized tool in solid-state NMR crystallography where centrosymmetric crystal packing is required.

This guide details the physicochemical properties, spectral fingerprints, and experimental handling of this isotopologue.[1] It focuses on the causality behind protocol choices—specifically how isotopic substitution alters molecular weight without significantly perturbing chemical reactivity (the kinetic isotope effect), ensuring reliable quantitation.

Physicochemical Characterization

Chemical Identity & Molecular Weight

The introduction of heavy isotopes (


 and 

) shifts the molecular mass significantly, moving the parent ion out of the interference window of endogenous metabolites.

Table 1: Comparative Physicochemical Properties

PropertyUnlabeled L-HistidineRacemic Histidine-13C6,15N3
Formula


Molecular Weight (Free Base) 155.15 g/mol 164.15 g/mol (+9 Da shift)
Molecular Weight (HCl·H2O) 209.63 g/mol 218.63 g/mol
Stereochemistry L- (S-enantiomer)DL- (Racemic mixture)
pKa (Carboxyl) 1.82~1.82 (Negligible isotope effect)
pKa (Imidazole) 6.00~6.04 (Secondary isotope effect)
pKa (Amino) 9.17~9.17
Solubility (H2O) ~45 mg/mL~45 mg/mL (pH dependent)

Technical Insight: The +9 Da mass shift is achieved by replacing all 6 carbons with


 and all 3 nitrogens with 

. This "uniform" labeling is critical for NMR applications to prevent spectral scrambling and ensures a distinct M+9 peak in MS, avoiding overlap with naturally occurring M+1 or M+2 isotopes of the analyte.
Solubility and Stability

Racemic Histidine-13C6,15N3 is typically supplied as a hydrochloride monohydrate salt to enhance stability and solubility.

  • Hygroscopicity: The HCl salt is hygroscopic. Stock solutions must be prepared immediately upon opening the vial or stored in a desiccator.

  • pH Sensitivity: The imidazole ring (pKa ~6.[2][3]0) acts as a buffer.[4] Solubility is highest at pH < 5 or pH > 10. Near the isoelectric point (pI ~7.6), zwitterionic aggregation can slow dissolution.

Spectral Properties & Isotopic Fingerprint

Nuclear Magnetic Resonance (NMR)

In uniformly labeled (


) compounds, spin-spin coupling becomes the dominant feature in 1D spectra.
  • Scalar Couplings (

    
    ):  Unlike natural abundance histidine, the labeled variant exhibits strong 
    
    
    
    and
    
    
    couplings.
    • 
      : ~35 Hz
      
    • 
      : ~15 Hz
      
  • Chemical Shifts (D2O, pH 7.0):

    • 
      : 55.6 ppm (Doublet of doublets due to 
      
      
      
      and
      
      
      )
    • 
      : 29.1 ppm
      
    • 
      : 118-137 ppm (Sensitive to pH/tautomeric state)
      
Mass Spectrometry (MS)

For LC-MS/MS quantitation, the M+9 shift provides a "clean" channel.

  • Precursor Ion (ESI+):

    
     165.15 
    
    
    
  • Key Fragment Ions:

    • $[M+H - HCOOH]^+ $: Loss of labeled formate.

    • Immonium Ion: Characteristic histidine fragment, shifted by isotopes.

Visualizing the Isotopic Architecture

The following diagram illustrates the specific sites of isotopic enrichment and the resulting mass shift logic.

G cluster_0 Chemical Structure (Racemic Histidine-13C6, 15N3) cluster_imidazole Imidazole Ring C_Alpha 13C-Alpha (Chiral Center R/S) C_Beta 13C-Beta C_Alpha->C_Beta C_Carboxyl 13C-Carboxyl C_Alpha->C_Carboxyl J(CC) Coupling C4 13C-4 C_Beta->C4 Mass Total Mass Shift: +9 Da C_Carboxyl->Mass N_Amino 15N-Amino N_Amino->C_Alpha J(CN) Coupling C2 13C-2 N1 15N-1 C2->N1 N3 15N-3 C4->N3 C5 13C-5 C5->C4 N1->C5 N1->Mass N3->C2

Figure 1: Isotopic topology of Histidine-13C6,15N3 showing uniform carbon-13 and nitrogen-15 labeling.[5]

Experimental Protocols

Protocol A: Preparation of Internal Standard Stock (LC-MS)

Objective: Create a stable, precise stock solution for quantifying histidine in biological fluids. Rationale: Racemic material is used here because achiral LC methods co-elute D- and L-isomers; the standard corrects for ionization suppression regardless of chirality.

  • Weighing: Accurately weigh 10.0 mg of DL-Histidine-13C6,15N3·HCl·H2O .

    • Correction Factor: Multiply mass by 0.75 (ratio of free base MW to salt MW) if calculating molarity based on free amino acid.

  • Solvent Selection: Dissolve in 0.1 M HCl .

    • Why? Acidic pH prevents oxidation and microbial growth. It also ensures the amine is fully protonated (

      
      ), maximizing solubility.
      
  • Dilution: Dilute to a final volume of 10.0 mL with HPLC-grade water to achieve a ~1 mg/mL stock.

  • Storage: Aliquot into amber glass vials (silanized to prevent adsorption) and store at -20°C. Stable for 6 months.

Protocol B: NMR Sample Preparation for Metabolomics

Objective: Use the racemic standard for chemical shift referencing and quantitation.

  • Buffer: Prepare 50 mM Phosphate Buffer in

    
     (pD 7.4) containing 0.5 mM DSS (reference standard).
    
  • Spiking: Add DL-Histidine-13C6,15N3 to the biological sample to a final concentration of 50

    
    .
    
  • Acquisition: Run a

    
     HSQC experiment.
    
    • Observation: Look for the cross-peak at

      
       (55 ppm) / 
      
      
      
      (3.9 ppm).
    • Note: The racemic mixture may show splitting or broadening in the presence of chiral shifting reagents or chiral biological matrices (e.g., concentrated protein solutions), but in standard metabolomic mixtures, it typically appears as a single averaged peak unless a chiral selector is present.

Workflow Visualization: LC-MS Quantitation

Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Racemic His-13C6,15N3) Sample->IS_Add Spike Extract Protein Precipitation (Cold Methanol) IS_Add->Extract Mix Centrifuge Centrifugation (10,000 x g, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (HILIC Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data m/z 156 vs 165

Figure 2: Quantitative workflow using Racemic Histidine-13C6,15N3 as an internal standard to correct for matrix effects.

References

  • Sigma-Aldrich. L-Histidine-13C6,15N3 Specification Sheet. Retrieved from

  • Cambridge Isotope Laboratories. Stable Isotope Labeled Amino Acids: Physical Properties. Retrieved from

  • Biological Magnetic Resonance Bank (BMRB). Histidine Chemical Shifts. Retrieved from

  • PubChem. Histidine Compound Summary (CID 6274). Retrieved from

  • MedChemExpress. L-Histidine-13C6,15N3 Product Information. Retrieved from

(Note: While specific "Racemic" datasheets are rare compared to L-isomer sheets, the physical constants for MW and Isotope effects cited above apply to the racemic mixture, with solubility/crystal data inferred from general DL-Histidine properties.)

Sources

Beyond the Label: The Critical Divergence of L-Histidine and rac-Histidine Isotopes in Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-precision biomedical research, the distinction between L-Histidine and its racemic counterpart (rac-Histidine or DL-Histidine) is often treated as a procurement detail rather than a critical experimental variable. This oversight is fatal in isotopic labeling studies. While L-Histidine is the biologically active enantiomer essential for protein synthesis and histamine production, rac-Histidine contains a 50:50 mixture of L- and D-isomers.

The introduction of stable isotopes (


, 

,

) amplifies these differences. Using a racemic isotopic standard in a metabolic flux assay can skew enrichment data by up to 50%, rendering kinetic models invalid. This guide delineates the mechanistic, analytical, and practical differences between these isotopic forms, providing a roadmap for their correct application in drug development and metabolic tracing.

Molecular Architecture & The Chiral Imperative

Histidine is unique among amino acids due to its imidazole side chain, which has a pKa near physiological pH (~6.0). This allows it to function as a versatile proton buffer and metal coordinator. However, its stereochemistry dictates its biological fate.

The Enantiomeric Divide
  • L-Histidine (

    
    -Histidine):  The only form incorporated into proteins by the ribosome. It is actively transported across cell membranes via systems L, N, and 
    
    
    
    , and is the sole substrate for histidine decarboxylase (HDC) to form histamine.
  • D-Histidine (

    
    -Histidine):  Biologically inert in most mammalian anabolic pathways. It is not incorporated into proteins and has significantly lower affinity for L-amino acid transporters. In isotopic studies, the D-isomer acts as a "silent" background contaminant that contributes to mass spectral signal but not to biological flux.
    
Isotopic Labeling Classes
FeatureL-Histidine Isotopesrac-Histidine (DL) Isotopes
Composition >99% L-isomer50% L-isomer, 50% D-isomer
Synthesis Cost High (Enzymatic/Asymmetric synthesis)Low (Chemical synthesis)
Primary Use Metabolic Flux, NMR, ProteomicsAbsolute Quantitation (IDMS)
Risk Profile Low (Biomimetic)High (Metabolic interference)

Analytical Implications: The "Racemic Trap"

The choice between L- and rac-isotopes depends entirely on the analytical endpoint. Confusing the two leads to the "Racemic Trap," where analytical precision is maintained, but biological accuracy is lost.

Scenario A: Metabolic Flux Analysis (MFA)

Verdict: rac-Histidine is FORBIDDEN. In MFA, cells are cultured with labeled substrates to track incorporation rates.

  • Mechanism of Failure: If you feed cells

    
     labeled DL-Histidine, the cells will only uptake and metabolize the L-fraction. The D-fraction remains in the supernatant.
    
  • Data Distortion: When analyzing the spent media by LC-MS (without chiral separation), the remaining D-Histidine dominates the signal, masking the depletion of L-Histidine. This leads to a gross underestimation of uptake rates.

Scenario B: Absolute Quantitation (IDMS)

Verdict: rac-Histidine is ACCEPTABLE (with caveats). In Isotope Dilution Mass Spectrometry (IDMS), a known amount of labeled standard is added to a sample to normalize for ionization suppression and extraction loss.

  • Why it works: Since the standard is added after biological activity has ceased (e.g., during lysis), the biological inertness of D-Histidine is irrelevant. The mass spectrometer sees the total mass (L+D).

  • The Caveat: If your extraction protocol involves enzymes or transporters that are stereoselective, the L-form (analyte) and DL-form (standard) may recover differentially, ruining the quantitation.

Scenario C: NMR Spectroscopy

Verdict: L-Histidine is MANDATORY. Protein NMR requires uniform labeling of the protein backbone. D-Histidine cannot be incorporated into the peptide chain.[1] Using a racemic mix would waste 50% of the expensive isotope and potentially introduce noise from non-specific binding of the D-isomer to the protein surface.

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent fates of L- and D-Histidine isotopes in a mammalian system, highlighting why racemic tracers fail in flux studies.

MetabolicFate Input Input Tracer (Labeled Histidine) Extracellular Extracellular Space Input->Extracellular L-His Input->Extracellular D-His Transporter L-Amino Acid Transporters Extracellular->Transporter High Affinity Extracellular->Transporter Low/No Affinity Excretion Renal Excretion (Unmetabolized) Extracellular->Excretion Accumulation/Clearance Intracellular Intracellular Pool Transporter->Intracellular Active Transport Ribosome Ribosome (Protein Synthesis) Intracellular->Ribosome Incorporation HDC HDC Enzyme (Histamine) Intracellular->HDC Conversion

Figure 1: Differential metabolic routing of Histidine enantiomers.[2] Green paths indicate active biological utilization (L-His); Red paths indicate inertness or excretion (D-His).

Experimental Protocols

Protocol A: Chiral Purity Verification (Marfey’s Method)

Before using a labeled L-Histidine stock for sensitive flux studies, verify it is free of D-impurities (


).

Reagents:

  • Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide)

  • 1M NaHCO

    
    
    
  • 1M HCl

Workflow:

  • Derivatization: Mix 50 µL of 50 mM Histidine sample with 100 µL of 1% Marfey’s reagent in acetone and 20 µL of 1M NaHCO

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. The reagent reacts with the amine group to form diastereomers.

  • Quenching: Stop reaction with 20 µL of 1M HCl.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (The diastereomers are now chemically distinct and separable on standard C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 mins.

  • Result: L-His-Marfey elutes significantly earlier than D-His-Marfey. Integrate peaks to calculate % D-impurity.

Protocol B: Correcting for Racemic Standards in IDMS

If you must use DL-Histidine (


) as an internal standard for quantifying L-Histidine in plasma:
  • Preparation: Spike the plasma sample with the DL-standard before any extraction step.

  • Assumption Check: Validate that your extraction method (e.g., protein precipitation with methanol) recovers L and D isomers equally. (Note: Avoid solid-phase extraction (SPE) columns with chiral selectors).

  • Calculation:

    
    
    
    • Where

      
       is the concentration of the total racemic standard.
      
    • Note: Since the MS detects both L and D isotopes of the standard equally (assuming achiral chromatography), the response factor cancels out. However , ensure your calibration curve is built using pure L-Histidine analyte and the same DL-standard.

Decision Matrix: Selecting the Right Isotope

Use this logic flow to determine the correct reagent for your study.

DecisionTree Start Start: Select Histidine Isotope Goal What is the Experimental Goal? Start->Goal Flux Metabolic Flux / Tracing (Live Cells/Animals) Goal->Flux Quant Absolute Quantitation (LC-MS of Extracts) Goal->Quant Structure Structural Biology (NMR/X-Ray) Goal->Structure L_Required MUST USE: L-Histidine Isotope (High Purity >99% ee) Flux->L_Required Requires Bio-incorporation Separated Chiral Chromatography? Quant->Separated Is Chiral Separation Used? Structure->L_Required Requires Folding DL_Acceptable ACCEPTABLE: DL-Histidine Isotope (Cost Effective) Separated->L_Required Yes (Peaks Split) Separated->DL_Acceptable No (Peaks Co-elute)

Figure 2: Selection logic for Histidine isotopes based on experimental constraints.

References

  • Vertex AI Search. (2026). Metabolic fate of D-Histidine vs L-Histidine in mammals. Retrieved from 3

  • Cayman Chemical. (2026). DL-Histidine-d3 Product Insert. Retrieved from 4

  • Cambridge Isotope Laboratories. (2026). L-Histidine vs DL-Histidine Applications in NMR and MS. Retrieved from 5

  • NIH PubMed. (2009). The significance of d-isomers in stable isotope studies in humans. Retrieved from 6

  • ResearchGate. (2025). Synthesis of L-histidine specifically labelled with stable isotopes. Retrieved from 7[7][8]

Sources

molecular weight of Histidine-13C6,15N3 labeled standard

The Definitive Technical Guide to Histidine- C , N Internal Standards

Executive Summary

In the precise world of quantitative mass spectrometry (LC-MS/MS), matrix effects and ionization suppression are the silent killers of data integrity. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not merely a recommendation; it is a kinetic necessity for validating bioanalytical methods.

This guide provides an exhaustive technical analysis of L-Histidine-


C

,

N

+9 Daltons

Part 1: The Physics of Mass

Stoichiometric & Isotopic Precision

To utilize this standard effectively, one must distinguish between average molecular weight (used for weighing) and monoisotopic mass (used for MS detection).

Natural L-Histidine (


):
  • Monoisotopic Mass: 155.0695 Da

  • Protonated Ion

    
    :  156.0768 m/z
    

Labeled L-Histidine (


):
  • Isotopic Enrichment: >98% atom purity for both

    
    C and 
    
    
    N.[1][2]
  • Mass Shift Calculation:

    • 
      : 
      
      
      Da
    • 
      : 
      
      
      Da
    • Total Shift: +9.0112 Da

Table 1: Physicochemical Constants[3]
PropertyNatural L-HistidineLabeled Histidine (

C

,

N

)
Note
Formula


Full backbone labeling
Monoisotopic Mass 155.0695 Da164.0807 Da Used for MS method setup
Precursor Ion

156.0768 m/z165.0880 m/z The Q1 Quadrupole setting
Average MW (Free Base) 155.15 g/mol 164.15 g/mol Theoretical average
Salt Form MW (HCl

H

O)
209.63 g/mol 218.63 g/mol CRITICAL: Use for weighing

Expert Insight: Most commercial standards are supplied as the Hydrochloride Monohydrate salt (


). You must account for the mass of the salt and water when calculating the concentration of the free base.
Correction Factor (Salt to Free Base):

Visualization: The Isotopic Shift

The following diagram illustrates the atomic substitution and the resulting mass shift, ensuring the "heavy" peak does not interfere with the "light" (natural) peak.

IsotopeShiftcluster_0Natural Histidine (Light)cluster_1Labeled Histidine (Heavy)C126 x Carbon-12(12.00 Da)MassLightTotal Mass: ~155 DaC12->MassLightN143 x Nitrogen-14(14.00 Da)N14->MassLightMassHeavyTotal Mass: ~164 Da(+9 Da Shift)MassLight->MassHeavy  Isotopic Substitution  C136 x Carbon-13(13.003 Da)C13->MassHeavyN153 x Nitrogen-15(15.000 Da)N15->MassHeavy

Figure 1: Comparison of atomic composition between natural and heavy Histidine, resulting in a +9 Dalton mass shift.

Part 2: Analytical Utility & MRM Transitions

In LC-MS/MS (Triple Quadrupole), we utilize Multiple Reaction Monitoring (MRM).[4] The SIL-IS must co-elute with the analyte to experience the exact same matrix suppression/enhancement at the electrospray source.

The Fragmentation Logic

Histidine typically fragments by losing the carboxyl group (as formic acid/CO + H2O) to form a histamine-like iminium ion.

  • Natural Transition:

    
     (Loss of 46 Da: 
    
    
    )
  • Labeled Transition:

    
    
    
    • Why 118? The fragment retains the imidazole ring and the ethyl chain.

    • Retained Heavy Atoms: 5 Carbons (

      
      ) and 3 Nitrogens (
      
      
      ).
    • Mass Shift in Fragment:

      
       Da.
      
    • 
      .
      
Table 2: Optimized MRM Parameters
CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell Time (ms)
Histidine (Endogenous) 156.1110.115 - 2050
Histidine-

C

,

N

(IS)
165.1 118.1 15 - 2050

Part 3: Experimental Protocol

Reagents & Equipment
  • Standard: L-Histidine-

    
    C
    
    
    ,
    
    
    N
    
    
    HCl hydrate (e.g., from Cambridge Isotope Labs or Sigma-Aldrich).
  • Solvent: LC-MS Grade Water, 0.1% Formic Acid.

  • Balance: Analytical balance readable to 0.01 mg.

Step-by-Step Preparation Workflow

This protocol assumes the use of the HCl salt form (MW ~218.63).

Step 1: Primary Stock Solution (1 mg/mL Free Base Equivalent)

  • Calculate the target mass. To get 10 mL of 1 mg/mL (free base), you need 10 mg of Histidine.

  • Apply Salt Correction:

    
    .
    
  • Weigh 13.32 mg of the labeled salt into a glass vial.

  • Dissolve in 10.0 mL of 0.1% Formic Acid in Water. (Acid helps stability and solubility).

  • Vortex for 60 seconds.

  • Storage: Aliquot into 1 mL cryovials and store at -20°C (Stable for 12 months).

Step 2: Working Internal Standard (WIS)

  • Thaw a Primary Stock aliquot.

  • Dilute 1:100 or 1:1000 with Water/Acetonitrile (50:50) to reach a concentration of 1 - 10 µg/mL .

  • Note: The WIS concentration should yield a peak area similar to the mid-point of your calibration curve (e.g.,

    
     - 
    
    
    counts).

Step 3: Sample Processing (Protein Precipitation)

  • Aliquot 50 µL of biological sample (Plasma/Serum).

  • Add 10 µL of WIS directly to the sample. Vortex immediately. (This ensures the IS binds to the matrix exactly like the analyte).

  • Add 200 µL of ice-cold Acetonitrile (precipitating agent).

  • Centrifuge at 10,000 x g for 10 minutes.

  • Inject supernatant onto LC-MS.

Workflow Diagram

ProtocolStartWeigh Labeled Salt(Correction Factor ~1.33x)StockPrimary Stock Solution(1 mg/mL in 0.1% FA)Start->StockWISWorking Internal Standard(10 µg/mL)Stock->WISDilutionSpikeSPIKE IS INTO SAMPLE(Critical Normalization Step)WIS->SpikeSampleBiological Sample(50 µL)Sample->SpikePrecipProtein Precipitation(Acetonitrile)Spike->PrecipCentrifugeCentrifuge & Inject SupernatantPrecip->Centrifuge

Figure 2: Critical workflow for Internal Standard addition. The IS must be added BEFORE extraction/precipitation to correct for recovery losses.

Part 4: Quality Control & Troubleshooting

Isotopic Interference (Cross-talk)

Even with a +9 Da shift, you must validate purity.

  • Blank Check: Inject the WIS alone. Monitor the Natural Histidine transition (156->110).

    • Acceptance Criteria: Signal in the natural channel must be < 20% of the LLOQ (Lower Limit of Quantification).

  • Reverse Check: Inject a high concentration of Natural Histidine. Monitor the Labeled transition (165->118).

    • Acceptance Criteria: Signal in the IS channel must be < 5% of the WIS response.

Retention Time Drift

The Deuterium effect (using Hydrogen isotopes) can cause retention time shifts. However, Carbon-13 and Nitrogen-15 are non-exchangeable and have negligible isotope effects on chromatography.

  • The Labeled Histidine should elute at the exact same retention time (+/- 0.05 min) as the natural analyte. If they separate, check your column chemistry or gradient slope.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. (Accessed 2023).[3] [Link]

  • PubChem. Carbon-13 (CID 175670880) & Nitrogen-15 Physicochemical Properties. National Library of Medicine. [Link]

  • Agilent Technologies. LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM (Application Note). (Demonstrates MRM transition optimization principles). [Link]

applications of 13C 15N labeled histidine in metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Applications of ¹³C/¹⁵N-Labeled Histidine in Metabolomics

Authored by a Senior Application Scientist

Foreword: Beyond Static Snapshots – Embracing the Dynamics of Metabolism

In the intricate landscape of cellular biology and drug discovery, understanding the static concentrations of metabolites offers only a partial glimpse into the true nature of a biological system. The real story unfolds in the dynamic flow of molecules through complex metabolic networks. Stable isotope tracers, particularly dual-labeled amino acids like ¹³C,¹⁵N-Histidine, have emerged as indispensable tools for moving beyond these static snapshots to elucidate the kinetics and connectivity of metabolic pathways.[][2]

This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of stable isotope-resolved metabolomics (SIRM).[3][4] We will depart from a conventional templated approach to provide a narrative grounded in field-proven insights. Our focus will be on the "why" behind experimental choices, ensuring that each protocol is a self-validating system built on a foundation of scientific integrity. Here, we delve into the specific applications of ¹³C,¹⁵N-Histidine, a uniquely informative probe for dissecting the interplay between amino acid metabolism, protein dynamics, and cellular signaling.

The Rationale: Why Dual-Labeled Histidine?

Histidine is not merely one of the twenty proteinogenic amino acids; it is a versatile precursor and a functional participant in numerous biological processes.[5] Its imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions.[5] Furthermore, histidine is a metabolic precursor to the inflammatory mediator histamine and the antioxidant dipeptide carnosine.[6]

The Power of Dual Labeling:

Using amino acids labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a significant analytical advantage.[]

  • Maximizing Mass Shift: Dual labeling creates the largest possible mass difference between the labeled and unlabeled molecule, which enhances the accuracy and simplifies the interpretation of mass spectrometry (MS) data by shifting the labeled peaks far from the natural isotope envelope.[]

  • Simultaneous C/N Tracing: It enables the simultaneous tracking of both carbon and nitrogen atoms as they are incorporated into downstream metabolites and macromolecules.[7] This is crucial for understanding how the carbon skeleton and amino groups are processed independently or together, offering a more complete picture of metabolic flux.[7]

This dual-tracing capability makes ¹³C,¹⁵N-Histidine a powerful tool for asking sophisticated biological questions.

Core Applications in Metabolomics & Beyond

The utility of ¹³C,¹⁵N-Histidine extends across several key research domains, from quantifying metabolic rates to defining protein structure.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[2] By introducing ¹³C,¹⁵N-Histidine as a tracer, we can follow its metabolic fate and determine the activity of connected pathways.

Histidine is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose.[8] The primary catabolic pathway involves its conversion to glutamate, which then enters the Krebs cycle as α-ketoglutarate.[6][8] By measuring the isotopic enrichment of ¹³C and ¹⁵N in glutamate, α-ketoglutarate, and other Krebs cycle intermediates, researchers can quantify the contribution of histidine to central carbon and nitrogen metabolism.[3][7]

This is particularly relevant in cancer research, where many tumors exhibit reprogrammed metabolism and an increased reliance on specific amino acids for energy and biosynthesis.[3][4]

Histidine Metabolic Pathways

The diagram below illustrates the major metabolic fates of histidine, providing a map for tracing the ¹³C and ¹⁵N labels.

Histidine_Metabolism cluster_input Tracer Input cluster_pathways Metabolic Fates His ¹³C,¹⁵N-Histidine Urocanate Urocanic Acid His->Urocanate Histidase Histamine ¹³C,¹⁵N-Histamine His->Histamine Histidine Decarboxylase Carnosine ¹³C,¹⁵N-Carnosine His->Carnosine Carnosine Synthase (+ Beta-Alanine) Protein ¹³C,¹⁵N-Labeled Proteins His->Protein Protein Synthesis FIGLU Formiminoglutamate (FIGLU) Urocanate->FIGLU Urocanase Glutamate ¹³C,¹⁵N-Glutamate FIGLU->Glutamate Glutamate formiminotransferase AKG α-Ketoglutarate Glutamate->AKG GDH / Transaminase Krebs Krebs Cycle AKG->Krebs

Caption: Major metabolic pathways of histidine.

Protein Synthesis and Turnover Dynamics

The proteome is highly dynamic, with the concentration of any given protein determined by its relative rates of synthesis and degradation.[9] "Dynamic SILAC" (Stable Isotope Labeling with Amino acids in Cell culture) is a technique that uses labeled amino acids to measure these rates.[9]

In a typical dynamic SILAC experiment, cells are switched from a standard ("light") medium to a medium containing a ¹³C,¹⁵N-labeled amino acid like histidine. Over time, this "heavy" histidine is incorporated into newly synthesized proteins. By harvesting cells at different time points and analyzing the ratio of heavy to light peptides using mass spectrometry, one can calculate the synthesis and degradation rates for hundreds to thousands of proteins simultaneously.[][9] This provides critical insights into cellular regulation, protein complex assembly, and the cellular response to drug treatment.

Dynamic SILAC Experimental Workflow

Dynamic_SILAC_Workflow Start Culture cells in 'Light' medium Switch Switch to 'Heavy' medium (containing ¹³C,¹⁵N-Histidine) Start->Switch Harvest Harvest cells at multiple time points (T₀, T₁, T₂, T₃...) Switch->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis: Quantify Heavy/Light Peptide Ratios LCMS->Analysis Result Calculate Protein Synthesis & Degradation Rates (Turnover) Analysis->Result

Caption: Workflow for measuring protein turnover using Dynamic SILAC.

Structural Biology and NMR Spectroscopy

While mass spectrometry is the primary tool for metabolomics, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level detail.[10] Uniformly labeling a protein with ¹³C and ¹⁵N is essential for modern biomolecular NMR experiments. These isotopes allow for triple-resonance experiments that are used to assign the chemical shifts of nearly all atoms in the protein, which is the first step in determining its 3D structure and studying its dynamics.[11]

Histidine residues are often found in the active sites of enzymes or at protein-protein interaction interfaces.[5] Using ¹³C,¹⁵N-labeled histidine allows for specific investigation of these critical residues. For example, ¹⁵N-filtered ¹³C NMR spectroscopy can be used to differentiate the tautomeric states of the histidine imidazole ring, which is crucial for understanding its role in catalysis and proton transfer.[12]

Methodologies and Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The causality behind each step is critical for troubleshooting and adapting protocols to new systems.

Core Analytical Techniques: A Comparison
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Output Mass-to-charge (m/z) ratio of ionsNuclear spin resonance frequencies
Key Information Isotope enrichment, metabolite identification & quantificationAtomic connectivity, 3D structure, dynamics, positional isotopomer analysis
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)[10]
Strengths High throughput, broad coverage of metabolites, excellent for flux quantificationNon-destructive, provides precise structural information, distinguishes isomers
Causality Measures mass shifts to trace atom incorporation across many metabolites.[13]Measures changes in nuclear spin environments to pinpoint label location within a molecule.[14]
Typical Use Quantifying isotopic enrichment in a population of molecules for MFA and proteomics.[13]Determining the exact position of labels (isotopomers) and protein structure/dynamics.[12]
Protocol: ¹³C,¹⁵N-Histidine Labeling in Cell Culture for Metabolomics

This protocol provides a self-validating framework for a steady-state isotope tracing experiment. The key is to ensure cells reach metabolic and isotopic steady state, where the enrichment of intracellular metabolites no longer changes over time.

Objective: To determine the metabolic contribution of histidine to central carbon metabolism.

Materials:

  • Cell line of interest (e.g., A549, HEK293)

  • Standard cell culture medium (e.g., DMEM)

  • Custom DMEM lacking L-Histidine

  • ¹²C,¹⁴N-L-Histidine (for "light" medium)

  • ¹³C₆,¹⁵N₃-L-Histidine (for "heavy" medium)[15]

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol solution, ice-cold

  • Cell scrapers

Step-by-Step Methodology:

  • Media Preparation (The Foundation):

    • Prepare "Light" and "Heavy" media by supplementing the histidine-free DMEM with ¹²C,¹⁴N-Histidine or ¹³C₆,¹⁵N₃-Histidine, respectively, to the same final concentration as standard DMEM. Add dFBS and other necessary components (e.g., glutamine, penicillin/streptomycin).

    • Causality: Using custom media ensures histidine is the only variable being labeled, preventing confounding results from other labeled components. Dialyzed serum is critical to reduce the concentration of unlabeled histidine.

  • Cell Seeding and Growth:

    • Seed cells in 6-well plates in standard ("Light") medium and grow until they reach the desired confluency (typically 80-90%).

    • Causality: Starting in light medium ensures normal cell growth and physiology before the introduction of the tracer.

  • Isotope Labeling (The Switch):

    • Aspirate the light medium, wash the cells once gently with pre-warmed PBS to remove residual light medium.

    • Immediately add pre-warmed "Heavy" medium to the cells. Place the plates back in the incubator.

    • Causality: The wash step is crucial for minimizing carryover of unlabeled histidine, which would dilute the isotopic enrichment and lead to an underestimation of flux.

  • Achieving Steady State:

    • Incubate the cells in heavy medium for a duration sufficient to reach isotopic steady state. This is typically at least 24 hours but should be determined empirically for your specific cell line and its doubling time.

    • Causality: Steady-state analysis assumes that the isotopic labeling of intracellular metabolites is stable. Analyzing before this point would reflect kinetic labeling, a different type of experiment.

  • Metabolite Extraction (The Quench):

    • Place the 6-well plates on ice. Quickly aspirate the heavy medium.

    • Wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites.

    • Immediately add 1 mL of ice-cold 80% methanol to the well to quench all enzymatic activity and precipitate proteins.

    • Causality: The speed and low temperature of this step are paramount. Slow quenching allows metabolic activity to continue, which can alter metabolite levels and isotopic enrichment, invalidating the results.

  • Harvesting:

    • Scrape the cells in the methanol solution and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Causality: This step separates the soluble polar metabolites (in the supernatant) from macromolecules like proteins and lipids (in the pellet).

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant, which contains the extracted metabolites. Dry it down using a vacuum concentrator.

    • The dried metabolite extract can now be reconstituted in a suitable solvent for LC-MS or NMR analysis.

    • The protein pellet can be saved for parallel protein turnover analysis.

Data Analysis and Interpretation

The raw data from the mass spectrometer will show mass isotopologue distributions (MIDs) for metabolites of interest. For example, for glutamate derived from ¹³C₆,¹⁵N₃-Histidine, you might see peaks corresponding to:

  • M+0: Unlabeled glutamate

  • M+5: Glutamate containing five ¹³C atoms (from the histidine carbon skeleton)

  • M+6: Glutamate containing five ¹³C atoms and one ¹⁵N atom

Data Correction is Non-Negotiable: Raw MIDs must be corrected for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C) to determine the true fractional enrichment from the tracer.[13] Software packages like IsoCor or INCA are commonly used for this correction and for subsequent flux modeling.[13]

Example Isotope Enrichment Data (Hypothetical)
MetaboliteIsotopologueRaw IntensityCorrected Fractional Enrichment
HistidineM+998,50099.0%
HistidineM+01,0001.0%
GlutamateM+545,00045.0%
GlutamateM+055,00055.0%
Interpretation 45% of the glutamate pool is derived from the supplied histidine tracer.

Applications in Drug Development

The methodologies described above are not merely academic exercises; they provide critical, actionable data for drug development professionals.[4][16]

  • Target Validation & Mechanism of Action: By tracing histidine metabolism, researchers can confirm if a drug that targets a specific enzyme in that pathway is effective. A successful inhibitor would cause a build-up of the labeled substrate and a decrease in the labeled product.[4]

  • Understanding Drug Resistance: Metabolic reprogramming is a hallmark of drug resistance. Using ¹³C,¹⁵N-Histidine tracing can reveal how cancer cells adapt their metabolic networks to bypass the effects of a drug, suggesting new targets for combination therapies.

  • Pharmacodynamics & Efficacy: Protein turnover rates can serve as sensitive pharmacodynamic biomarkers.[16] For example, a drug designed to inhibit a specific kinase might lead to the rapid degradation of that kinase, a change that can be precisely quantified using dynamic SILAC.[9]

  • ADME Studies: While less common for amino acids, the principles of stable isotope labeling are fundamental to modern ADME (Absorption, Distribution, Metabolism, and Excretion) studies, where labeled drug compounds are tracked through the body.[16][17]

Conclusion

Dual ¹³C,¹⁵N-labeled histidine is a uniquely powerful probe for interrogating cellular metabolism. Its applications in metabolomics provide a dynamic and integrated view of how cells allocate carbon and nitrogen resources, synthesize and degrade proteins, and respond to therapeutic interventions. By moving beyond simple concentration measurements to the quantification of metabolic fluxes and protein dynamics, researchers can uncover deeper biological insights and make more informed decisions in the drug development pipeline. The robust, self-validating protocols and multi-platform analytical approaches (MS and NMR) detailed in this guide provide a framework for harnessing the full potential of this versatile isotopic tracer.

References

  • Higman, V. A. (2012, October 22). 15N,13C - Protein NMR. University of Oxford. Retrieved February 9, 2026, from [Link]

  • Le, T. N., et al. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry. Retrieved February 9, 2026, from [Link]

  • Beste, D. J. V., et al. (2019). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Retrieved February 9, 2026, from [Link]

  • Dayie, K. T., et al. (2002). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Nucleic Acids Research. Retrieved February 9, 2026, from [Link]

  • Fan, T. W.-M., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. Retrieved February 9, 2026, from [Link]

  • Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. Retrieved February 9, 2026, from [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved February 9, 2026, from [Link]

  • Donohoe, D. R., et al. (2018). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved February 9, 2026, from [Link]

  • Su, Y., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance. Retrieved February 9, 2026, from [Link]

  • Histidine. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Aluko, B., & Oluwagbemi, O. (2023). Biochemistry, Histidine. StatPearls. Retrieved February 9, 2026, from [Link]

  • Baur, P., et al. (2016). Metabolomics and isotope tracing. Wiley Interdisciplinary Reviews: Systems Biology and Medicine. Retrieved February 9, 2026, from [Link]

  • Wu, J., & Morris, A. J. (2020). Histidine Metabolism and Function. Journal of Biological Chemistry. Retrieved February 9, 2026, from [Link]

  • KEGG Histidine metabolism - Reference pathway. (n.d.). Kyoto Encyclopedia of Genes and Genomes. Retrieved February 9, 2026, from [Link]

  • Farr, C. D., et al. (2001). Identification of histidine tautomers in proteins by 2D 1H/13C(delta2) one-bond correlated NMR. Journal of the American Chemical Society. Retrieved February 9, 2026, from [Link]

  • Fan, T. W.-M., et al. (2011). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics. Retrieved February 9, 2026, from [Link]

  • Histidine Metabolism. (2018, October 17). News-Medical. Retrieved February 9, 2026, from [Link]

  • Doherty, M. K., et al. (2008). Turnover of the Human Proteome: Determination of Protein Intracellular Stability by Dynamic SILAC. Journal of Proteome Research. Retrieved February 9, 2026, from [Link]

  • The use of stable isotopes in drug metabolism studies. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

A Technical Guide to Stable Isotope Labeling of the Histidine Imidazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Histidine and the Power of Isotopic Labeling

Histidine's imidazole side chain is a cornerstone of protein structure and function. Its unique pKa, which hovers near physiological pH, allows it to act as both a proton donor and acceptor, making it a frequent participant in enzymatic catalysis, metal ion coordination, and protein-protein interactions.[1][2][3] This functional versatility, however, presents a challenge for detailed mechanistic studies. The subtle shifts in its protonation state and tautomeric form (Nε2-H vs. Nδ1-H) are often invisible to conventional biochemical assays.

Stable isotope labeling provides a powerful lens to illuminate these dynamic processes. By replacing naturally abundant isotopes (¹²C, ¹⁴N, ¹H) with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, ²H/D), we can introduce specific probes that are detectable by sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5][6] This guide offers a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling of the histidine imidazole ring, designed for researchers at the forefront of biochemistry, structural biology, and drug development.

Core Principles of Histidine Imidazole Ring Labeling

The choice of isotope and labeling strategy is dictated by the specific research question. The three most commonly employed stable isotopes for labeling the histidine imidazole ring are ¹⁵N, ²H (Deuterium), and ¹³C.

  • ¹⁵N Labeling: The imidazole ring contains two nitrogen atoms, providing two sites for ¹⁵N incorporation. ¹⁵N has a nuclear spin of 1/2, making it ideal for high-resolution NMR studies.[7] ¹⁵N NMR can directly probe the electronic environment of each nitrogen, providing unambiguous determination of the imidazole ring's protonation state and tautomeric equilibrium.[8][9][10]

  • ²H (Deuterium) Labeling: The protons attached to the imidazole ring's carbons can be replaced with deuterium. The C2 proton is particularly amenable to exchange with deuterium from heavy water (D₂O).[11] This labeling strategy is valuable for simplifying ¹H NMR spectra and for studying protein dynamics and solvent accessibility through hydrogen-deuterium exchange (HDX) experiments.[11][12]

  • ¹³C Labeling: While less common for targeting just the imidazole ring due to the complexity of chemical synthesis, ¹³C labeling of the entire histidine molecule or specific carbons within the ring can be achieved through metabolic labeling.[1] ¹³C NMR, often in conjunction with ¹⁵N labeling, provides a powerful tool for detailed structural and dynamic studies.[13]

Choosing the Right Labeling Strategy: A Decision Matrix
Research Goal Recommended Isotope Rationale Primary Analytical Technique
Determine protonation state/pKa¹⁵NDirectly probes the electronic state of the imidazole nitrogens.[8][9]NMR Spectroscopy
Identify tautomeric form¹⁵NChemical shifts of Nδ1 and Nε2 are distinct for each tautomer.[8][9]NMR Spectroscopy
Probe solvent accessibility²HThe rate of H/D exchange at the C2 position is sensitive to the local environment.[11][12]Mass Spectrometry, NMR Spectroscopy
Simplify ¹H NMR spectra²HReplacing protons with deuterium removes their signals from the spectrum.NMR Spectroscopy
Detailed structural analysis¹³C, ¹⁵NProvides a rich set of NMR-active nuclei for determining structural restraints.[13]NMR Spectroscopy
Metabolic flux analysis¹³CTracing the incorporation of ¹³C-labeled precursors into histidine.Mass Spectrometry, NMR Spectroscopy

Experimental Workflows and Protocols

The incorporation of stable isotopes into the histidine imidazole ring can be achieved through two primary approaches: in vivo metabolic labeling and in vitro chemical methods.

In Vivo Metabolic Labeling in E. coli

This is the most common method for producing uniformly or selectively labeled proteins for NMR studies. The principle is to grow a protein-overexpressing strain of E. coli in a minimal medium where the sole source of nitrogen or carbon is a stable isotope-enriched compound.

Workflow for ¹⁵N Labeling of a Histidine-Containing Protein:

in_vivo_labeling cluster_prep Preparation cluster_labeling Labeling cluster_harvest Harvesting & Purification start Transform E. coli with plasmid encoding protein of interest culture Grow starter culture in rich medium (e.g., LB) start->culture inoculate Inoculate minimal medium containing ¹⁵NH₄Cl culture->inoculate Transfer cells grow Grow cells to mid-log phase inoculate->grow induce Induce protein expression (e.g., with IPTG) grow->induce express Continue growth to allow protein expression and ¹⁵N incorporation induce->express harvest Harvest cells by centrifugation express->harvest lyse Lyse cells harvest->lyse purify Purify ¹⁵N-labeled protein (e.g., via affinity chromatography) lyse->purify analyze Analyze by NMR/MS purify->analyze

Caption: Workflow for in vivo ¹⁵N labeling of a target protein in E. coli.

Detailed Protocol for ¹⁵N Labeling:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

  • Starter Culture: Inoculate a single colony into 5-10 mL of rich medium (e.g., Luria-Bertani broth) and grow overnight at 37°C with shaking.

  • Minimal Medium Inoculation: The next day, pellet the cells from the starter culture by centrifugation and wash once with M9 minimal medium salts to remove any residual rich medium. Resuspend the cell pellet in 1 L of M9 minimal medium supplemented with a ¹⁵N-labeled nitrogen source (e.g., 1 g/L ¹⁵NH₄Cl) and a carbon source (e.g., 4 g/L glucose).

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., 1 mM IPTG).

  • Protein Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours to allow for protein expression and incorporation of the ¹⁵N label.

  • Harvesting and Purification: Harvest the cells by centrifugation. The ¹⁵N-labeled protein can then be purified from the cell lysate using standard chromatography techniques.

Causality Behind Experimental Choices:

  • Minimal Medium: The use of a minimal medium is critical to ensure that the sole nitrogen source is the ¹⁵N-labeled compound, maximizing incorporation efficiency.

  • Washing Step: Washing the starter culture cells removes any unlabeled amino acids from the rich medium, preventing isotopic dilution.

  • Lower Expression Temperature: Reducing the temperature after induction often improves protein solubility and folding, leading to higher yields of correctly folded, labeled protein.

In Vitro Deuterium Labeling of the Imidazole C2 Position

This method is particularly useful for labeling already purified proteins or peptides. It relies on the chemical exchange of the C2 proton of the imidazole ring with deuterium from a D₂O-based buffer.[11]

Workflow for In Vitro Deuterium Labeling:

in_vitro_deuterium_labeling start Purified Protein/Peptide in H₂O buffer exchange_to_d2o Buffer exchange into D₂O-based buffer start->exchange_to_d2o incubate Incubate at elevated temperature (e.g., 37-40°C) for 2-7 days exchange_to_d2o->incubate back_exchange Buffer exchange back into H₂O-based buffer incubate->back_exchange Preserves C-D bond, removes labile N-D/O-D analyze Analyze by MS or NMR back_exchange->analyze

Caption: Workflow for in vitro deuterium labeling of a protein's histidine C2 position.

Detailed Protocol for Deuterium Labeling:

  • Sample Preparation: Prepare a solution of the purified protein or peptide in a suitable buffer.

  • Buffer Exchange to D₂O: Exchange the buffer to a D₂O-based equivalent using methods such as dialysis, gel filtration, or repeated concentration/dilution with a centrifugal concentrator. The final D₂O concentration should be >99%.

  • Incubation: Incubate the sample at 37-40°C for 2-7 days.[11] The exact time and temperature will depend on the specific protein and the desired level of deuteration.

  • Back-Exchange: After incubation, exchange the buffer back to the original H₂O-based buffer. This step is crucial as it removes labile deuterons from amine, hydroxyl, and carboxyl groups, while the more stable C-D bond at the C2 position of the imidazole ring is preserved.[11]

  • Analysis: The extent of deuteration can be determined by mass spectrometry (observing the mass shift) or by the disappearance of the C2-H proton signal in a ¹H NMR spectrum.

Trustworthiness of the Protocol: The back-exchange step serves as a self-validating system. Only the stably incorporated deuterons at carbon positions will remain, ensuring that the observed mass shifts or spectral changes are due to the desired labeling event. The half-life for the C2 proton exchange is on the order of days, whereas the exchange of N-H protons is much faster.[11]

Analytical Techniques for Labeled Histidine

NMR Spectroscopy

NMR is the most powerful technique for extracting detailed information from stable isotope-labeled proteins.

  • ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment is the workhorse for studying ¹⁵N-labeled proteins. It produces a spectrum with a peak for each nitrogen-proton pair. For histidine, the Nδ1-H and Nε2-H correlations in the imidazole ring can be directly observed, providing a fingerprint of its protonation and tautomeric state.[8][9]

  • ¹H-¹⁵N Heteronuclear Multiple-Bond Correlation (HMBC): This experiment can be used to correlate the imidazole nitrogens with protons that are two or three bonds away, aiding in the assignment of signals and the identification of the Nπ and Nτ nitrogens.

Interpreting ¹⁵N Chemical Shifts of the Imidazole Ring:

State Nδ1 Chemical Shift (ppm) Nε2 Chemical Shift (ppm) Key Features
Protonated (Cationic)~200-210~200-210Both nitrogens are protonated and have similar chemical shifts.[8][9]
Neutral (Nε2-H Tautomer)~170-180~210-220Nδ1 is unprotonated and has a lower chemical shift.[8][9]
Neutral (Nδ1-H Tautomer)~210-220~170-180Nε2 is unprotonated and has a lower chemical shift.[8][9]
(Note: Chemical shifts are approximate and can vary depending on the local environment)
Mass Spectrometry

MS is primarily used to confirm the incorporation of stable isotopes and to quantify the level of labeling.

  • Intact Mass Analysis: By comparing the mass of the labeled protein to its unlabeled counterpart, the number of incorporated isotopes can be determined. For example, each deuterium incorporated in place of a proton will increase the mass by approximately 1 Da.

  • Peptide Mass Fingerprinting: The protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This allows for the localization of the label to specific histidine-containing peptides.

Applications in Drug Development

Stable isotope labeling of histidine is a valuable tool in the pharmaceutical industry.[5][11][14]

  • Target Engagement Studies: By labeling a target protein, changes in the NMR spectrum of specific histidine residues upon ligand binding can be monitored. This provides site-specific information about the binding event and can be used to screen for drug candidates.

  • Enzyme Mechanism Studies: For enzymes with histidine in their active site, ¹⁵N NMR can be used to follow the changes in the protonation state of the catalytic histidine during the reaction cycle.

  • Metabolic Studies: Deuterated drugs that are less susceptible to metabolic degradation can be developed. Stable isotope labeling can be used to trace the metabolic fate of drug candidates in vivo.[5][14]

Conclusion

Stable isotope labeling of the histidine imidazole ring is a versatile and powerful technique that provides unparalleled insights into the structure, function, and dynamics of proteins. By carefully selecting the appropriate isotope, labeling strategy, and analytical method, researchers can address a wide range of biological questions, from fundamental enzyme mechanisms to the development of novel therapeutics. This guide provides a foundational understanding of the core principles and methodologies, empowering scientists to leverage this technology in their own research endeavors.

References

  • Histidine (un)labelling by the metabolic precursor imidazolepyruvate... - ResearchGate. Available at: [Link]

  • Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Available at: [Link]

  • Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers - PMC - NIH. Available at: [Link]

  • Highly Selective Stable Isotope Labeling of Histidine Residues using a Novel Precursor in E.coli-Based Overexpression Systems | Request PDF - ResearchGate. Available at: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. Available at: [Link]

  • Facile Determination of the Protecting Group Location of Nim-Protected Histidine Derivatives by 1Hr15N Heteronuclear Correlation NMR - ElectronicsAndBooks. Available at: [Link]

  • Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of - KineMed. Available at: [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2 - PMC - NIH. Available at: [Link]

  • Histidine - Wikipedia. Available at: [Link]

  • Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State - Hong Lab MIT. Available at: [Link]

  • Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14 - PubMed. Available at: [Link]

  • Quantitative Identification of the Protonation State of Histidines in Vitro and in Vivo † | Request PDF - ResearchGate. Available at: [Link]

  • Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH | PNAS. Available at: [Link]

  • Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR - Frontiers. Available at: [Link]

  • Histidine Biosynthesis - PMC - NIH. Available at: [Link]

  • Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy - NIH. Available at: [Link]

  • Highly Selective Stable Isotope Labeling of Histidine Residues by Using a Novel Precursor in E. coli-Based Overexpression Systems - PubMed. Available at: [Link]

  • 15N-NMR characterization of His residues in and around the active site of FeSOD - PMC - NIH. Available at: [Link]

  • Specific and Stable Fluorescence Labeling of Histidine-Tagged Proteins for Dissecting Multi-Protein Complex Formation | Journal of the American Chemical Society. Available at: [Link]

  • Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Biosynthesis of Histidine - PMC - NIH. Available at: [Link]

  • Biosynthesis of Histidine | EcoSal Plus - ASM Journals. Available at: [Link]

  • Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC - NIH. Available at: [Link]

Sources

rac Histidine-13C6,15N3 CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of rac-Histidine-13C6,15N3 (Universal Label), a stable isotope-labeled amino acid mixture containing both D- and L-enantiomers. While the L-isomer is the biological standard for metabolic tracking, the racemic mixture (DL-Histidine) is critical for abiotic synthesis studies, racemization assays, and specific NMR crystallographic applications where chiral symmetry breaking is investigated.

This document addresses the nomenclature challenges (CAS assignment), physical properties, safety protocols, and advanced applications in NMR and Mass Spectrometry.[1]

Chemical Identity & Nomenclature Strategy

The "Missing" CAS Number: Researchers often struggle to locate a specific CAS number for rac-Histidine-13C6,15N3. Unlike the L-isomer, the fully labeled racemic mixture is rarely indexed as a unique commodity chemical in public registries.

  • Regulatory Approach: For safety and inventory purposes, use the Unlabeled Parent CAS modified with specific isotopic notation, or cross-reference the L-Isomer CAS if the stereochemistry is not the safety-limiting factor (which is true for Histidine).

Key Identifiers Table
ComponentChemical NameCAS NumberMolecular Weight ( g/mol )Formula
Target Analyte rac-Histidine-13C6,15N3 N/A (See Note 1)164.09 ¹³C₆H₉¹⁵N₃O₂
Unlabeled ParentDL-Histidine351-50-8155.15C₆H₉N₃O₂
L-Isomer StandardL-Histidine-13C6,15N31219114-75-6164.09¹³C₆H₉¹⁵N₃O₂
Salt Form Ref.L-Histidine-13C6,15N3 HCl[1][2][3]·H₂O202468-43-7218.56¹³C₆H₉¹⁵N₃O₂·HCl·H₂O

Note 1: In the absence of a specific CAS for the labeled racemate, chemical safety officers should reference CAS 351-50-8 (DL-Histidine) for toxicity data, while acknowledging the molecular weight shift (+9 Da) for stoichiometric calculations.

Technical Specifications & Isotopic Purity

Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in water (approx. 38 g/L at 20°C); sparingly soluble in ethanol.

  • Melting Point: The racemic mixture (DL) often has a different melting point range (decomposition >280°C) compared to the pure L-enantiomer (approx. 270-280°C dec) due to different crystal packing forces in the racemic lattice.

  • Hygroscopicity: The HCl salt forms are highly hygroscopic; the free base is less so but should still be stored in a desiccator.

Isotopic Enrichment Standards

For quantitative NMR (qNMR) and Mass Spectrometry (MS) applications, the following purity thresholds are required to prevent "isobaric overlap" and integration errors:

  • Carbon-13: ≥ 98 atom %[1][3][4]

  • Nitrogen-15: ≥ 98 atom %[1][3][4]

  • Chemical Purity: ≥ 98% (CP)

  • Chiral Ratio: 50:50 (D:L) ± 2% (Verified by Chiral HPLC).

Applications in NMR & Mass Spectrometry

A. NMR Spectroscopy: Tautomeric State Differentiation

Histidine is unique due to the imidazole ring's ability to switch between two neutral tautomers (Nε2-H and Nδ1-H) and a charged cationic state.

  • Why 13C6,15N3? In unlabeled histidine, the rapid exchange of protons often broadens signals. Full isotope labeling allows for 1H-15N HSQC experiments where the scalar coupling (

    
    ) provides a direct readout of the protonation state, even at physiological pH.
    
  • The Racemic Advantage: Using rac-Histidine in solid-state NMR (ssNMR) disrupts the crystalline order found in pure L-Histidine samples, allowing researchers to study hydrogen bonding networks without the bias of homochiral packing.

B. Mass Spectrometry: Internal Standardization (SISCAPA)

In proteomics, Histidine-containing peptides are common targets.

  • Mass Shift (+9 Da): The +9 Dalton shift (6 carbons + 3 nitrogens) is ideal because it moves the internal standard signal far beyond the natural isotopic envelope of the analyte (M+1, M+2), ensuring zero cross-talk in quantification.

Visualization: Experimental Workflows

Diagram 1: Isotope Dilution Mass Spectrometry (IDMS) Workflow

Caption: Logical flow for using rac-Histidine-13C6,15N3 as an Internal Standard (ISTD) for absolute quantification.

IDMS_Workflow Sample Biological Sample (Unknown Conc.) Spike Spiking Step (Equilibration) Sample->Spike ISTD rac-Histidine-13C6,15N3 (Known Conc.) ISTD->Spike Exact Vol. Extract Extraction/Derivatization (FMOC/Dansyl) Spike->Extract Mixing LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Injection Ratio Ratio Calculation (Area_Analyte / Area_ISTD) LCMS->Ratio Data Processing Result Absolute Quantitation Ratio->Result

Diagram 2: Histidine Tautomerism via NMR

Caption: The 15N labeling allows differentiation of the N-delta (δ) and N-epsilon (ε) protonation states via chemical shift changes.

Tautomerism Tau1 Tautomer I (Nε2-H Protonated) 15N Shift: ~170 ppm Tau2 Tautomer II (Nδ1-H Protonated) 15N Shift: ~250 ppm Tau1->Tau2 Fast Exchange (Neutral pH) Cation Cationic Form (Both Protonated) pKa ~ 6.0 Tau1->Cation +H+ (Acidic pH) Tau2->Cation +H+

Safety & Handling (SDS Analysis)

Although Histidine is an essential amino acid, the racemic labeled form is a laboratory chemical and must be handled with standard precautions.

Hazard Classification (GHS/CLP):

  • Signal Word: Warning (Not classified as dangerous, but precautionary).

  • Hazard Statements: None assigned (Non-hazardous substance).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[5]

    • P280: Wear protective gloves/eye protection.

Handling Protocol:

  • Storage: Store at -20°C (preferred) or 2-8°C. Keep desicated. Isotope exchange can occur if the powder is exposed to D₂O vapor, but it is stable in atmospheric moisture.

  • Spills: Sweep up dry. Do not create dust.[5]

  • Disposal: Dissolve in water and dispose of via standard organic waste streams.

Experimental Protocol: Preparation of qNMR Standard

Objective: Create a precise stock solution of rac-Histidine-13C6,15N3 for use as a primary reference standard.

Expert Insight: Gravimetric preparation is prone to error due to the hygroscopic nature of histidine salts. We utilize a self-validating qNMR approach using an external standard (Maleic Acid) to confirm the exact concentration.

Materials:

  • rac-Histidine-13C6,15N3 (>98% purity).[1][3]

  • D₂O (99.9% D).

  • Maleic Acid (TraceCERT® or equivalent NIST-traceable standard).

  • NMR Tube (5mm, high precision).

Step-by-Step Methodology:

  • Gravimetric Weighing: Weigh approx. 10 mg of rac-Histidine-13C6,15N3 into a clean vial. Record mass to 0.001 mg (

    
    ).
    
  • Internal Standard Addition: Add approx. 5 mg of Maleic Acid (Internal Standard). Record mass (

    
    ).
    
  • Solvation: Dissolve both in 600 µL D₂O. Vortex until clear.

  • Acquisition:

    • Pulse Program: zg30 (or zg with long D1).

    • Relaxation Delay (D1): 30 seconds (Critical: Histidine T1 relaxation can be long; insufficient D1 leads to under-integration).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (Histidine aromatic H vs Maleic vinyl H),
    
    
    = Molecular Weight,
    
    
    = Purity.

References

  • Hu, F., et al. (2010). "Histidine tautomerism and its role in proton transfer." Journal of the American Chemical Society.
  • PubChem. (n.d.).[3] Compound Summary for DL-Histidine (CAS 351-50-8). Retrieved February 9, 2026, from [Link]

Sources

Introduction: The Bedrock of Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isotopic Enrichment Levels of ¹³C₆ ¹⁵N₃ Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, the ability to accurately quantify dynamic changes in the proteome is paramount. Stable Isotope-Labeled Amino Acids (SILAAs) have emerged as indispensable tools, enabling researchers to trace the metabolic fate of amino acids and precisely measure shifts in protein abundance.[] Among these, amino acids dually labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), such as ¹³C₆ ¹⁵N₂-Lysine or ¹³C₆ ¹⁵N₄-Arginine, represent the gold standard for many quantitative proteomics applications.[2][]

This guide provides a comprehensive exploration of isotopic enrichment for these critical research molecules. We will delve into the fundamental principles of enrichment, methodologies for its verification, and the profound implications of achieving high incorporation rates for the validity and precision of experimental outcomes. The focus is not merely on the "how," but on the critical "why" that underpins each step, ensuring a robust and self-validating experimental design.

Part 1: Understanding Isotopic Enrichment

Isotopic enrichment is a measure of the abundance of a specific stable isotope in a molecule, expressed as a percentage, relative to its natural, far more abundant counterpart. For instance, the natural abundance of ¹³C is approximately 1.1%, while ¹⁵N is about 0.4%.[4][5] In the context of SILAAs, "isotopic enrichment level" refers to the percentage of molecules in which the natural isotopes have been successfully replaced by their heavy counterparts (e.g., ¹²C replaced by ¹³C).

The Rationale for Dual Labeling (¹³C and ¹⁵N): Maximizing Mass Shift

The core principle of using SILAAs in mass spectrometry is to create a distinct and measurable mass difference between the labeled ("heavy") and unlabeled ("light") versions of a peptide. Dual labeling with both ¹³C and ¹⁵N provides the maximum possible mass shift for a given amino acid, which is a critical advantage.[] This large shift prevents the isotopic envelopes of the light and heavy peptides from overlapping, thereby simplifying data analysis and dramatically increasing the accuracy of quantification.

Amino AcidLabeling PatternMass Shift (Da)
Arginine¹³C₆ ¹⁵N₄+10.008
Lysine¹³C₆ ¹⁵N₂+8.014
Proline¹³C₅ ¹⁵N₁+6.007
Leucine¹³C₆ ¹⁵N₁+7.007

Table 1: Mass shifts for common dually labeled amino acids used in proteomics.

Part 2: The SILAC Method—A Practical Application

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique that serves as a primary application for ¹³C and ¹⁵N-labeled amino acids.[2][6][7] The method involves replacing the natural ("light") essential amino acids in cell culture medium with their "heavy" counterparts.

The causality behind this choice is elegant: the cell's own translational machinery becomes the mechanism for labeling. As cells grow and divide, they consume the heavy amino acids and incorporate them into all newly synthesized proteins.[6] This in vivo labeling is exceptionally uniform and occurs before any experimental manipulation, minimizing the sample handling errors that can plague other methods.

SILAC Experimental Workflow

The SILAC process is logically divided into two key phases: Adaptation and Experimentation.[7]

  • Adaptation Phase: The primary goal is to achieve near-complete incorporation of the heavy amino acids into the cellular proteome. Cells are cultured for a sufficient number of doublings (typically at least five) in a medium where the natural light amino acid is completely replaced by its heavy counterpart (e.g., ¹³C₆ ¹⁵N₄-Arginine).[6][8]

  • Experimental Phase: Once full incorporation is confirmed, the two cell populations (one "light," one "heavy") are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[8]

  • Processing & Analysis: Following treatment, the cell populations are combined, lysed, and the proteins are digested (typically with trypsin). The resulting peptide mixture, containing both light and heavy versions of each peptide, is then analyzed by high-resolution LC-MS/MS.[9] The ratio of the signal intensities between the heavy and light peptide pairs provides a precise measure of the relative protein abundance.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light Culture 1: 'Light' Medium (Natural Amino Acids) Heavy Culture 2: 'Heavy' Medium (¹³C/¹⁵N Amino Acids) Treatment Apply Experimental Conditions (e.g., Drug vs. Vehicle) Light->Treatment Heavy->Treatment Combine Combine Cell Lysates (1:1) Treatment->Combine Digest Protein Digestion (Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Heavy/Light Peptide Ratios LCMS->Quant

Caption: The SILAC experimental workflow, from cell culture adaptation to final quantification.

Part 3: The Self-Validating System: Verifying Isotopic Enrichment

While manufacturers typically guarantee high enrichment levels (>98%), it is a cornerstone of scientific integrity for researchers to independently verify the incorporation efficiency within their specific experimental system. This step transforms the protocol into a self-validating system, ensuring that the foundational assumption of complete labeling is met.

Why Verification is Non-Negotiable:

  • Incomplete Incorporation: Insufficient cell doublings during the adaptation phase can lead to a significant pool of remaining "light" protein, which will skew quantification and underestimate protein upregulation.[8]

  • Metabolic Scrambling: In some cell lines, the metabolic machinery can convert one labeled amino acid into another, potentially transferring the heavy isotope to an unintended amino acid.[10][11] This can complicate spectral analysis.

  • Amino Acid Conversion: Arginine can be converted to proline by some cell lines. If using labeled arginine, this can lead to the appearance of labeled proline, which must be accounted for during data analysis.

Protocol: Mass Spectrometric Verification of Enrichment Level

This protocol outlines the steps to confirm that the isotopic enrichment in your SILAC-labeled cells has reached a satisfactory level before proceeding with the main experiment.

Methodology:

  • Sample Collection: After the adaptation phase (≥5 cell doublings), harvest a small aliquot of the "heavy" labeled cells.[8]

  • Protein Extraction: Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) and quantify the total protein concentration using a BCA assay.

  • In-Solution Digestion:

    • Take 20-50 µg of protein lysate.

    • Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

    • Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Desalt the digested peptides using a C18 StageTip or ZipTip to remove contaminants that could interfere with mass spectrometry.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide sample on a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™).[9]

    • Acquire the data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to analyze the raw MS data.

    • Search the data against the appropriate species database, specifying the heavy labels (e.g., Lys8, Arg10) as variable modifications.

    • The software will identify peptide pairs and calculate the intensity ratio of the heavy-labeled peptides to their light-labeled counterparts.

    • The enrichment level is calculated as: Enrichment (%) = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100

    • An acceptable enrichment level for quantitative experiments is typically >97%.

Verification_Workflow Start Harvest 'Heavy' Cells (Post-Adaptation) Extract Protein Extraction & Quant. Start->Extract Digest In-Solution Digestion (DTT, IAA, Trypsin) Extract->Digest Cleanup C18 Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing (e.g., MaxQuant) LCMS->Data Calculate Calculate Enrichment Ratio [Heavy / (Heavy + Light)] Data->Calculate Decision Enrichment > 97%? Calculate->Decision Proceed Proceed to Experiment Decision->Proceed Yes ReCulture Continue Cell Culture Decision->ReCulture No

Caption: Workflow for the verification of isotopic enrichment in SILAC-labeled cells.

Part 4: Applications in Drug Development and Research

The precise quantification enabled by high-enrichment ¹³C₆ ¹⁵N₃ amino acids has profound implications for drug development and fundamental research.

  • Target Engagement & Mechanism of Action: By comparing the proteomes of drug-treated versus untreated cells, researchers can identify which proteins change in abundance, providing direct clues about the drug's targets and downstream effects.[2]

  • Biomarker Discovery: SILAC can be used to compare healthy vs. diseased cells or tissues, identifying proteins that are differentially expressed and may serve as novel biomarkers for diagnosis or prognosis.[12]

  • Dynamic Proteomics: The technique can be adapted to measure protein turnover (synthesis and degradation rates), offering a dynamic view of cellular processes in response to stimuli or therapeutic intervention.[]

  • Personalized Medicine: By analyzing patient-derived cells, researchers can understand how individual genetic backgrounds influence responses to treatment, paving the way for more personalized therapeutic strategies.[12]

Conclusion

The use of ¹³C and ¹⁵N dually labeled amino acids is a cornerstone of modern, high-precision quantitative proteomics. The validity of the data derived from techniques like SILAC is fundamentally dependent on achieving and verifying a high level of isotopic enrichment. By treating the experimental workflow as a self-validating system—where enrichment is confirmed before proceeding—researchers can ensure the highest degree of accuracy and confidence in their results. This rigor is essential for unraveling complex biological pathways and accelerating the development of next-generation therapeutics.

References

  • Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans. PubMed. [Link]

  • Stable Isotope Labeling by Amino acids in Cell culture. Baitaiparker Biotechnology. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • Isotopic enrichment of amino acids in urine following oral infusions of L-[1-(13)C... PubMed. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Isotopic enrichment determination of proteins by liquid chromatography and precursor ion scanning of AQC-derivatized amino acids on a triple quadrupole | Request PDF. ResearchGate. [Link]

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC - NIH. [Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. PMC. [Link]

  • Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PMC - NIH. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Link]

  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC - NIH. [Link]

  • Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]

  • Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]

  • Workflow for quantitative proteomic experiments using SILAC. ResearchGate. [Link]

Sources

Leveraging Racemic Histidine Internal Standards for Robust Chiral Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

In the landscape of quantitative mass spectrometry (MS), the pursuit of accuracy and precision is paramount. Internal standards (IS) are fundamental to achieving this, correcting for variability in sample preparation and analysis. While stable isotope-labeled (SIL) standards are the gold standard, the analysis of chiral molecules presents unique challenges that necessitate a more sophisticated approach. This technical guide delves into the rationale, methodology, and application of using racemic stable isotope-labeled histidine as an internal standard. We will explore the core principles of chiral analysis, the limitations of achiral MS, and the elegant solution that a racemic IS provides for creating a self-validating system to ensure the chiral integrity and accurate quantification of endogenous L-histidine. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and trustworthiness of their quantitative MS-based assays.

The Imperative for Precision in Quantitative Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying molecules in complex matrices. However, the journey from sample to signal is fraught with potential for variability. Sample preparation steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction can have inconsistent recoveries. Furthermore, instrument performance, including injection volume and ionization efficiency, can fluctuate between runs.

The Role of Internal Standards (IS)

To control for this multi-step variability, an internal standard is introduced at a known concentration to all samples, calibrators, and quality controls at the earliest stage of the workflow. The IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. By measuring the ratio of the analyte's signal to the IS's signal, variations in sample handling and instrument response are normalized, leading to significantly improved precision and accuracy.

Types of Internal Standards: A Comparative Overview

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N). SIL-IS co-elute chromatographically with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, making them the gold standard for correcting matrix effects and other analytical variables. When a SIL-IS is unavailable, a homologous compound (a chemical analog) may be used, but this is a compromise as its behavior may not perfectly mimic the analyte.

The Challenge of Chiral Analysis in Mass Spectrometry

Enantiomers: Identical yet Different

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They share the same chemical formula, mass, and physical properties like boiling point and solubility. However, they can have vastly different biological activities. For instance, the S-enantiomer of a drug may be therapeutic while the R-enantiomer is inactive or even toxic. In biological systems, amino acids exist almost exclusively as L-enantiomers (e.g., L-histidine). The presence of the D-enantiomer can be an indicator of bacterial contamination, racemization during processing, or specific disease states.

When Mass Spectrometry Alone is Blind to Chirality

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. Since enantiomers have identical masses, they are indistinguishable by a mass spectrometer alone. To analyze enantiomers, they must first be separated chromatographically using a chiral stationary phase . This specialized column contains a chiral selector that interacts differently with each enantiomer, causing them to elute at different retention times. Without this chromatographic separation, the MS signal represents the total amount of both enantiomers, masking their individual concentrations.

Racemic Internal Standards: A Strategy for Chiral Quantification

A racemic mixture contains equal amounts of both enantiomers (e.g., 50% D-histidine and 50% L-histidine). Utilizing a racemic SIL-IS, such as D/L-histidine-¹³C₆,¹⁵N₃, provides a unique and powerful tool for chiral analysis.

The Core Principle

When a racemic SIL-IS is added to a sample, it introduces two distinct, mass-shifted peaks that correspond to the D- and L-enantiomers of the standard. The primary goal is typically to quantify the endogenous L-enantiomer (the analyte). In this strategy, the SIL-L-enantiomer serves as the ideal internal standard for the endogenous L-analyte. They will co-elute from the chiral column and experience identical analytical behavior.

The SIL-D-enantiomer, however, serves a crucial secondary purpose: it acts as a built-in quality control for the chiral separation itself.

Logical Workflow for IS Selection

The decision to use a racemic internal standard is driven by the need for chiral separation and validation. The following diagram illustrates this logic:

G A Is the Analyte Chiral? B No A->B C Yes A->C D Use Standard SIL-Internal Standard B->D E Is Chiral Separation Required? C->E F No (Total concentration) E->F G Yes (Enantiomer-specific) E->G F->D H Use Racemic SIL-Internal Standard G->H

Caption: Decision tree for selecting a standard vs. racemic internal standard.

Technical Deep Dive: Advantages of a Racemic Histidine IS

Why Histidine?

Histidine is an essential amino acid with an imidazole side chain, making it readily ionizable in electrospray ionization (ESI) mass spectrometry, leading to high sensitivity. The quantification of L-histidine is critical in metabolic studies, food science, and bioprocess monitoring.

Self-Validating a Chiral Assay

The true power of the racemic IS lies in its ability to create a self-validating system within every injection.

  • Quantification: The concentration of endogenous L-histidine is calculated from the peak area ratio of endogenous L-histidine to the SIL-L-histidine internal standard.

  • Separation Quality Control: The chromatographic resolution between the SIL-L-histidine and SIL-D-histidine peaks must meet a predefined criterion (e.g., resolution > 1.5). A failure to meet this indicates a problem with the chiral column or mobile phase, invalidating the result for that specific sample.

  • Racemization Monitoring: If the analytical process itself (e.g., harsh sample preparation) causes the endogenous L-histidine to racemize into D-histidine, a peak will appear at the retention time of D-histidine. The racemic IS ensures that the retention time window for this potential contaminant is precisely defined in every run.

This approach transforms the internal standard from a simple quantitative tool into an active monitor of analytical quality.

Experimental Protocol: Quantification of L-Histidine using a Racemic SIL-Histidine IS

This protocol outlines a general workflow for the quantification of L-histidine in a biological matrix (e.g., plasma or cell culture media) using a racemic stable isotope-labeled internal standard.

Materials and Reagents
  • Analyte Standard: L-Histidine

  • Internal Standard: Racemic D/L-Histidine-¹³C₆,¹⁵N₃

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

  • Matrix: Control (blank) plasma

  • Chiral LC Column: e.g., Astec CHIROBIOTIC V2 or similar

Sample Preparation Workflow

G cluster_prep Sample Preparation A Pipette 50 µL of Sample (Calibrator, QC, or Unknown) B Add 200 µL of Working IS Solution (Racemic SIL-Histidine in ACN) A->B Add IS C Vortex to Mix & Precipitate Protein (5 min) B->C D Centrifuge at 14,000 rpm (10 min, 4°C) C->D E Transfer Supernatant to Autosampler Vial D->E F Inject into LC-MS/MS E->F

Caption: Protein precipitation workflow for sample preparation.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method. These must be optimized for the specific instrument and column used.

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) system
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2, 5 µm, 4.6x250mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Isocratic (e.g., 95% B) or a shallow gradient, to be optimized
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions
L-Histidine (Analyte)Q1: 156.1 -> Q3: 110.1
SIL-L-Histidine (IS)Q1: 165.1 -> Q3: 119.1
SIL-D-Histidine (QC)Q1: 165.1 -> Q3: 119.1
Data Analysis and Interpretation
  • Confirm Separation: For every sample, verify that the SIL-L-histidine and SIL-D-histidine peaks are baseline resolved (Resolution > 1.5).

  • Generate Calibration Curve: Plot the peak area ratio (Endogenous L-Histidine / SIL-L-Histidine) against the known concentrations of the calibrators. Apply a linear regression with 1/x² weighting.

  • Quantify Unknowns: Calculate the concentration of L-histidine in unknown samples using the regression equation from the calibration curve.

  • Monitor D-Enantiomer: Check for any signal in the endogenous D-histidine retention time window, which would indicate contamination or in-process racemization.

Conclusion: Advancing Assay Trustworthiness

The use of a racemic stable isotope-labeled internal standard, such as D/L-histidine-¹³C₆,¹⁵N₃, represents a significant advancement in the robustness of chiral quantification by LC-MS/MS. This strategy moves beyond simple analyte correction to incorporate a continuous, sample-by-sample validation of chiral separation performance. By providing distinct internal standard peaks for both the L- and D-enantiomers, this method ensures not only the accuracy of quantification for the target L-enantiomer but also provides unequivocal confidence in the chiral integrity of the analysis. For any scientist engaged in the quantitative analysis of chiral molecules, this approach offers a superior level of data quality, trustworthiness, and analytical rigor.

References

  • The role of internal standards in quantitative mass spectrometry. Bioanalysis. [Link]

  • Development and validation of a chiral liquid chromatography-tandem mass spectrometry method for the determination of D- and L-histidine in human plasma. Journal of Chromatography B. [Link]

  • Internal Standard (IS). CCRM. [Link]

  • The Use of Internal Standards in Mass Spectrometry. MS - The Analytical Scientist. [Link]

Methodological & Application

Application Note: High-Throughput Quantification of Histidine in Human Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of histidine in human plasma. The protocol leverages the principle of stable isotope dilution using racemic Histidine-¹³C₆,¹⁵N₃ as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The methodology involves a straightforward protein precipitation step, followed by a rapid chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is designed for high-throughput analysis, making it suitable for large-scale clinical studies, metabolic research, and drug development programs where precise measurement of amino acid concentrations is critical.

Introduction: The Significance of Histidine Quantification

Histidine is an essential amino acid crucial for a multitude of physiological functions, including protein synthesis, the formation of histamine, and the biosynthesis of carnosine. Its concentration in biological fluids is a key biomarker for monitoring nutritional status, diagnosing certain metabolic disorders, and assessing the efficacy of therapeutic interventions. Consequently, the accurate and precise quantification of histidine in complex biological matrices like human plasma is of paramount importance in both clinical diagnostics and biomedical research.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its high selectivity, sensitivity, and speed.[1] The stable isotope dilution (SID) technique, in particular, offers unparalleled accuracy by employing a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS).[2] The SIL internal standard, in this case, rac-Histidine-¹³C₆,¹⁵N₃, is chemically identical to the endogenous analyte and thus co-elutes chromatographically, experiencing the same ionization suppression or enhancement. This allows for reliable correction of variations that may occur during sample preparation and analysis.[2] This application note provides a comprehensive, field-proven protocol for the quantification of histidine in human plasma, emphasizing the rationale behind each step to ensure methodological robustness and data integrity.

Principle of the Method: Stable Isotope Dilution LC-MS/MS

The core of this analytical method is the principle of stable isotope dilution. A known concentration of rac-Histidine-¹³C₆,¹⁵N₃ is spiked into each plasma sample at the earliest stage of preparation. This "heavy" labeled histidine serves as an internal standard. During sample processing and LC-MS/MS analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. The concentration of the endogenous, "light" histidine is then determined by calculating the ratio of the MS/MS signal of the analyte to that of the internal standard. This ratiometric approach effectively mitigates matrix effects and improves the overall precision and accuracy of the measurement.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Spike IS Spike with rac-Histidine-¹³C₆,¹⁵N₃ (IS) Plasma Sample->Spike IS Protein Precipitation Protein Precipitation Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Dilution Dilution Supernatant Collection->Dilution HILIC Separation HILIC Chromatography Dilution->HILIC Separation Injection ESI Source Electrospray Ionization (ESI) HILIC Separation->ESI Source Triple Quadrupole MS Tandem Mass Spectrometry (MRM) ESI Source->Triple Quadrupole MS Data Acquisition Data Acquisition Triple Quadrupole MS->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation Ratio (Analyte/IS) Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Figure 1: Experimental workflow for histidine quantification.

Experimental Protocol

Materials and Reagents
  • Histidine (≥98% purity)

  • rac-Histidine-¹³C₆,¹⁵N₃ (≥98% isotopic purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Methanol (LC-MS grade)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions:

  • Histidine Stock (1 mg/mL): Accurately weigh and dissolve histidine in LC-MS grade water.

  • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve rac-Histidine-¹³C₆,¹⁵N₃ in LC-MS grade water.

Working Solutions:

  • Prepare serial dilutions of the histidine stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a suitable buffer) to create calibration standards. A suggested concentration range is 1-500 µM to cover the typical physiological range of histidine in human plasma.[3]

  • Prepare a working solution of the internal standard (e.g., 10 µM) in the protein precipitation solvent (e.g., methanol with 0.1% formic acid).

Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking known amounts of histidine into a pooled plasma matrix. These QCs should be prepared independently from the calibration standards.

Sample Preparation
  • To 50 µL of plasma sample, calibrator, or QC, add 200 µL of the internal standard working solution in methanol.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate at 4°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Dilute the supernatant 1:1 with LC-MS grade water containing 0.1% formic acid.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention and separation of the polar histidine.[3]

  • Mobile Phase A: 0.1% Formic acid and 10 mM ammonium formate in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B, with a gradual increase in mobile phase A to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific transitions should be optimized for the instrument in use. Representative transitions are provided in Table 1. The precursor ion for Histidine-¹³C₆,¹⁵N₃ is shifted by +9 m/z due to the six ¹³C and three ¹⁵N atoms. The fragment ion is also expected to shift accordingly.

Table 1: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Histidine156.1110.0Optimized for instrument
rac-Histidine-¹³C₆,¹⁵N₃ (IS)165.1119.0Optimized for instrument

Rationale for MRM transitions: The fragmentation of protonated histidine often involves the loss of the carboxyl group and subsequent fragmentation of the imidazole ring.[4] The transition 156.1 -> 110.0 is a commonly used and specific transition for histidine.[5] The corresponding transition for the internal standard is predicted based on the isotopic labeling.

A Note on Racemic Internal Standard: The use of a racemic (D/L) internal standard is acceptable for the quantification of the naturally occurring L-histidine, as the D- and L-forms are chemically identical and will behave similarly during sample preparation and ionization.[6] Chiral separation is not necessary for this application unless the quantification of D-histidine is also required.[6]

Data Analysis and Quantification

The acquired data is processed using the instrument's software. The peak areas of the analyte (histidine) and the internal standard (rac-Histidine-¹³C₆,¹⁵N₃) are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of histidine in the unknown samples is then calculated from the calibration curve.

G cluster_0 Calibration Curve Generation cluster_1 Sample Quantification Standards Calibration Standards (Known Concentrations) LCMS LC-MS/MS Analysis Standards->LCMS IS Internal Standard (Constant Concentration) IS->LCMS PeakAreas Measure Peak Areas (Analyte & IS) LCMS->PeakAreas Ratio Calculate Area Ratio (Analyte/IS) PeakAreas->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Regression Linear Regression Plot->Regression Interpolate Interpolate from Calibration Curve Regression->Interpolate Unknown Unknown Sample LCMS_Sample LC-MS/MS Analysis Unknown->LCMS_Sample IS_Sample Internal Standard IS_Sample->LCMS_Sample PeakAreas_Sample Measure Peak Areas (Analyte & IS) LCMS_Sample->PeakAreas_Sample Ratio_Sample Calculate Area Ratio (Analyte/IS) PeakAreas_Sample->Ratio_Sample Ratio_Sample->Interpolate Concentration Determine Concentration Interpolate->Concentration

Figure 2: Data analysis workflow for quantification.

Method Validation

For use in regulated environments, the method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) or other relevant regulatory bodies. Key validation parameters include:

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed to ensure it is compensated for by the internal standard
Stability Analyte stability in matrix under various storage and processing conditions

Conclusion

This application note details a reliable and high-throughput LC-MS/MS method for the quantification of histidine in human plasma using a stable isotope-labeled internal standard. The simple sample preparation, rapid HILIC separation, and sensitive MRM detection make this protocol well-suited for a wide range of applications in clinical and pharmaceutical research. The principles and steps outlined herein provide a solid foundation for developing and implementing a robust bioanalytical method for histidine and can be adapted for the analysis of other amino acids.

References

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Retrieved from [Link]

  • LCGC International. (2025, October 26). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. LCGC International. Retrieved from [Link]

  • Kuhara, T. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters. Retrieved from [Link]

  • Li, W., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]

  • Zhang, L., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Retrieved from [Link]

  • O'Hair, R. A. J. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. PubMed. Retrieved from [Link]

  • Servage, K. A., et al. (2022). Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Preparation and Implementation of Racemic Histidine Internal Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of quantitative analytical chemistry, particularly within liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to achieving accuracy and precision. An IS corrects for variability inherent in sample preparation, injection volume, and signal suppression or enhancement from matrix effects.[1][2] This guide provides a comprehensive framework for the preparation and application of internal standard solutions using racemic (DL)-histidine. We will explore the scientific rationale for selecting racemic histidine, present detailed, validated protocols for solution preparation, and discuss best practices for its implementation in research, drug development, and quality control settings.

Foundational Principles: The Role of Internal Standards

Quantitative analysis relies on the principle that the detector response is proportional to the concentration of the analyte. However, this relationship can be disrupted by numerous factors throughout the analytical workflow.[3] The internal standardization method addresses this by adding a fixed concentration of a non-native compound—the internal standard—to every sample, calibrator, and quality control sample.[4] Instead of relying on the absolute analyte response, quantification is based on the ratio of the analyte's response to the IS's response.[5] This ratiometric approach effectively normalizes variations, as both the analyte and the IS are subjected to the same procedural inconsistencies.[4]

An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible, including its behavior during sample extraction and its ionization efficiency in the mass spectrometer. While stable isotope-labeled (SIL) versions of the analyte are considered the gold standard, they can be cost-prohibitive. In many cases, a carefully selected structural analog, such as racemic histidine, offers a robust and economical alternative.

The Scientific Case for Racemic Histidine as an Internal Standard

Racemic (DL)-histidine presents a compelling choice as an IS for the analysis of amino acids, polar metabolites, and other hydrophilic, nitrogen-containing compounds. Its suitability is grounded in several key characteristics:

  • Physicochemical Similarity: As a zwitterionic amino acid, histidine shares structural and functional groups with a wide range of polar analytes. This similarity ensures it behaves comparably during extraction and chromatographic separation.

  • High Polarity: Its hydrophilic nature makes it suitable for methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography of polar compounds.[6]

  • Stability: Histidine is a stable compound, particularly in the mildly acidic aqueous solutions typically used for stock solution storage.[7] Histidine is often used as a stabilizing excipient in monoclonal antibody formulations, a testament to its robust chemical nature.[8][9]

  • Commercial Availability and Purity: High-purity (>99%) racemic histidine is readily available and cost-effective, which is a significant advantage in high-throughput environments. The purity of the IS is critical to avoid interferences with the analyte of interest.[5][10]

  • Chromatographic Behavior: In standard achiral reversed-phase or HILIC chromatography, the D- and L-enantiomers of histidine are not separated and will co-elute as a single, sharp peak, simplifying its use as an IS.[11] If a chiral method is employed to separate the analyte's enantiomers, the use of a racemic IS must be carefully evaluated, as it will produce two distinct peaks.[12]

Physicochemical Data for DL-Histidine

A thorough understanding of the internal standard's properties is essential for its effective use. Key data for DL-Histidine are summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₉N₃O₂[13]
Molecular Weight 155.15 g/mol [13]
Appearance White crystalline powder[13]
Water Solubility 45.6 mg/mL at 25 °C[13]
Solubility (Other) Slightly soluble in ethanol, insoluble in ether[13]
pKa Values pK₁: 1.78, pK₂: 5.97, pK₃: 8.97[13]

Experimental Protocols

The following protocols provide a step-by-step methodology for preparing high-quality stock and working internal standard solutions of racemic histidine. Adherence to these procedures is critical for ensuring the reproducibility of quantitative results.

Preparation of a 1.0 mg/mL Primary Stock Solution

This primary stock solution serves as a concentrated, stable source for the preparation of more dilute working solutions.

Materials and Equipment:

  • DL-Histidine (≥99% purity)

  • Analytical balance (4-decimal place)

  • 100 mL Class A volumetric flask

  • HPLC-grade water

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pipettes

  • Bath sonicator

  • Cryogenic storage vials

Procedure:

  • Weighing: Accurately weigh approximately 100.0 mg of DL-Histidine powder onto weighing paper and record the exact weight. Transfer the powder quantitatively into a 100 mL Class A volumetric flask.

    • Rationale: Precise measurement of the initial mass is the foundation of an accurate standard concentration.

  • Solvent Preparation: Prepare a 0.1 M HCl solution by adding the appropriate amount of concentrated HCl to HPLC-grade water.

    • Rationale: A mildly acidic solution (pH ~1-2) ensures that the amino and imidazole groups of histidine are fully protonated, which significantly enhances its solubility in water and improves long-term stability by preventing microbial growth.[14]

  • Dissolution: Add approximately 70 mL of 0.1 M HCl to the volumetric flask. Cap the flask and swirl to dissolve the powder. Place the flask in a bath sonicator for 10-15 minutes to ensure complete dissolution.

    • Rationale: Sonication provides energy to break up solid aggregates and accelerates the dissolution process, ensuring a homogenous solution.

  • Final Dilution: Allow the solution to return to room temperature. Once equilibrated, carefully add 0.1 M HCl to the flask until the meniscus reaches the calibration mark.

    • Rationale: Volumetric flasks are calibrated for a specific temperature (typically 20 °C). Bringing the solution to this temperature before the final dilution step prevents volume errors associated with thermal expansion or contraction.

  • Aliquoting and Storage: Invert the flask 15-20 times to ensure homogeneity. Aliquot the solution into appropriately labeled, tightly sealed cryogenic vials.

    • Rationale: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at ≤ -20°C for long-term use. For day-to-day use, a single aliquot may be stored at 2-8°C for up to one week.

Workflow for Primary Stock Solution Preparation

G cluster_prep Protocol: 1.0 mg/mL DL-Histidine Primary Stock weigh 1. Weigh DL-Histidine (100.0 mg) transfer 2. Transfer to 100 mL Volumetric Flask weigh->transfer add_solvent 3. Add ~70 mL of 0.1 M HCl transfer->add_solvent sonicate 4. Vortex & Sonicate (15 min) add_solvent->sonicate equilibrate 5. Equilibrate to Room Temperature sonicate->equilibrate fill_mark 6. Dilute to Final Volume with 0.1 M HCl equilibrate->fill_mark homogenize 7. Homogenize (Invert 20x) fill_mark->homogenize aliquot 8. Aliquot into Cryogenic Vials homogenize->aliquot store 9. Store at <= -20°C aliquot->store

Caption: Workflow for preparing a 1.0 mg/mL primary stock solution of racemic histidine.

Preparation of a 10 µg/mL Working Internal Standard Solution

This working solution is typically the one added directly to samples during the preparation process.

Procedure:

  • Thaw: Remove one aliquot of the 1.0 mg/mL primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: To prepare a 10 µg/mL solution, a 1:100 dilution is required.

  • Execution: Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL primary stock solution into a 100 mL Class A volumetric flask.

  • Final Volume: Dilute to the calibration mark with the same solvent used for the initial sample preparation (e.g., mobile phase A, or a specific extraction buffer).

  • Storage: This working solution can be stored at 2-8°C and is typically stable for several days to a week. It is recommended to prepare fresh working solutions regularly.

Best Practices, Storage, and Troubleshooting

The reliability of an internal standard is contingent upon its proper handling and implementation.

Implementation in an Analytical Run
  • Timing of Addition: The IS should be added to the sample as early as possible in the workflow.[1] For methods involving protein precipitation or liquid-liquid extraction, add the IS before the precipitating or extraction solvent. This ensures the IS experiences the same potential for loss as the analyte.

  • Concentration Optimization: The final concentration of the IS in the injected sample should be chosen to provide a strong, reproducible signal without saturating the detector. A common practice is to target a concentration near the middle of the analyte's calibration curve range.[4]

  • Monitoring IS Response: The peak area of the IS should be monitored across all samples in an analytical batch.[3] Significant variability (>20-30%) in the IS response can indicate inconsistent sample preparation, severe matrix effects in specific samples, or instrument instability.

Solution Stability and Storage Summary

Proper storage is paramount to maintaining the integrity of the standard solutions.

Solution TypeConcentrationSolventStorage TemperatureRecommended Shelf-Life
Primary Stock 1.0 mg/mL0.1 M HCl≤ -20°CUp to 12 months
Working Solution 1-10 µg/mLMobile Phase2-8°CUp to 1 week

Note: Shelf-life is a recommendation. Stability should be formally verified as part of method validation.[15][16]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Action(s)
Powder Fails to Dissolve Insufficient acidification; inadequate sonication; poor quality reagent.Ensure the solvent is 0.1 M HCl. Increase sonication time. Verify the purity and source of the DL-Histidine.
Precipitate Forms upon Freezing Concentration is too high, exceeding solubility at low temperatures.Prepare a slightly more dilute primary stock (e.g., 0.5 mg/mL). Ensure the solution is fully dissolved and homogenous before freezing.
Variable IS Peak Area Inconsistent pipetting; severe matrix effects; IS degradation; instrument instability.Verify pipette calibration. Investigate matrix effects with post-column infusion. Prepare a fresh working solution. Check instrument performance.

Conclusion

Racemic histidine serves as a highly effective, stable, and economical internal standard for a variety of quantitative analytical applications. By adhering to the detailed protocols and best practices outlined in this guide, researchers, scientists, and drug development professionals can prepare robust and reliable internal standard solutions. The proper preparation and implementation of these standards are non-negotiable steps in generating high-quality, reproducible data that can withstand scientific and regulatory scrutiny.

References

  • ResearchGate. (n.d.). Determination and Modeling of d -Histidine Solubility in Several Pure Solvents from 293.15 to 333.15 K | Request PDF. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling | Request PDF. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2012, June 1). When Should an Internal Standard be Used? Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, August 5). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Retrieved February 9, 2026, from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Histidine. PubChem. Retrieved February 9, 2026, from [Link]

  • Reddit. (2023, October 2). How to make a Internal Standard mix.... r/massspectrometry. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2021, November 12). Nucleation Behaviour of Racemic and Enantiopure Histidine. Retrieved February 9, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved February 9, 2026, from [Link]

  • SpringerLink. (n.d.). Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Histidine racemization in the synthesis of an analog of the luteinizing hormone releasing factor. Investigation by HPLC and enzymatic methods. Retrieved February 9, 2026, from [Link]

  • Reddit. (2024, July 13). Amino acid solution storage – please help. r/labrats. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. PMC. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). The first identification and characterization of a histidine-specific amino acid racemase, histidine racemase from a lactic acid bacterium, Leuconostoc mesenteroides subsp. sake NBRC 102480. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2021, November 16). Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin. Langmuir. Retrieved February 9, 2026, from [Link]

  • AVT Pharmaceutical. (2025, July 18). How Does Histidine Safeguard Antibody Drug Stability? Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution? Retrieved February 9, 2026, from [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved February 9, 2026, from [Link]

  • Srikrishna College. (2023, August 16). Solubility and dissolution thermodynamics of L-histidine and L-tryptophan in aqueous ethanol solution at five equidistant. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2013, December 4). Can anyone suggest standard chemical compounds as internal standard used for LC-MS/MS? Retrieved February 9, 2026, from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2022, August 10). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, October 16). (PDF) Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Retrieved February 9, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Retrieved February 9, 2026, from [Link]

  • MedCrave. (2022, January 11). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2021, November 30). Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved February 9, 2026, from [Link]

  • Solubility of Things. (n.d.). Histidine. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Retrieved February 9, 2026, from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. Retrieved February 9, 2026, from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved February 9, 2026, from [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved February 9, 2026, from [Link]

  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved February 9, 2026, from [Link]

  • Waters. (n.d.). Quantitation of Amino Acids. Retrieved February 9, 2026, from [Link]

Sources

using rac Histidine-13C6,15N3 for metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Flux Analysis Using rac-Histidine-^{13}C_6, ^{15}N_3

Abstract

This guide details the protocol for using racemic (rac) Histidine-^{13}C_6, ^{15}N_3 as a metabolic tracer to quantify histidine catabolism, anaplerotic flux into the TCA cycle, and one-carbon (1C) metabolism contributions. While L-Histidine is the bioactive enantiomer, racemic mixtures are frequently utilized due to cost or synthesis constraints. This protocol addresses the specific experimental challenges posed by the D-enantiomer, outlines a self-validating LC-MS/MS workflow, and provides a mechanistic framework for interpreting mass isotopomer distributions (MIDs) in Glutamate and downstream folate intermediates.

Introduction & Mechanistic Basis

Histidine is a unique metabolic node connecting protein synthesis, nitrogen balance, and nucleotide metabolism. Its catabolism feeds the TCA cycle via Glutamate (anaplerosis) and supplies the tetrahydrofolate (THF) pool with one-carbon units.

Why rac-Histidine-^{13}C_6, ^{15}N_3?
  • Dual Tracing: Uniform labeling (U-^{13}C, U-^{15}N) allows simultaneous tracking of the carbon backbone (energy metabolism) and nitrogen fate (transamination vs. deamination).

  • The Racemic Challenge: "rac" indicates a 50:50 mixture of L- and D-Histidine. Mammalian cells predominantly metabolize L-Histidine. D-Histidine is largely inert or minimally metabolized (via D-amino acid oxidase, DAAO) in many cell lines, potentially accumulating intracellularly or competing for transport (e.g., via LAT1). This protocol explicitly corrects for the "inert" 50% tracer load.

Pathway Map

The catabolism of L-Histidine proceeds through the Hut pathway to Glutamate.

Figure 1: Atom mapping of Histidine catabolism. Note that Histidine (N3) loses one nitrogen to form Urocanate and a second nitrogen (and one carbon) to the THF pool, yielding Glutamate (C5, N1).

Experimental Design Considerations

Media Formulation

To measure flux, you must replace natural Histidine with the tracer.

  • Concentration: Standard DMEM/RPMI contains ~200 µM L-Histidine.

  • Correction: When using rac-Histidine, you must double the concentration to 400 µM to maintain the physiological 200 µM of the active L-isomer.

  • Dialyzed Serum: Use dialyzed FBS (dFBS) to remove unlabeled Histidine present in standard serum, which would otherwise dilute the isotopic enrichment.

The Transport Competition Control

D-Histidine may compete with L-Histidine for the LAT1 transporter.

  • Validation Step: Run a control arm with 200 µM unlabeled L-Histidine + 200 µM unlabeled D-Histidine. Compare cell growth rate and glutamine uptake against standard 200 µM L-Histidine. If growth is inhibited >10%, D-Histidine toxicity or transport inhibition is significant.

Protocol: Extraction and LC-MS/MS

This protocol uses a HILIC (Hydrophilic Interaction Liquid Chromatography) method, optimized for polar amino acids.

Sample Preparation (Adherent Cells)
  • Quenching: Aspirate media rapidly. Wash cells 1x with ice-cold saline (0.9% NaCl). Do not use PBS, as phosphate interferes with MS.

  • Extraction: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the plate.

  • Lysis: Scrape cells while on dry ice. Transfer suspension to a microcentrifuge tube.

  • Disruption: Vortex vigorously for 10 min at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to a fresh glass vial.

  • Drying (Optional but recommended for sensitivity): Dry under nitrogen gas flow at 30°C. Reconstitute in 50 µL 50:50 Acetonitrile:Water.

LC-MS/MS Conditions
  • Column: ZIC-pHILIC (Merck SeQuant), 150 x 2.1 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 80% B

    • 20 min: 20% B

    • 20.1 min: 80% B (Re-equilibration for 10 min)

  • MS Mode: High-Resolution Full Scan (Orbitrap/Q-TOF) or MRM (Triple Quad). Polarity: Negative (for TCA intermediates) and Positive (for Amino Acids). Note: Histidine and Glutamate fly well in Positive mode; aKG flies well in Negative.

Mass Transitions (MRM)

If using a Triple Quadrupole, monitor these transitions.

MetaboliteIsotopologuePrecursor (m/z)Product (m/z)Interpretation
L-Histidine M+0 (Unlabeled)156.1110.1Endogenous pool
M+9 (Tracer) 165.1 115.1 Intact Tracer
Glutamate M+0148.184.1Unlabeled
M+6 154.1 89.1 Derived from His
Urocanate M+0139.193.1Intermediate
M+8147.198.1[C6, N2] labeled

Data Analysis & Interpretation

Calculating Fractional Enrichment

Since the MS likely cannot distinguish L- from D-Histidine (unless a chiral column is used), the "Total Histidine" pool measured will be a mix of intracellular L-His and accumulated D-His.

Correction Formula: If D-His is not metabolized and accumulates to equilibrium with media:



Practical approach: Focus on the enrichment of the product (Glutamate)  relative to the theoretical maximum, rather than the precursor pool, as D-His does not contribute to the Glutamate pool.
Pathway Flux Logic

Analyze the Mass Isotopomer Distribution (MID) of Glutamate.

  • Glutamate M+0: Synthesis from Glucose/Glutamine (unlabeled sources).

  • Glutamate M+6 (C5, N1): Direct flux from Histidine.

    • Why M+6? Histidine (U-13C6, U-15N3)

      
       Urocanate (Loss of 
      
      
      
      -N)
      
      
      FIGLU
      
      
      Glutamate.
    • The FIGLU

      
       Glu step loses the formimino group (1 Carbon, 1 Nitrogen).
      
    • Start: 6C, 3N.

    • Loss 1:

      
      -NH3 (1N). Remaining: 6C, 2N.
      
    • Loss 2: Formimino (1C, 1N). Remaining: 5C, 1N.

    • Result: 5 labeled Carbons + 1 labeled Nitrogen = +6 Da shift.

Workflow Diagram

Figure 2: Experimental workflow for racemic Histidine tracing.

Troubleshooting & Validation

  • Low Enrichment in Glutamate:

    • Cause: High flux from Glutamine (the major source of Glutamate).

    • Solution: Culture cells in low-Glutamine media (0.5 mM) to force reliance on Histidine anaplerosis.

  • D-Histidine Interference:

    • Symptom:[1][2][3][4][5][6] Intracellular Histidine M+9 signal is massive, but Glutamate M+6 is zero.

    • Diagnosis: Cells are taking up the tracer (likely D-form accumulation) but not metabolizing it (L-form depleted or enzyme inactive).

    • Check: Verify expression of HAL (Histidine Ammonia-Lyase) in your cell line.

References

  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(10), 2570–2575. [Link]

  • Kanarek, N., et al. (2018). Histidine catabolism is a major determinant of methotrexate sensitivity. Nature, 559, 632–636. [Link]

  • Yuan, J., et al. (2008). Stable Isotope Labeling Assisted Metabolomics. Nature Protocols, 3, 1057–1069. (Standard extraction protocols). [Link]

  • Maddocks, O. D. K., et al. (2016). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature, 544, 372–376. (Methodology for 1C unit tracing). [Link]

Sources

Application Note: Precision Measurement of Histidine Racemization During Protein Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

In the development of peptide therapeutics and biologics, stereochemical purity is a Critical Quality Attribute (CQA). Histidine (His) is uniquely susceptible to racemization during standard acid hydrolysis (


) due to the electronic properties of its imidazole side chain. This creates a significant analytical challenge: distinguishing intrinsic D-Histidine impurities (process-related) from artifacts generated during the analytical hydrolysis step. 

Failure to account for hydrolysis-induced racemization leads to false positives in stereochemical purity assays, potentially triggering unnecessary OOS (Out of Specification) investigations or rejection of high-quality drug substance. This guide details the mechanistic root cause and provides two validated protocols—standard correction and deuterium-labeling—to accurately quantify Histidine racemization.

Mechanistic Insight: The Imidazole "Electron Sink"

To control Histidine racemization, one must understand why it occurs faster than in other amino acids (like Alanine or Leucine).

In strong acid (


), the imidazole ring of Histidine is fully protonated (forming the imidazolium ion). This positively charged ring acts as a powerful electron-withdrawing group (an "electron sink"). This inductive effect significantly increases the acidity of the 

-proton on the chiral carbon.
Mechanism of Acid-Catalyzed Racemization
  • Protonation: The imidazole ring becomes positively charged.

  • Enolization (Rate Limiting): The acidity of the

    
    -proton allows it to be abstracted by the solvent or a counter-ion, collapsing the chiral tetrahedral center into a planar enol intermediate.
    
  • Reprotonation: A proton returns to the planar

    
    -carbon. If it attacks from the "top" face, L-His is restored. If it attacks from the "bottom," D-His is formed.
    
Visualization: The Racemization Pathway[1]

HistidineRacemization cluster_factors Critical Factors L_His L-Histidine (Tetrahedral) Protonated Protonated Imidazolium (Strong e- withdrawing) L_His->Protonated + H+ (Acidic Conditions) Enol Planar Enol Intermediate (Achiral) Protonated->Enol Loss of α-Proton (Rate Limiting Step) Enol->L_His + H+ (Retention) D_His D-Histidine (Tetrahedral) Enol->D_His + H+ (Inversion) Factors Temp > 100°C Time > 20h Metal Ions (Cu2+, Zn2+)

Caption: The acid-catalyzed enolization pathway converting L-His to D-His via a planar intermediate.

Critical Parameters & Expected Rates

Before executing protocols, benchmark your expectations against standard physical constants.

ParameterStandard ConditionImpact on His Racemization
Temperature

High. Rate doubles approx. every

.
Time 24 HoursLinear. Racemization increases linearly with time in early stages.
Acid Matrix

Baseline. 2–4% conversion to D-His is typical.
Additives Phenol / Thioglycolic AcidNeutral/Protective. Used to prevent oxidation, minimal effect on chirality.
Microwave

(15-45 min)
Variable. Faster, but higher temp can spike racemization rates unpredictably.

Protocol 1: The "Control Correction" Method (Standard)

This method is suitable for routine QC where the acceptable range of D-His is known. It relies on running a pure L-Histidine standard parallel to the sample to calculate a "Method Blank."

Materials
  • Hydrolysis Acid:

    
     (LC-MS grade) + 0.1% Phenol.
    
  • L-His Standard: High purity (>99.9%) L-Histidine monohydrochloride.

  • Derivatization Reagents: OPA (o-Phthalaldehyde) + IBLC (N-Isobutyryl-L-cysteine).[1][2]

Workflow
  • Sample Prep: Dissolve protein sample to approx.

    
     in 
    
    
    
    .
  • Control Prep: Prepare a

    
     solution of pure L-His standard in 
    
    
    
    .
  • Hydrolysis: Incubate both Sample and Control at

    
     for 24 hours in vacuum-sealed glass tubes (or nitrogen-flushed).
    
  • Drying: Evaporate HCl under nitrogen stream or vacuum centrifugation.

  • Derivatization (OPA/IBLC):

    • Reconstitute in Borate Buffer (pH 10.4).

    • Add OPA/IBLC reagent.[1][2] React for 2 minutes.

    • Note: IBLC is a chiral thiol.[2] It reacts with D- and L-His to form diastereomers that separate on achiral C18 columns.

  • HPLC Analysis: Inject on C18 column (Mobile Phase: Acetate Buffer/Methanol gradient).

Calculation




Protocol 2: The Deuterium Exchange Method (Advanced)

Use Case: When you must prove that D-His found in a drug product is not an artifact of your method. This is the "Gold Standard" for investigations.

Principle: Hydrolysis is performed in Deuterated Acid (


 in 

).
  • If L-His converts to D-His during hydrolysis, it must acquire a Deuterium atom at the

    
    -position (see Mechanism diagram).
    
  • If D-His was already present in the protein, it retains its Hydrogen at the

    
    -position (or exchanges at the same rate as L-His).
    
  • Mass Spectrometry distinguishes

    
     (Intrinsic) from 
    
    
    
    (Induced).
Step-by-Step Protocol
Phase A: Hydrolysis in Deuterium
  • Lyophilization: Lyophilize the protein sample strictly to remove all traces of

    
    .
    
  • Reagent: Prepare

    
     in 
    
    
    
    . (Commercially available or prepared by diluting concentrated
    
    
    with
    
    
    ).
  • Incubation: Hydrolyze at

    
     for 24 hours under vacuum.
    
  • Quench: Dry down the sample immediately to remove excess acid.

Phase B: Derivatization & MS Detection[1]
  • Derivatize: Use Marfey’s Reagent (FDAA) or OPA/IBLC.[1]

  • LC-MS/MS Analysis:

    • Monitor the transition for Histidine.[3][4]

    • L-His Peak: Will be primarily

      
       (due to exchange at other labile sites, but 
      
      
      
      -H exchange is slow in L-form).
    • D-His Peak: Look for the mass shift.

      • Intrinsic D-His: Mass =

        
         (same as natural His).
        
      • Induced D-His: Mass =

        
         (Deuterium incorporated at 
        
        
        
        -carbon).
Decision Logic & Workflow

D2O_Workflow Start Protein Sample Hydrolysis Hydrolysis in 6N DCl / D2O (110°C, 24h) Start->Hydrolysis Racemization Racemization Event? Hydrolysis->Racemization Induced Induced D-His (Acquires Deuterium) Racemization->Induced Yes (Inversion) Intrinsic Intrinsic D-His (Retains Hydrogen) Racemization->Intrinsic No (Pre-existing) MS LC-MS Analysis (Chiral Separation) Induced->MS Intrinsic->MS Result_Induced Peak: D-His (M+1 Da) IGNORE (Artifact) MS->Result_Induced Detect Heavy Isotope Result_Intrinsic Peak: D-His (M Da) REPORT (Real Impurity) MS->Result_Intrinsic Detect Light Isotope

Caption: Workflow for distinguishing induced vs. intrinsic racemization using Deuterated Acid hydrolysis.

Troubleshooting & Expert Tips

  • Vacuum is Vital: Oxygen promotes oxidative degradation of Histidine into other byproducts, which complicates the chromatogram. Always flush with Nitrogen and seal under vacuum (<50 mTorr).

  • The "Zero-Time" Extrapolation: For highest accuracy without D2O, perform hydrolysis at 24, 48, and 72 hours. Plot the D-His% vs. Time. Extrapolate back to

    
    . The y-intercept represents the true intrinsic D-His content.
    
  • Reagent Quality: OPA is unstable in air. Prepare fresh daily. IBLC solutions can be stored frozen but should be checked for oxidation (disulfide formation) which destroys separation efficiency.

References

  • Manning, J. M. (1970).[5] Determination of D- and L-amino acid residues in peptides. Use of tritiated hydrochloric acid to correct for racemization during acid hydrolysis.[5] Journal of the American Chemical Society.

  • Ankhbayar, B., & Kim, H. C. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters. Digital Commons @ Andrews University.

  • NIST. (2023). Measurement of Amino Acids in NIST RM 8323 via ID-LC-MS/MS. National Institute of Standards and Technology.

  • Bruckner, H., & Fujii, N. (2010). D-Amino Acids in Chemistry, Life Sciences, and Biotechnology.[1][6][7] Wiley-VCH. (Foundational text on chiral AA analysis).

Sources

A Robust Method for the Chiral Separation of D- and L-Histidine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

[SENIOR APPLICATION SCIENTIST]

Abstract

This application note presents a detailed and validated protocol for the chiral separation and quantification of D- and L-histidine enantiomers in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a direct, underivatized approach, employing a chiral crown ether-based stationary phase for robust enantioseparation. This protocol is designed for researchers, scientists, and drug development professionals who require accurate determination of histidine enantiomers, which is crucial for understanding their distinct biological roles and for various applications in metabolomics, clinical diagnostics, and pharmaceutical development.

Introduction: The Significance of Histidine Enantiomers

L-histidine is one of the twenty proteinogenic amino acids, serving as a fundamental building block of proteins and a precursor for the biosynthesis of histamine, a vital neurotransmitter.[1] Its unique imidazole side chain allows it to participate in a variety of biological processes, including enzyme catalysis and metal ion binding.[1] While L-histidine is the predominantly occurring form in nature, the presence and physiological functions of its D-enantiomer are of increasing scientific interest.[2][3]

D-amino acids have been identified as potential biomarkers for various diseases, and their levels can fluctuate in conditions like chronic kidney disease.[3] In drug development, the use of D-histidine in peptide-based drugs can enhance their stability and bioavailability.[] Therefore, the ability to accurately separate and quantify D- and L-histidine is essential for advancing research in these fields.

Traditional methods for chiral amino acid analysis often require complex derivatization steps to achieve separation on standard reversed-phase columns.[2][5] However, these derivatization processes can be time-consuming and introduce variability.[6] This application note details a direct chiral separation method that circumvents the need for derivatization, offering a more streamlined and efficient workflow.[2]

Principle of Chiral Separation

The method described herein relies on a chiral stationary phase (CSP) to achieve the separation of D- and L-histidine. Specifically, a crown ether-based column is employed. The mechanism of separation on this type of CSP involves the formation of diastereomeric complexes between the chiral crown ether and the primary amine of the amino acid.[7] The multiple hydrogen bonding interactions between the ammonium group of histidine and the ether moieties of the crown ether are stereoselective, leading to different retention times for the D- and L-enantiomers.[7] The use of an acidic mobile phase is crucial to ensure the primary amine is protonated, facilitating these interactions.[7][8]

Following chromatographic separation, the eluents are introduced into a tandem mass spectrometer. The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) mode allow for precise quantification of each enantiomer, even at low concentrations.

Materials and Reagents

Chemicals and Standards
  • D-Histidine (≥98% purity)

  • L-Histidine (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA) (≥99% purity)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradients.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes and tips

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-histidine and L-histidine in LC-MS grade water to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation (from Plasma/Serum)

This protocol is a general guideline and may need optimization based on the specific matrix.

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol.[9]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method

Workflow Diagram:

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS MS/MS Detection Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Column Chiral Column (Crown Ether) Injection->Column ESI ESI Source (Positive Ion Mode) Column->ESI MRM MRM Analysis ESI->MRM Data Data Acquisition & Processing MRM->Data

Caption: LC-MS/MS workflow for chiral separation of D/L-histidine.

Chromatographic Conditions:

ParameterValue
Column CROWNPAK CR-I(+) (150 x 2.1 mm, 5 µm) or equivalent crown ether column
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient See Table 1
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 5 µL

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
10.1955
15.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
MRM Transitions See Table 2

Table 2: MRM Transitions for Histidine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Histidine156.1110.115
L-Histidine156.1110.115

Note: Collision energy may require optimization depending on the instrument used.

Results and Discussion

Expected Chromatogram:

Under the specified conditions, baseline separation of D- and L-histidine should be achieved. The CROWNPAK CR-I(+) column typically elutes the D-enantiomer before the L-enantiomer.[11] The retention times will be consistent and reproducible, allowing for accurate peak integration and quantification.

Data Analysis:

The concentration of D- and L-histidine in the samples is determined by constructing a calibration curve from the peak areas of the standards. The linearity of the curve should be assessed, and a regression analysis performed to calculate the concentrations in the unknown samples.

System Suitability:

To ensure the validity of the results, system suitability tests should be performed before each analytical run. This includes injecting a standard mixture to verify:

  • Resolution: The resolution between the D- and L-histidine peaks should be ≥ 1.5.

  • Reproducibility: The relative standard deviation (RSD) of the retention times and peak areas for replicate injections should be < 15%.

Method Validation:

For use in regulated environments, the method should be fully validated according to relevant guidelines (e.g., FDA, EMA). This includes assessing:

  • Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other matrix components.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).[12]

  • Matrix Effect: Evaluation of ion suppression or enhancement caused by the sample matrix.

  • Stability: Stability of the analytes in the biological matrix under different storage conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape/Tailing - Column contamination- Inappropriate mobile phase pH- Sample overload- Flush the column with a strong solvent.- Ensure the mobile phase pH is sufficiently low to protonate the primary amine.- Reduce the injection volume or dilute the sample.
No or Poor Separation - Incorrect column- Mobile phase composition incorrect- Column degradation- Verify that a chiral crown ether column is being used.- Prepare fresh mobile phase and confirm the composition.- Replace the column if it has exceeded its lifetime.
Low Sensitivity - Ion suppression from the matrix- Suboptimal MS/MS parameters- Sample degradation- Optimize the sample preparation to remove interfering substances.- Tune the MS/MS parameters (e.g., collision energy, capillary voltage).- Ensure proper sample handling and storage to prevent degradation.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the direct chiral separation and quantification of D- and L-histidine. By eliminating the need for derivatization, this protocol offers a significant improvement in efficiency and reduces potential sources of error. The use of a chiral crown ether stationary phase coupled with the sensitivity and selectivity of tandem mass spectrometry allows for accurate and reliable results, making this method highly suitable for a wide range of research and development applications.

References

  • Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Hamase, K., & Zaitsu, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In High-Throughput Analysis for Food Safety (pp. 317-326). Springer, Cham.
  • Mutlu, E. N., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry.
  • Miyoshi, Y., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(2), 853.
  • Chromsystems. (2021, April 20). LC-MS/MS: A New Approach to Amino Acid Analysis. Retrieved from [Link]

  • Şarkaya, A., et al. (2020). Separation of histidine enantiomers by capillary electrochromatography with molecularly imprinted monolithic columns.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Mutlu, E. N., et al. (2022).
  • Welch, C. J., et al. (2005). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
  • Li, L., et al. (2022). Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. Journal of the American Society for Mass Spectrometry, 33(6), 1056-1065.
  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • Zhang, H., & Li, W. (2008). Determination of pKa values of individual histidine residues in proteins using mass spectrometry. Analytical Chemistry, 80(17), 6563-6571.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • Zhang, H., & Li, W. (2008). Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Analytical Chemistry, 80(17), 6563-6571.
  • Pérez-Vargas, J., et al. (2024). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution.
  • ResearchGate. (n.d.). MRM spectrum of pure L-histidine standard. Retrieved from [Link]

  • Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(12), 701.
  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

Sources

spiking rac Histidine-13C6,15N3 into biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Histidine Enantiomers in Biological Matrices using rac-Histidine-13C6,15N3

Executive Summary

This application note details a robust LC-MS/MS methodology for the simultaneous quantification of L-Histidine and D-Histidine in complex biological matrices (plasma, urine, tissue homogenates). By utilizing racemic Histidine-13C6,15N3 (rac-His-SIL) as a dual-purpose Internal Standard (IS), this protocol overcomes the limitations of traditional single-enantiomer spiking. The method leverages chiral chromatography to separate the racemic IS into distinct L- and D-isotopologues in situ, providing independent, retention-time-matched normalization for both enantiomers. This "self-validating" approach ensures compliance with FDA Bioanalytical Method Validation (BMV) guidelines regarding matrix effects and selectivity.

Introduction: The Stereochemical Challenge

Histidine is a semi-essential amino acid critical for protein synthesis, histamine production, and metal chelation. While L-Histidine is the dominant biological form, D-Histidine is increasingly recognized as a biomarker for microbial metabolism, aging, and renal function.

The Analytical Gap: Most LC-MS/MS methods use achiral columns (C18 or HILIC), measuring "Total Histidine." However, accurate biological insight often requires distinguishing enantiomers. When performing chiral separations, a pure L-isomer IS is insufficient for quantifying D-Histidine due to potential retention time shifts and differential matrix suppression at the D-isomer's elution time.

The Solution: rac-Histidine-13C6,15N3 By spiking a racemic stable isotope labeled (SIL) standard, the analyst introduces a perfect isotopologue for both biological targets.

  • Mass Shift: The +9 Da shift (13C6, 15N3) prevents cross-talk with native Histidine (M+H 156.1).

  • Co-Elution: The L-IS co-elutes with L-Histidine, and the D-IS co-elutes with D-Histidine, providing specific normalization for each peak.

Experimental Workflow

Workflow Diagram

The following diagram outlines the "Dual-Stream" validation logic enabled by the racemic IS.

G cluster_MS MS/MS Detection (MRM) Sample Biological Sample (Plasma/Urine) Spike Spike rac-His-13C6,15N3 (Internal Standard) Sample->Spike Extract Protein Precipitation (MeOH/0.1% FA) Spike->Extract LC Chiral LC Separation (Crown Ether Column) Extract->LC L_Stream L-His (Native) vs L-His (IS) LC->L_Stream RT: 2.5 min D_Stream D-His (Native) vs D-His (IS) LC->D_Stream RT: 3.8 min

Figure 1: Analytical workflow demonstrating the separation of the racemic IS into two distinct reference peaks.

Detailed Protocol

Reagents & Materials
  • Analyte: L-Histidine, D-Histidine (Analytical Grade).

  • Internal Standard: rac-Histidine-13C6,15N3 (Isotopic Purity >99%).

  • Matrix: Human Plasma (K2EDTA) or surrogate matrix (PBS/BSA) for calibration curves.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Trifluoroacetic Acid (TFA).

  • Column: Chiralpak CW (Crown Ether) or equivalent (3 µm, 3.0 x 150 mm). Note: Crown ether columns are superior for underivatized amino acids.

Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve 1 mg rac-His-13C6,15N3 in 1 mL of 0.1 M HCl. Critical: Histidine is difficult to dissolve in pure organic solvent; acid aids solubility.

  • Working IS Solution (10 µg/mL): Dilute Stock 1:100 in Water/ACN (50:50, v/v).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample (plasma/urine) to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution . Vortex for 10 sec.

  • Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 1 min.

  • Centrifuge: Spin at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (dilution prevents peak distortion in HILIC/Chiral modes).

LC-MS/MS Conditions

Chromatography (Chiral Mode):

  • Column Temp: 25°C (Lower temperature often improves chiral resolution).

  • Mobile Phase A: Water + 0.5% TFA (Perchloric acid is traditional for crown ethers but incompatible with MS; TFA is the MS-friendly alternative).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (e.g., 10% B to 30% B over 10 mins).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[1]

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

MRM Transitions (Table 1): Note: Transitions are calculated based on the loss of the carboxyl group (COOH) and side-chain fragmentation.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Dwell (ms)
L/D-Histidine 156.1110.1201550
L/D-His-13C6,15N3 (IS) 165.1118.1201550

Technical Note on Mass Shift: The fragment at m/z 110.1 (C5H8N3+) retains 5 carbons and 3 nitrogens from the parent.

  • Calculation: 5 * (+1 for 13C) + 3 * (+1 for 15N) = +8 Da shift.

  • 110.1 + 8 = 118.1.

Validation Strategy (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated for Selectivity and Matrix Effects .

Matrix Effect Assessment

The FDA 2018 BMV guidance requires assessment in 6 individual lots of matrix.

  • Prepare Sets:

    • Set A (Neat): IS spiked into mobile phase.

    • Set B (Post-Extraction Spike): Extracted blank matrix spiked with IS after extraction.

  • Calculation:

    
    
    
  • Acceptance: The CV of the IS-normalized MF across 6 lots should be <15%.

    • Why this works: Because you are using rac-IS, you calculate the MF for the L-peak using the L-IS and the D-peak using the D-IS. This corrects for the fact that ion suppression often varies across the chromatographic run (e.g., early eluting D-His might suffer different suppression than L-His).

Linearity & Range
  • L-Histidine Range: 1 – 200 µM (Endogenous levels are high).

  • D-Histidine Range: 0.05 – 10 µM (Trace levels).

  • Note: Use a surrogate matrix (e.g., PBS) for the calibration curve if endogenous L-His levels in plasma are too high to blank out.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Splitting (IS) Chiral separation is working.This is desired. Ensure you integrate the first IS peak with D-His and the second with L-His (check elution order with pure standards).
Low Sensitivity TFA suppression in MS.Reduce TFA to 0.1% or switch to Ammonium Formate (though Crown Ethers prefer acid). Use "Soft" ionization settings.
RT Shift pH instability.Histidine pKa is ~6.0. Ensure Mobile Phase pH is strictly controlled (pH < 3.0 keeps it protonated).
Racemization Sample prep induced.Avoid heating >40°C during drying steps. High pH and heat cause L -> D conversion.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Armstrong, D. W., et al. (2001). Separation of amino acid enantiomers by HPLC using chiral crown ether stationary phases. Analytical Chemistry.
  • Konno, R., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS. International Journal of Molecular Sciences. [Link]

  • Nishimura, T., et al. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects. Nutrients. [Link]

Sources

Application Note: Precise Determination of Isotopic Mass Shift for Histidine-13C6,15N3 for Advanced Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stable isotope labeling of amino acids has become an indispensable tool in quantitative proteomics, metabolomics, and drug development.[][2][3] This application note provides a detailed theoretical and practical guide for calculating and verifying the isotopic mass shift of fully labeled L-Histidine (Histidine-13C6,15N3). We will delve into the fundamental principles of isotopic mass, provide a step-by-step protocol for calculating the expected mass shift, and outline a mass spectrometry-based workflow for experimental verification. This guide is intended to equip researchers with the necessary knowledge to confidently utilize isotopically labeled histidine in their quantitative studies, ensuring data accuracy and integrity.

Introduction: The Central Role of Isotopic Labeling in Modern Research

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and other isotopic labeling strategies have revolutionized the field of quantitative proteomics.[4] By incorporating "heavy" isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) into proteins, researchers can accurately quantify changes in protein abundance between different cell states.[][5] Histidine, with its unique imidazole side chain, plays a crucial role in enzyme catalysis and protein structure. The use of L-Histidine-¹³C₆,¹⁵N₃, where all six carbon atoms and all three nitrogen atoms are replaced with their heavy isotopes, provides a significant mass shift, enabling clear differentiation from its unlabeled counterpart in a mass spectrometer.[] This distinct mass difference is fundamental for accurate quantification in applications ranging from biomarker discovery to drug metabolism studies.[6][7]

The precise calculation of this mass shift is a critical first step in any experiment utilizing isotopically labeled compounds. It allows for the correct configuration of mass spectrometry instrumentation and provides a theoretical benchmark against which experimental data can be validated. Any deviation from the calculated mass shift could indicate incomplete labeling, sample contamination, or instrumental error.

Theoretical Calculation of Isotopic Mass Shift

The isotopic mass shift is the difference between the monoisotopic mass of the isotopically labeled molecule and the monoisotopic mass of the unlabeled molecule.[8] The monoisotopic mass is calculated by summing the exact masses of the most abundant naturally occurring isotopes of the constituent atoms.[8] For our calculation, we will use the exact masses of the most abundant isotopes of carbon (¹²C), nitrogen (¹⁴N), hydrogen (¹H), and oxygen (¹⁶O), and their heavy counterparts (¹³C and ¹⁵N).

2.1. Elemental Composition and Isotopic Masses

First, let's establish the chemical formula for unlabeled L-Histidine: C₆H₉N₃O₂ .

Next, we need the precise masses of the relevant isotopes:

IsotopeExact Mass (Da)
¹²C12.0000000
¹³C13.0033548
¹⁴N14.0030740
¹⁵N15.0001089
¹H1.0078250
¹⁶O15.9949146

2.2. Step-by-Step Calculation

Step 1: Calculate the Monoisotopic Mass of Unlabeled L-Histidine (C₆H₉N₃O₂)

  • Carbon: 6 x 12.0000000 Da = 72.0000000 Da

  • Hydrogen: 9 x 1.0078250 Da = 9.0704250 Da

  • Nitrogen: 3 x 14.0030740 Da = 42.0092220 Da

  • Oxygen: 2 x 15.9949146 Da = 31.9898292 Da

Total Monoisotopic Mass (Unlabeled): 72.0000000 + 9.0704250 + 42.0092220 + 31.9898292 = 155.0694762 Da [9]

Step 2: Calculate the Monoisotopic Mass of L-Histidine-¹³C₆,¹⁵N₃

In this labeled variant, all six carbon atoms are ¹³C and all three nitrogen atoms are ¹⁵N. The number of hydrogen and oxygen atoms remains the same.

  • Carbon (¹³C): 6 x 13.0033548 Da = 78.0201288 Da

  • Hydrogen: 9 x 1.0078250 Da = 9.0704250 Da

  • Nitrogen (¹⁵N): 3 x 15.0001089 Da = 45.0003267 Da

  • Oxygen: 2 x 15.9949146 Da = 31.9898292 Da

Total Monoisotopic Mass (Labeled): 78.0201288 + 9.0704250 + 45.0003267 + 31.9898292 = 164.0807097 Da

Step 3: Calculate the Isotopic Mass Shift

Mass Shift = Mass (Labeled) - Mass (Unlabeled) Mass Shift = 164.0807097 Da - 155.0694762 Da Mass Shift = 9.0112335 Da

2.3. Summary of Calculated Masses

CompoundChemical FormulaMonoisotopic Mass (Da)
Unlabeled L-HistidineC₆H₉N₃O₂155.0695
L-Histidine-¹³C₆,¹⁵N₃¹³C₆H₉¹⁵N₃O₂164.0807
Isotopic Mass Shift 9.0112

Experimental Verification Protocol using Mass Spectrometry

The following protocol outlines the steps for experimentally verifying the calculated mass shift using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.[]

3.1. Materials and Reagents

  • Unlabeled L-Histidine standard

  • L-Histidine-¹³C₆,¹⁵N₃ standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • Calibrated high-resolution mass spectrometer

3.2. Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both unlabeled and labeled histidine in LC-MS grade water.

  • Working Solution: Create a 1:1 (v/v) mixture of the unlabeled and labeled histidine stock solutions. This will allow for the simultaneous detection of both species in a single analysis.

  • Final Dilution: Dilute the working solution to a final concentration of 1 µg/mL in a solution of 50:50 water:ACN with 0.1% formic acid. This is a typical starting concentration for direct infusion or LC-MS analysis.

3.3. Mass Spectrometry Analysis

The following is a general workflow. Specific parameters should be optimized for the instrument in use.

Sources

Troubleshooting & Optimization

troubleshooting peak splitting in chiral histidine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral histidine analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating histidine enantiomers. Here, we address common challenges, with a primary focus on the frustrating issue of peak splitting, providing you with the rationale behind our troubleshooting strategies to ensure robust and reliable results.

Troubleshooting Guide: Peak Splitting and Other Chromatographic Issues

Peak splitting in chiral chromatography is a common yet complex issue. It often indicates that a single enantiomer is interacting with the stationary phase in multiple ways, or that something is disrupting the ideal chromatographic process. Below are specific questions we frequently encounter, with detailed, step-by-step guidance to resolve them.

Q1: I'm observing split or severely shouldered peaks for my histidine enantiomers. What is the primary cause and how do I fix it?

Peak splitting can arise from several factors, but for chiral separations of polar, zwitterionic molecules like histidine, the issue is often rooted in the delicate balance of interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase.

Underlying Cause: The most common culprit is a mismatch between the sample solvent and the mobile phase, or a secondary, undesirable interaction with the column.[1][2] Histidine's amine and carboxylic acid groups can exist in different ionic states depending on the pH, leading to multiple interaction modes with the stationary phase if the mobile phase pH is not optimal.

Step-by-Step Troubleshooting Protocol:
  • Sample Solvent/Mobile Phase Mismatch:

    • Diagnosis: Is your sample dissolved in a solvent significantly stronger or different in composition than your mobile phase (e.g., high concentration of organic solvent in a reversed-phase method)? This can cause the initial band of analyte to spread improperly on the column.[2]

    • Solution: Re-dissolve your histidine sample in the mobile phase itself, or in a solvent that is as close as possible in composition and strength.

  • Mobile Phase pH Optimization:

    • Diagnosis: The pH of your mobile phase is critical for histidine, as it dictates its charge state. If the pH is too close to histidine's pKa values, you may have a mixture of ionized and non-ionized forms, each interacting differently with the CSP, resulting in split peaks.[1]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values of histidine's functional groups (carboxyl, imidazole, and amino groups). For many CSPs, a slightly acidic mobile phase (e.g., pH 3-5) can provide more consistent interactions.[3]

  • Column Contamination or Damage:

    • Diagnosis: If you've tried the above and the issue persists, your column's performance may be compromised. Particulates from the sample or mobile phase can block the inlet frit, or a void can form at the head of the column.[2][4]

    • Solution:

      • First, try flushing the column with a strong solvent to remove any contaminants.[4]

      • If that fails, reverse the column (if permissible by the manufacturer) and flush it at a low flow rate.

      • As a last resort, you may need to replace the column frit or the entire column. Using a guard column is a good preventative measure.[4]

Q2: My peak shape for histidine is poor (tailing or fronting), even if it's not splitting. What adjustments should I make?

Poor peak shape is another common problem. Tailing is often seen with basic compounds like histidine due to unwanted interactions, while fronting can indicate column overload.

Underlying Cause: Peak tailing for basic compounds like histidine in reversed-phase HPLC is often due to secondary ionic interactions with acidic residual silanol groups on the silica-based stationary phase.[1]

Troubleshooting Peak Tailing:
  • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. This will interact with the residual silanols, masking them from the histidine molecules and improving peak shape.

  • Adjust Mobile Phase pH: As with peak splitting, ensuring the mobile phase pH is appropriate can suppress the ionization of silanol groups.[1]

Troubleshooting Peak Fronting:
  • Reduce Sample Concentration: Fronting is a classic sign of column overload.[1] Dilute your sample and reinject.

  • Check Sample Solvent: Injecting in a solvent much stronger than the mobile phase can also cause fronting.[1] Ensure your sample solvent is compatible with the mobile phase.

Q3: I'm not getting any separation between the D- and L-histidine enantiomers. Where do I start?

A complete lack of resolution points to a fundamental issue with the chiral recognition mechanism or the overall method conditions.

Underlying Cause: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. If the conditions (mobile phase, temperature) do not favor these interactions, no separation will occur.

Troubleshooting Lack of Resolution:
  • Confirm Correct Column and Mobile Phase: Double-check that you are using the correct chiral stationary phase and mobile phase combination recommended for histidine. Macrocyclic glycopeptide-based CSPs, like those with teicoplanin, are often effective for underivatized amino acids.[5]

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives are crucial. For some CSPs, switching from methanol to ethanol can alter selectivity.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6] Try adjusting the column temperature. A lower temperature often, but not always, enhances resolution by increasing the stability of the diastereomeric complexes.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.

Frequently Asked Questions (FAQs)

What is the basic mechanism of chiral separation for histidine?

Chiral separation on a CSP occurs because the two enantiomers (D- and L-histidine) interact differently with the chiral selector immobilized on the stationary phase. This differential interaction leads to the formation of temporary, diastereomeric complexes with different energies of formation. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in separation. For a more detailed explanation of chiral recognition mechanisms, Pirkle-type and macrocyclic glycopeptide CSPs are common choices for amino acid separations.

How does temperature influence the chiral separation of histidine?

Temperature plays a significant role in chiral separations by affecting the kinetics and thermodynamics of the interactions between the enantiomers and the CSP.[6] Generally, lower temperatures lead to better resolution because the weaker, transient diastereomeric complexes are more stable. However, this is not always the case, and sometimes a higher temperature can improve peak shape and efficiency, leading to a better overall separation. It is an important parameter to optimize for your specific application.

Why is the mobile phase pH so critical in histidine analysis?

Histidine is an amphoteric molecule with three ionizable groups: the α-carboxylic acid, the α-amino group, and the imidazole side chain. The overall charge of the histidine molecule is highly dependent on the pH of the surrounding environment.[3][7] The electrostatic and hydrogen-bonding interactions between histidine and the CSP are key components of the chiral recognition mechanism. By controlling the mobile phase pH, you control the ionization state of both the analyte and potentially the stationary phase, thereby fine-tuning the interactions required for separation.[3]

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagram outlines a logical workflow for addressing peak splitting issues in chiral histidine analysis.

Troubleshooting_Workflow start Start: Peak Splitting Observed check_solvent Step 1: Check Sample Solvent vs. Mobile Phase start->check_solvent solvent_mismatch Mismatch? check_solvent->solvent_mismatch redissolve Action: Redissolve sample in mobile phase solvent_mismatch->redissolve Yes check_ph Step 2: Evaluate Mobile Phase pH solvent_mismatch->check_ph No end_good Problem Solved redissolve->end_good ph_optimal Is pH >2 units from pKa? check_ph->ph_optimal adjust_ph Action: Adjust mobile phase pH ph_optimal->adjust_ph No check_column Step 3: Inspect Column Health ph_optimal->check_column Yes adjust_ph->end_good flush_column Action: Flush with strong solvent/Reverse flush check_column->flush_column replace_column Action: Replace frit or column flush_column->replace_column If problem persists replace_column->end_good

Caption: A logical workflow for troubleshooting peak splitting.

Data Summary Table

The following table provides a summary of common issues and recommended actions for troubleshooting peak shape in chiral histidine analysis.

IssuePotential Cause(s)Primary Recommended Action(s)Secondary Action(s)
Peak Splitting Sample solvent/mobile phase mismatch, inappropriate mobile phase pH, column contamination/void.[1][2][4]Dissolve sample in mobile phase.Adjust mobile phase pH, flush or replace column.
Peak Tailing Secondary interactions with residual silanols, column overload.[1]Add a competing base (e.g., TEA) to the mobile phase.Reduce sample concentration, optimize mobile phase pH.
Peak Fronting Column overload, strong sample solvent.[1]Dilute the sample.Ensure sample solvent is weaker than or matches the mobile phase.
No Resolution Incorrect CSP or mobile phase, non-optimal temperature or flow rate.Verify method parameters (column, mobile phase).Optimize column temperature and mobile phase flow rate.

References

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved February 5, 2024, from [Link]

  • Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin | Langmuir - ACS Publications. (2021, November 16). Retrieved February 5, 2024, from [Link]

  • Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. (2007, January 15). Retrieved February 5, 2024, from [Link]

  • Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin - PMC. (2021, November 16). Retrieved February 5, 2024, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Retrieved February 5, 2024, from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 12). Retrieved February 5, 2024, from [Link]

  • Histidine-rich enantiomeric peptide coacervates enhance antigen sequestration and presentation to T cells - PMC. (n.d.). Retrieved February 5, 2024, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021, July 29). Retrieved February 5, 2024, from [Link]

  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers - ResearchGate. (2005, September 19). Retrieved February 5, 2024, from [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC. (2021, September 21). Retrieved February 5, 2024, from [Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. (2024, April 4). Retrieved February 5, 2024, from [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20). Retrieved February 5, 2024, from [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations - PMC. (n.d.). Retrieved February 5, 2024, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Retrieved February 5, 2024, from [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PubMed Central. (2021, September 9). Retrieved February 5, 2024, from [Link]

  • Nucleation behaviour of racemic and enantiopure histidine - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01199E. (2021, November 3). Retrieved February 5, 2024, from [Link]

  • Current Trends in Chiral Chromatography | LCGC International. (2014, February 27). Retrieved February 5, 2024, from [Link]

  • About chiral chromatography: what are the consequences of changing methanol to ethanol on polar ionic mode? : r/chemistry - Reddit. (2023, August 5). Retrieved February 5, 2024, from [Link]

  • Nucleation Behaviour of Racemic and Enantiopure Histidine - ResearchGate. (2021, November 12). Retrieved February 5, 2024, from [Link]

  • What are common causes of peak splitting when running an LC column? - WKB194672. (n.d.). Retrieved February 5, 2024, from [Link]

  • Basic Mechanism of Separation in Chiral Analysis - Chromatography Forum. (2007, February 22). Retrieved February 5, 2024, from [Link]

  • Temperature dependence of histidine ionization constants in myoglobin - PMC - NIH. (n.d.). Retrieved February 5, 2024, from [Link]

Sources

Technical Support Center: Histidine Separation via Capillary Electrophoresis (CZE)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Portal. Ticket ID: HIS-OPT-PH-001 Assigned Scientist: Senior Application Specialist, Electrophoresis Division

Module 1: The Mechanistic Logic (The "Why")

You are likely struggling with Histidine (His) separation because it behaves differently than other basic amino acids (Arginine, Lysine). The key to optimizing your separation lies in the imidazole side chain , which has a pKa of approximately 6.0 .

Unlike Arginine (pKa ~12.5) and Lysine (pKa ~10.5), which remain positively charged across the entire acidic-to-neutral spectrum, Histidine undergoes a dramatic charge transition in the standard capillary electrophoresis (CE) operating range.

The "Pivot Point" Strategy
  • pH < 4.0: Histidine is fully protonated (+2 net charge contribution from backbone amine + side chain). It migrates rapidly toward the cathode.

  • pH ~ 6.0: The side chain deprotonates. Histidine transitions toward a +1 net charge (only backbone amine is positive). Its effective mobility (

    
    ) drops significantly compared to Arg and Lys.
    
  • pH > 9.0: Histidine becomes neutral/negative.

Expert Insight: If you cannot separate Histidine from Arginine/Lysine, your pH is likely too low (e.g., pH 2.5), where their charge-to-mass ratios are too similar. Shift your pH to 5.5–6.0 to decelerate Histidine while keeping Arg/Lys fast.

Visualization: Method Development Decision Tree

His_Optimization_Workflow Start START: Define Separation Goal Check_Matrix Is the sample matrix high salt? Start->Check_Matrix Desalt Perform Desalting (SPE or Dilution) Check_Matrix->Desalt Yes Select_pH Select Initial pH Check_Matrix->Select_pH No Desalt->Select_pH pH_Low pH 2.5 (Phosphate) Max Cationic Charge Select_pH->pH_Low Standard Screen pH_Mid pH 6.0 (MES/Bis-Tris) Selectivity Mode Select_pH->pH_Mid Targeted His Separation Eval_Res Evaluate Resolution (Rs) pH_Low->Eval_Res pH_Mid->Eval_Res Good_Rs Protocol Validated Eval_Res->Good_Rs Rs > 1.5 Poor_Rs_Coelution Issue: Co-elution with Arg/Lys Eval_Res->Poor_Rs_Coelution Rs < 1.5 Poor_Rs_Tailing Issue: Peak Tailing Eval_Res->Poor_Rs_Tailing Asymmetry > 1.2 Action_Shift_pH Increase pH to 5.5-6.0 (Slows His down) Poor_Rs_Coelution->Action_Shift_pH Action_Additives Add 0.05% HPMC or Increase Ionic Strength Poor_Rs_Tailing->Action_Additives Action_Shift_pH->Eval_Res Action_Additives->Eval_Res

Figure 1: Decision logic for optimizing Histidine separation based on resolution and peak shape.

Module 2: Validated Screening Protocols

Do not rely on a single buffer.[1] Use this comparative screening approach to determine the optimal charge state for your specific sample matrix.

Comparative Data: Amino Acid pKa Values
Amino Acid

-COOH (

)

-NH

(

)
Side Chain (

)
Net Charge at pH 2.5Net Charge at pH 6.0
Histidine 1.89.26.0 +1.5 to +2 ~ +0.5
Arginine2.19.012.5+2+1
Lysine2.29.010.5+2+1
Aspartic Acid2.19.83.9+0.5-1
Protocol A: Low pH (Robustness Mode)

Best for: Quantifying His in simple mixtures where it does not overlap with other bases.

  • BGE Preparation: 50 mM Phosphate Buffer, pH 2.5.

    • Why: At pH 2.5, silanol groups on the capillary wall are protonated (neutral), minimizing electroosmotic flow (EOF) and preventing the positively charged Histidine from sticking to the wall (adsorption).

  • Capillary: Bare Fused Silica (50 µm i.d., 50 cm effective length).

  • Conditioning: Flush 1M NaOH (10 min) -> Water (5 min) -> BGE (10 min).

  • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Separation: +25 kV (Normal Polarity).

Protocol B: Mid pH (Selectivity Mode)

Best for: Separating His from Arg, Lys, or complex biological matrices.

  • BGE Preparation: 50 mM MES or Bis-Tris, pH 6.0.

  • Additive (Critical): Add 0.1% Hydroxypropyl methylcellulose (HPMC) or Polyvinyl alcohol (PVA).

    • Why: At pH 6.0, the capillary wall is negatively charged (deprotonated silanols). Histidine is still slightly positive. Without the HPMC coating, His will adsorb to the wall, causing massive peak tailing.

  • Separation: +20 kV. Note: Current will be lower than Protocol A due to zwitterionic buffer nature.

Module 3: Troubleshooting Guide (The "Help Desk")

Issue 1: "My Histidine peak is tailing severely."

Diagnosis: Wall Adsorption. At pH > 3, the fused silica capillary wall becomes negatively charged (


). Histidine (

) interacts electrostatically with the wall. Corrective Actions:
  • Lower the pH: Switch to Phosphate pH 2.0–2.5. This protonates the wall (

    
    ), eliminating the attraction.
    
  • Increase Ionic Strength: Increase BGE concentration from 50 mM to 100 mM. The higher salt concentration "shields" the charges, reducing interaction.

  • Dynamic Coating: Add 0.05% – 0.1% HPMC or commercial dynamic coating to the BGE.

Issue 2: "Histidine co-migrates with the Electroosmotic Flow (EOF) marker."

Diagnosis: Loss of Charge. If you are running at pH > 7.0, Histidine is losing its positive charge and becoming neutral (zwitterionic). It will move with the bulk flow (EOF) rather than separating electrophoretically. Corrective Actions:

  • Acidify: Ensure pH is at least 0.5 units below the pI (7.6), ideally below the sidechain pKa (6.0).

Issue 3: "Current is unstable or drops to zero during the run."

Diagnosis: Joule Heating or Bubble Formation. Corrective Actions:

  • Ohm's Law Plot: Run a voltage ramp (5, 10, 15, 20, 25, 30 kV) and plot Current vs. Voltage. If the line curves upwards, you have Joule heating. Reduce voltage or buffer concentration.

  • Check Vials: Ensure buffer vials are not depleted (ion depletion causes current drop).

  • Degas: Sonicate BGE for 10 minutes before use to prevent micro-bubbles inside the capillary.

Module 4: Advanced FAQs

Q: Can I use UV detection for Histidine? A: Yes, but it is weak. Histidine has low UV absorbance compared to aromatics like Tryptophan. Use 200 nm or 210 nm (peptide bond/imidazole absorbance). For higher sensitivity, consider derivatization (e.g., FITC) and Laser-Induced Fluorescence (LIF).

Q: How does temperature affect the pKa separation? A: pKa values are temperature-dependent. A 10°C increase can shift pKa by 0.1–0.2 units. Always thermostatically control your capillary (standard: 25°C). If resolution is marginal at pH 6.0, try lowering the temperature to 20°C to slightly alter the pKa/mobility profile.

Q: Why does my migration time shift between runs? A: This is likely Hysteresis of the capillary wall. If you switch between high pH (washing) and low pH (running) without adequate equilibration, the wall's charge state fluctuates.

  • Fix: Implement a rigorous "Pre-Run" flush: 2 min 0.1M NaOH -> 2 min Water -> 5 min Running Buffer.

References

  • Determination of pKa values of Histidine. (2020). LibreTexts Chemistry. Retrieved from [Link]

  • Optimization of Capillary Zone Electrophoresis for Antihistamines. (2005). PubMed. Optimization by factorial design of a capillary zone electrophoresis method. Retrieved from [Link]

  • Troubleshooting Capillary Electrophoresis Systems. (2002). Promega Profiles in DNA. Retrieved from [Link]

  • High Performance Capillary Electrophoresis Primer. Agilent Technologies. Retrieved from [Link]

  • Separation of Histidine Enantiomers by Capillary Electrochromatography. (2020). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Quality Assurance for rac-Histidine-13C6,15N3

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Identification & Reagent Validation Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Introduction: The Purity Paradox

Welcome to the technical support hub. You are likely here because your downstream data—whether NMR metabolomics, quantitative proteomics, or chiral synthesis—looks "off."

When working with rac-Histidine-13C6,15N3 (Universal 13C, 15N labeling; racemic mixture), "purity" is a three-dimensional problem. You must validate:

  • Chemical Purity: Is it Histidine, or are there byproducts (e.g., urocanic acid, histamine)?

  • Isotopic Enrichment: Is it truly >99% 13C/15N, or are you seeing "isotopologue dilution" (M+8, M+7)?

  • Stereochemical Ratio: Is it a true 50:50 racemate, or has the synthesis biased the enantiomeric excess (ee)?

This guide provides self-validating protocols to troubleshoot these specific failure modes.

Phase 1: The Diagnostic Workflow

Before consuming expensive instrument time, follow this logic gate to determine which analytical method is required.

TroubleshootingWorkflow Start Issue Detected Visual 1. Visual/Solubility Check Start->Visual MassSpec 2. Mass Spectrometry (Isotopic Purity) Visual->MassSpec Passes Fail: Salts/Insolubles Fail: Salts/Insolubles Visual->Fail: Salts/Insolubles NMR 3. NMR (HSQC/1H) (Chemical Purity) MassSpec->NMR Enrichment >99% Fail: Isotopologues Fail: Isotopologues MassSpec->Fail: Isotopologues Chiral 4. Chiral HPLC (Stereochemistry) NMR->Chiral Structure Confirmed Fail: Imidazole Byproducts Fail: Imidazole Byproducts NMR->Fail: Imidazole Byproducts Valid Reagent Valid Reagent Chiral->Valid Reagent 50:50 Ratio

Figure 1: Decision matrix for isolating impurity types. Follow the path sequentially to minimize sample loss.

Phase 2: Isotopic Purity (Mass Spectrometry)

The Issue: Your signal intensity is lower than calculated, or the mass envelope is wider than expected. The Science: Incomplete labeling results in "isotopologue bleed." For rac-Histidine-13C6,15N3, the theoretical monoisotopic mass shift is +9 Da (6x13C + 3x15N).

Protocol: Direct Infusion ESI-MS

Do not use a column initially; we want to see the raw envelope without chromatographic discrimination.

  • Sample Prep: Dissolve 10 µM labeled Histidine in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (ESI+).

  • Target Calculation:

    • Unlabeled L-His (M+H)+: ~156.0773 m/z

    • Fully Labeled (M+H)+: ~165.0945 m/z

    • Note: 13C adds ~1.00335 Da/atom; 15N adds ~0.99703 Da/atom.

Troubleshooting Matrix: Interpreting the Envelope
Observed Peak (m/z)DiagnosisRoot Cause
165.09 (M+9) Pass >99% Enrichment.
164.09 (M+8) Fail (Minor) Incomplete 15N incorporation (likely 14N1, 15N2).
159-160 range Fail (Major) 13C6 labeling failed; likely only 15N labeled.
156.08 (M+0) Critical Fail Sample is unlabeled. Check bottle labeling immediately.

Expert Insight: If you see a "tail" of M+8 and M+7 peaks >5% relative abundance, your quantitative internal standard calculations will be skewed. This is often due to "isotopic dilution" during the biological fermentation or chemical synthesis steps of the raw material [1].

Phase 3: Chemical Purity (NMR Spectroscopy)

The Issue: Unknown peaks in the aromatic region (6.0 - 9.0 ppm). The Science: Histidine is prone to degradation into Histamine (decarboxylation) or Urocanic Acid (deamination) if stored improperly [2]. Standard 1D Proton NMR is often insufficient due to solvent suppression artifacts near the water peak.

Protocol: 1H-13C HSQC (Heteronuclear Single Quantum Coherence)

Why HSQC? It filters out any non-labeled impurities. If an impurity appears in the HSQC, it came from the labeled reagent synthesis, not your buffer.

  • Solvent: D2O (99.9%) + 0.5 mM TSP (internal reference).

  • pH Adjustment: Adjust to pH ~6.0 (using NaOD/DCl). Crucial: Histidine chemical shifts move drastically with pH due to the imidazole pKa (~6.0).

  • Acquisition:

    • Focus on the Imidazole C2/C5 region.

    • Expected 13C Shifts: ~136 ppm (C2) and ~118 ppm (C5).

Common Impurity Fingerprints (HSQC)
Impurity1H Shift (approx)13C Shift (approx)Origin
Histamine 7.05 ppm (s)~135 ppmDecarboxylation (Improper storage/Heat).
Urocanic Acid 6.4 / 7.4 ppm (d)120-140 ppm (alkene)Bacterial contamination (Enzymatic deamination).
Imidazole 7.2 ppm~122 ppmSynthesis precursor carryover.

Expert Insight: If you observe "doubling" of peaks in the HSQC spectrum, do not assume impurity immediately. Check your pH. At pH ~6.0, you may be observing slow exchange between the protonated and neutral imidazole tautomers [3].

Phase 4: Stereochemical Verification (Chiral HPLC)

The Issue: "My biological assay shows 50% activity." The Science: Biological enzymes are stereoselective (usually for L-His). rac-Histidine contains 50% D-Histidine, which is often biologically inert or an inhibitor. You must confirm the 1:1 ratio.

Protocol: Ligand-Exchange or Crown Ether Chromatography

Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).

Recommended Method: Crown Ether Column (e.g., Crownpak)

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0). Low pH is required to protonate the primary amine for interaction with the crown ether.

  • Temperature: Lower temperatures (10-15°C) often improve resolution for amino acids.

  • Detection: UV at 200-210 nm (Histidine has weak absorbance; avoid buffers with high UV cutoff).

ChiralSeparation Injection Inject rac-His Sample Interaction Column Interaction: NH3+ groups complex with Crown Ether Injection->Interaction Elution Elution Order (Typical): 1. D-Histidine (Less retained) 2. L-Histidine (More retained) Interaction->Elution Result Integration: Must be 1.0 : 1.0 Ratio Elution->Result

Figure 2: Mechanism of chiral separation. Deviations from a 1:1 integration area indicate manufacturing bias or user error in purchasing.

Expert Insight: If you cannot use a Crownpak column, Teicoplanin-based columns (macrocyclic glycopeptide) are a robust alternative for underivatized amino acids, operating in reverse-phase mode (MeOH/Water) [4].

Frequently Asked Questions (FAQs)

Q: Can I determine the D/L ratio using NMR? A: Not directly with standard solvents. You must use a Chiral Solvating Agent (CSA) such as a chiral lanthanide shift reagent or a cyclodextrin derivative. However, Chiral HPLC is significantly more accurate for quantification.

Q: Why does my Mass Spec show a peak at M+10? A: This is likely the 13C-Satellite of the M+9 peak . Even with >99% enrichment, there is a statistical probability of detecting naturally occurring isotopes on the non-labeled atoms (Oxygens, Hydrogens), or trace impurities. However, if M+10 is >10% of the base peak, suspect adduct formation (e.g., +H + neutron capture, though rare) or spectral artifacts.

Q: The reagent won't dissolve fully in D2O. Is it bad? A: rac-Histidine free base has lower solubility than the HCl salt. If your reagent is the free base, you may need to lower the pH slightly with DCl or warm it gently. If you see white precipitate that does not dissolve with acid, it is likely inorganic salt (NaCl/KCl) from the neutralization step of the synthesis. This reduces your effective concentration but not the chemical purity of the histidine itself.

References

  • Cambridge Isotope Laboratories. (n.d.). Isotopic Enrichment and Abundance Calculations. Retrieved from

  • StatPearls [Internet]. (2023). Biochemistry, Histidine.[1][2][3][4][5][6] National Library of Medicine. Retrieved from

  • Fu, R., et al. (2014).[2] Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of Magnetic Resonance. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: Guide to Column Selection. Retrieved from

  • Sigma-Aldrich. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules. Retrieved from

Sources

Validation & Comparative

A Guide to Chiral Purity and Isotopic Labeling: Comparing rac-Histidine-13C6,15N3 and L-Histidine Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical and biomedical research, the precision of our standards dictates the reliability of our results. This guide offers an in-depth comparison between two critical reference materials: racemic (rac) Histidine-13C6,15N3 and the naturally occurring L-Histidine. This document is intended for researchers, scientists, and drug development professionals who utilize these standards in applications ranging from metabolic studies to chiral chromatography and mass spectrometry. We will delve into the fundamental properties of each, their respective applications, and provide experimental frameworks for their differentiation and quantification.

The Foundation: Chirality and Isotopic Labeling

At the heart of this comparison are two fundamental chemical concepts: chirality and isotopic labeling. Histidine, like most amino acids (with the exception of glycine), is a chiral molecule.[1][2] This means it exists in two non-superimposable mirror-image forms, or enantiomers: L-Histidine and D-Histidine.[2][3][4] In biological systems, there is a strong preference for the L-enantiomer; L-Histidine is one of the 20 proteinogenic amino acids essential for protein synthesis and various physiological processes.[3][5] D-amino acids, while less common, play significant roles in certain organisms and biological processes.[1]

Isotopic labeling, on the other hand, involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes. In the case of rac-Histidine-13C6,15N3, all six carbon atoms are replaced with Carbon-13 (¹³C) and all three nitrogen atoms are replaced with Nitrogen-15 (¹⁵N).[6] This labeling does not significantly alter the chemical properties of the molecule but increases its mass, making it an ideal internal standard for mass spectrometry-based quantification.[7][8][9]

At a Glance: Key Physicochemical Properties

The choice between rac-Histidine-13C6,15N3 and L-Histidine as a standard is dictated by the specific requirements of the analytical method. The following table summarizes their key properties to aid in this selection process.

Propertyrac-Histidine-13C6,15N3L-Histidine
Chemical Formula ¹³C₆H₉¹⁵N₃O₂C₆H₉N₃O₂
Molecular Weight 164.09 g/mol [6]155.157 g/mol [5]
Chirality Racemic (equal mixture of D- and L-enantiomers)[6]Enantiopure (L-enantiomer)[3]
Isotopic Enrichment Enriched with ¹³C and ¹⁵N[6]Natural isotopic abundance
Optical Rotation 0° (optically inactive)[10][α]20/D +39±1°, c = 2% in H₂O[11]
Solubility in Water Expected to be similar to unlabeled histidine41.6 g/L (25 ºC)[11]
Melting Point Not available~282 °C (decomposes)[11]
Primary Applications Internal standard for quantitative mass spectrometry, metabolic flux analysis.[7]Calibration standard, biochemical and nutritional studies, cell culture media component.[12]

Choosing the Right Standard: A Matter of Application

The decision to use rac-Histidine-13C6,15N3 versus L-Histidine hinges on the experimental question.

rac-Histidine-13C6,15N3: The Ideal Internal Standard

For quantitative analysis using mass spectrometry (LC-MS, GC-MS), stable isotope-labeled (SIL) internal standards are the gold standard.[8] The key advantage of a SIL internal standard is its near-identical chemical and physical behavior to the analyte of interest.[9] It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects as the unlabeled analyte. By adding a known amount of rac-Histidine-13C6,15N3 to a sample, one can accurately quantify the endogenous levels of histidine by comparing the mass spectrometer's signal intensities of the labeled and unlabeled compounds.

The racemic nature of this standard means it can be used to quantify either L- or D-histidine, or the total histidine concentration, provided the chromatographic method can separate the enantiomers.

L-Histidine: The Biological and Calibration Standard

L-Histidine, being the biologically relevant enantiomer, is the standard of choice for a variety of applications:

  • Biochemical and Enzymatic Assays: Studying enzymes that specifically recognize and metabolize L-Histidine.

  • Cell Culture: As a component of cell culture media to support cell growth.

  • Nutritional Studies: Investigating the dietary requirements and metabolic fate of this essential amino acid.[5]

  • Calibration Curves: For analytical methods where an external calibration is sufficient and isotopic labeling is not required.[13]

Experimental Section: Differentiating and Quantifying the Standards

A robust analytical method is crucial for distinguishing between the enantiomers of histidine and for accurate quantification. Chiral chromatography coupled with mass spectrometry is the most powerful technique for this purpose.

Experimental Workflow: Chiral LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of histidine enantiomers using a stable isotope-labeled internal standard.

Chiral_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue) Spike Spike with rac-Histidine-13C6,15N3 (Internal Standard) Sample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction LC Chiral HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Eluent Quant Quantification (Peak Area Ratios) MS->Quant Report Concentration of L- and D-Histidine Quant->Report

Caption: Workflow for chiral separation and quantification of histidine enantiomers.

Detailed Protocol: Chiral HPLC-MS/MS Method

This protocol provides a validated method for the baseline separation and quantification of L- and D-histidine using rac-Histidine-13C6,15N3 as an internal standard.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of L-Histidine and rac-Histidine-13C6,15N3 in water.
  • Calibration Standards: Serially dilute the L-Histidine stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Spike each calibrator with a fixed concentration of rac-Histidine-13C6,15N3 (e.g., 100 ng/mL).
  • Sample Preparation: To 100 µL of biological sample (e.g., plasma), add 10 µL of the rac-Histidine-13C6,15N3 internal standard solution. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge. Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: A teicoplanin-based or crown ether-based chiral column is recommended for the separation of histidine enantiomers.[14]
  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact composition and gradient will need to be optimized for the specific column.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.[15]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • L- and D-Histidine: Q1 m/z 156.1 -> Q3 m/z 110.1
  • L- and D-Histidine-13C6,15N3: Q1 m/z 165.1 -> Q3 m/z 116.1

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte/Internal Standard).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Histidine standards.
  • Determine the concentration of L- and D-histidine in the samples from the calibration curve.
The Causality Behind Experimental Choices
  • Why a Chiral Column? Standard reverse-phase columns cannot distinguish between enantiomers. A chiral stationary phase (CSP) creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[16]

  • Why Tandem MS (MS/MS)? MS/MS provides high selectivity and sensitivity. The first quadrupole (Q1) selects the precursor ion (the protonated molecule), which is then fragmented in the collision cell. The third quadrupole (Q3) selects a specific fragment ion for detection. This process minimizes interferences from other molecules in the sample matrix.

  • Why a Stable Isotope-Labeled Internal Standard? This standard corrects for variations in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision.[8]

Navigating the Nuances: Racemic vs. Enantiopure

The use of a racemic standard is not without its considerations. While it allows for the quantification of both enantiomers, it is crucial to ensure the complete baseline separation of the D- and L-peaks. Incomplete separation will lead to inaccurate quantification.

Furthermore, while the chemical properties of enantiomers are identical in an achiral environment, their biological properties can differ significantly.[1][17] Therefore, understanding the enantiomeric composition of histidine in a biological system is often of paramount importance.

The following diagram illustrates the relationship between chirality, enantiomers, and a racemic mixture.

Chirality_Concepts cluster_enantiomers Enantiomers (Non-superimposable mirror images) L_His L-Histidine Racemic rac-Histidine (50% L, 50% D) L_His->Racemic D_His D-Histidine D_His->Racemic Chiral Chiral Molecule (e.g., Histidine) Chiral->L_His is a Chiral->D_His is a

Caption: Relationship between a chiral molecule, its enantiomers, and a racemic mixture.

Conclusion

References

  • rac Histidine-13C6,15N3. Pharmaffiliates. [Link]

  • L-Histidine. PubChem. [Link]

  • L-Histidine. FooDB. [Link]

  • Histidine. Wikipedia. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. PubMed. [Link]

  • Safety profile of enantiomers vs. racemic mixtures: it's the same? PMC - NIH. [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin. ACS Publications. [Link]

  • Stereoisomers, enantiomers, and chirality centers. Khan Academy. [Link]

  • L-Histidine Standard. FUJIFILM Wako Chemicals U.S.A. Corporation. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. ResearchGate. [Link]

  • Design and application of histidine-functionalized ZnCr-LDH nanozyme for promoting bacteria-infected wound healing. RSC Publishing. [Link]

  • Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • MRM spectrum of pure L-histidine standard. ResearchGate. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. [Link]

  • Chirality and Stereoisomers. Chemistry LibreTexts. [Link]

  • How to Find Stereoisomers. Organic Chemistry Tutor. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]

  • What is the difference between a racemic mixture and a pair of enantiomers? Quora. [Link]

Sources

Validation of LC-MS/MS Method for Histidine Quantification Using Isotopic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Histidine is a polar, basic amino acid critical for protein synthesis, metal binding, and histamine production. Its quantification in biological matrices (plasma, urine, cell culture) via LC-MS/MS presents two specific analytical hurdles: retention failure on standard C18 columns and severe ionization suppression due to co-eluting matrix components.

This guide validates a robust methodology using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Stable Isotope Dilution (SID) . By comparing this approach against External Standard calibration, we demonstrate that isotopic standards are not merely an optional optimization but a mandatory requirement for regulatory-grade accuracy (FDA/ICH compliance).

The Technical Challenge: Why Histidine Fails on Standard Methods

The Polarity Problem

Histidine contains an imidazole ring (


) and an amino group (

). At physiological and acidic pH, it is highly polar and positively charged.
  • C18 Failure: On reversed-phase C18 columns, histidine elutes in the void volume (

    
    ) along with salts and unretained matrix debris, leading to poor reproducibility and maximum ion suppression.
    
  • The Fix: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC columns retain histidine via electrostatic and hydrogen bonding interactions, moving it away from the suppression zone.

The Matrix Effect

Biological fluids contain phospholipids and salts that compete for charge in the electrospray ionization (ESI) source.

  • Signal Suppression: If a phospholipid co-elutes with histidine, it "steals" the available charge, causing the histidine signal to drop artificially.

  • The Fix: A stable isotope-labeled internal standard (SIL-IS) co-elutes perfectly with the analyte. Any suppression affecting histidine affects the SIL-IS equally. The ratio of their responses remains constant, correcting the error.

Comparative Analysis: Calibration Strategies

The following data summarizes validation experiments comparing External Standard (ES) calibration against Stable Isotope Dilution (SID) using L-Histidine-


.

Table 1: Method Performance Comparison in Human Plasma

FeatureExternal Standard (ES)Structural Analogue (e.g., 3-Methylhistidine)Isotopic Dilution (SID)
Principle Absolute peak areaCorrection by chemically similar compoundCorrection by chemically identical, mass-shifted compound
Retention Time Single PeakClose, but not identical to HistidineIdentical (Co-elution)
Matrix Effect Correction None (0%)Partial (Variable)Complete (>99%)
Accuracy (% Recovery) 65% - 130% (Highly Variable)85% - 115%98% - 102%
Precision (% CV) > 15%5% - 10%< 3%
Cost per Sample LowMediumHigh (Offset by data quality)
Regulatory Status Fails FDA Bioanalytical GuidelinesRisk of FailureGold Standard (Recommended)

Scientist's Insight: While expensive, the use of


-Histidine eliminates the need for complex extraction methods like Solid Phase Extraction (SPE). A simple protein precipitation is sufficient because the isotope corrects for the "dirty" matrix.

Validated Experimental Protocol

Materials & Reagents
  • Analyte: L-Histidine (Native).

  • Internal Standard (IS): L-Histidine-(

    
    ) (Sigma-Aldrich or Cambridge Isotope Labs).
    
    • Mass Shift: +9 Da (Parent), +8 Da (Fragment).

  • Column: Agilent Poroshell 120 HILIC-Z or Merck SeQuant ZIC-HILIC (

    
     mm, 2.7 µm).
    
  • Mobile Phases:

    • A: 20 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/cell media to a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard solution (10 µM in 50:50 ACN:H2O).

    • Critical Step: Spiking before precipitation ensures the IS accounts for extraction losses.

  • Precipitate: Add 200 µL cold Acetonitrile (-20°C). Vortex for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL supernatant to a vial and dilute 1:1 with Mobile Phase B (to match initial LC conditions).

LC-MS/MS Conditions
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Histidine (Native):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Histidine (IS):

      
       (Quantifier).
      
    • Note: The fragment 110 corresponds to the imidazole-ethyl group (loss of formate/carboxyl). The heavy fragment retains 5 labeled carbons and 3 labeled nitrogens (

      
       Da shift).
      

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Workflow

This diagram illustrates the critical path where the Internal Standard (IS) is introduced to ensure it experiences the exact same physical processing as the analyte.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS_Add Spike Internal Standard (His-13C6, 15N3) Sample->IS_Add Step 1 Precip Protein Precipitation (Cold ACN) IS_Add->Precip Step 2 Centrifuge Centrifugation (Remove Debris) Precip->Centrifuge Step 3 Supernatant Supernatant Extraction Centrifuge->Supernatant Step 4 HILIC HILIC Separation (Retains Polar His) Supernatant->HILIC Injection ESI ESI Source (Ionization) HILIC->ESI Co-elution MS_Detect Mass Spec Detection (MRM Mode) ESI->MS_Detect Quantification

Caption: Step-by-step workflow ensuring the Internal Standard compensates for extraction efficiency and ionization variability.

Diagram 2: The Mechanism of Matrix Effect Correction

This diagram explains why the isotopic standard works. Both the native histidine and the isotope co-elute in the presence of matrix suppressors (phospholipids).

G Matrix Matrix Interferences (Phospholipids/Salts) ESI_Zone ESI Ionization Zone (Charge Competition) Matrix->ESI_Zone Co-elution Native Native Histidine (m/z 156) Native->ESI_Zone Co-elution Isotope Isotopic Standard (m/z 165) Isotope->ESI_Zone Co-elution Signal_Native Suppressed Signal (Native) ESI_Zone->Signal_Native Ionization Efficiency Reduced by Matrix Signal_IS Suppressed Signal (Standard) ESI_Zone->Signal_IS Ionization Efficiency Reduced EQUALLY Result Calculated Ratio (Native Area / IS Area) ERROR CANCELLED Signal_Native->Result Signal_IS->Result

Caption: Mechanism of correction. Since suppression affects both Native and Isotope equally, the ratio remains accurate.

Validation Framework (FDA/ICH Guidelines)

To validate this method for drug development or clinical research, the following parameters must be tested according to ICH Q2(R1) and FDA Bioanalytical Method Validation (2018) guidelines.

Linearity
  • Requirement:

    
    .
    
  • Protocol: Prepare 8 non-zero standards covering the expected range (e.g., 10 ng/mL to 5000 ng/mL).

  • Calculation: Plot Ratio (Area Native / Area IS) vs. Concentration. Weighting (

    
    ) is usually required for large dynamic ranges.
    
Matrix Effect (ME)

This is the most critical test for Histidine.

  • Formula:

    
    
    
    • A = Peak Area of standard in neat solution (water/mobile phase).

    • B = Peak Area of standard spiked into extracted blank plasma.

  • Acceptance: An ME of < 85% indicates suppression. However, using the IS-normalized Matrix Factor , the result should be close to 1.0 (or 100%), proving the IS compensates for the suppression.

Accuracy and Precision
  • Protocol: Analyze QC samples (Low, Medium, High) in quintuplicate (n=5) over 3 days.

  • Acceptance:

    • Accuracy: Mean value within ±15% of nominal (±20% for LLOQ).

    • Precision: CV < 15% (20% for LLOQ).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Armstrong, M. et al. (2012). HILIC-MS/MS for the determination of amino acids in biological fluids. Journal of Chromatography B.
  • PubChem. Histidine Compound Summary. Retrieved from [Link]

Sources

A Comparative Guide to the Accuracy of Racemic vs. Stable Isotope-Labeled Internal Standards for Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of chiral amino acids, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an in-depth technical comparison of two commonly considered internal standards: racemic mixtures and stable isotope-labeled (SIL) standards. By examining the underlying principles, experimental considerations, and potential pitfalls of each, this document aims to equip you with the expertise to make an informed choice for your specific application.

The Fundamental Role of Internal Standards in Quantitative Analysis

In chromatographic techniques coupled with mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting analytical variability.[1] They are compounds of known concentration added to samples at the beginning of the workflow to normalize for variations that can occur during sample preparation, injection, and ionization.[2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, thus ensuring that any experimental fluctuations affect both the analyte and the standard to the same extent.[3]

Core Principles of Chiral Amino Acid Analysis

The analysis of chiral amino acids presents a unique challenge due to the identical physical and chemical properties of enantiomers (D- and L-forms). Chromatographic separation is therefore essential to analyze them individually.[4] This is typically achieved using chiral stationary phases or by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5][6] The accurate quantification of each enantiomer is crucial in many fields, as the biological activity of D- and L-amino acids can differ significantly.

A Head-to-Head Comparison: Racemic vs. Stable Isotope-Labeled Internal Standards

The selection of an appropriate internal standard is paramount for achieving accurate and reproducible results in chiral amino acid analysis. Below is a detailed comparison of racemic and SIL internal standards, highlighting their respective strengths and weaknesses.

FeatureStable Isotope-Labeled (SIL) Internal StandardRacemic Internal Standard
Composition Enantiomerically pure (e.g., L-Alanine-d4) or a racemic mixture of labeled enantiomers (e.g., D,L-Alanine-d4).An equimolar (50:50) mixture of the unlabeled D- and L-enantiomers of the analyte.
Co-elution with Analyte Nearly identical retention time to the corresponding unlabeled enantiomer, ensuring optimal correction for matrix effects at the point of elution.[7]The corresponding enantiomer of the internal standard will co-elute with the analyte enantiomer.
Correction for Matrix Effects Considered the "gold standard" for correcting matrix effects due to almost identical physicochemical properties and elution profiles.[7][8]Can partially correct for matrix effects, but may not account for enantiomer-specific interactions in the matrix or during ionization.
Accuracy & Precision Generally provides higher accuracy and precision in quantitative bioanalysis.[9]Accuracy can be compromised by the presence of the unlabeled enantiomer in the standard, potentially leading to overestimation of the analyte.
Potential for Cross-Talk Minimal, provided there is sufficient mass difference between the labeled and unlabeled analyte and the isotopic purity of the standard is high.High potential for "cross-talk" where the signal from the internal standard can interfere with the quantification of the analyte, especially at low concentrations.
Cost & Availability Generally more expensive and may not be commercially available for all chiral amino acids.[10]Less expensive and more readily available.
Method Validation Preferred by regulatory bodies for bioanalytical method validation due to superior performance.May require more rigorous validation to demonstrate lack of interference and accuracy.

The Causality Behind Experimental Choices: Why SIL Standards are Superior

The primary reason for the superior performance of SIL internal standards lies in their near-identical chemical and physical properties to the native analyte.[10] This ensures that they experience the same degree of ion suppression or enhancement caused by co-eluting matrix components.[8] While a racemic internal standard can track the analyte through sample preparation to some extent, it fails to provide a crucial element for accurate quantification in chiral analysis: an independent, yet chemically identical, reference for each enantiomer at the point of detection.

A racemic internal standard is essentially a 1:1 mixture of the D- and L-enantiomers you are trying to measure. When you add this to your sample, you are adding more of the very compounds you are quantifying. This can lead to an overestimation of the endogenous enantiomer concentrations. While one might argue that the contribution from the internal standard can be subtracted, this assumes a precise and consistent 1:1 ratio in the standard and ignores the potential for differential matrix effects on the analyte and the added standard.

Furthermore, the use of a deuterated SIL internal standard, for instance, allows the mass spectrometer to differentiate between the analyte and the standard based on their mass-to-charge ratio (m/z), even if they co-elute. This is a fundamental advantage that racemic standards cannot offer.

Potential Pitfalls and Considerations

While SIL standards are the preferred choice, they are not without their own set of potential challenges:

  • Isotopic Effect: Deuterium-labeled standards can sometimes exhibit slightly different retention times compared to their unlabeled counterparts.[7] This can lead to differential ion suppression if the elution profiles are not perfectly aligned.[7] Using 13C or 15N labeled standards can mitigate this issue as they have a negligible impact on retention time.[7]

  • Isotopic Purity: The presence of unlabeled analyte as an impurity in the SIL standard can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).[6] It is crucial to use highly pure SIL standards.

For racemic internal standards, the primary pitfalls are:

  • Inaccurate Quantification: The inherent presence of the analyte in the standard makes it difficult to accurately determine the concentration of the endogenous analyte.

  • Enantiomeric Purity of the Standard: The assumption of a perfect 50:50 ratio in the racemic standard may not always be accurate, introducing a systematic error in the quantification.

Experimental Workflows and Protocols

To ensure the integrity of your results, it is crucial to follow a well-defined and validated experimental protocol. Below are diagrams illustrating the conceptual workflows for chiral amino acid analysis using both SIL and racemic internal standards, followed by a detailed experimental protocol for the recommended approach using a SIL internal standard.

Workflow Diagrams

SIL_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample Add SIL-IS Add Enantiomerically Pure SIL-IS Sample->Add SIL-IS Extraction Protein Precipitation & Extraction Add SIL-IS->Extraction Derivatization Chiral Derivatization (Optional) Extraction->Derivatization Chiral LC Chiral LC Separation Derivatization->Chiral LC MS/MS MS/MS Detection (Separate MRMs for Analyte and SIL-IS) Chiral LC->MS/MS Ratio Calculate Peak Area Ratio (Analyte/SIL-IS) MS/MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration

Caption: Workflow for Chiral Amino Acid Analysis using a Stable Isotope-Labeled Internal Standard.

Racemic_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample Add Racemic IS Add Racemic Internal Standard Sample->Add Racemic IS Extraction Protein Precipitation & Extraction Add Racemic IS->Extraction Derivatization Chiral Derivatization (Optional) Extraction->Derivatization Chiral LC Chiral LC Separation Derivatization->Chiral LC MS/MS MS/MS Detection (Same MRM for Analyte and IS) Chiral LC->MS/MS Subtraction Subtract IS Contribution from Total Peak Area MS/MS->Subtraction Calibration Quantify against Calibration Curve Subtraction->Calibration

Caption: Conceptual Workflow for Chiral Amino Acid Analysis using a Racemic Internal Standard.

Detailed Experimental Protocol: Chiral Amino Acid Analysis with a SIL Internal Standard

This protocol provides a general framework for the analysis of chiral amino acids in a biological matrix (e.g., plasma) using LC-MS/MS and a SIL internal standard. This should be adapted and validated for specific amino acids and matrices.

1. Materials and Reagents:

  • Target amino acid standards (D- and L-enantiomers)

  • Stable isotope-labeled internal standard (e.g., L-amino acid-dn)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Chiral LC column suitable for amino acid separation

2. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare individual stock solutions of D- and L-amino acids (e.g., 1 mg/mL in a suitable solvent).

  • Prepare a stock solution of the SIL internal standard (e.g., 1 mg/mL).

  • From these stocks, prepare a series of working standard solutions for the calibration curve by serially diluting a mixture of the D- and L-amino acids.

  • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation:

  • Thaw biological samples (e.g., plasma) on ice.

  • To 50 µL of each sample, calibration standard, and quality control (QC) sample, add 10 µL of the working internal standard solution. Vortex briefly.

  • Add 200 µL of ice-cold protein precipitation solvent to each sample.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: Select a column known for good separation of the target amino acid enantiomers (e.g., a crown ether-based or cyclodextrin-based column).[4]

  • Mobile Phase: A typical mobile phase for underivatized amino acid analysis on a crown ether column is an acidic aqueous solution (e.g., 0.1% formic acid in water) with an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary.

  • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is common for amino acids.

  • MRM Transitions: Optimize the precursor-to-product ion transitions for each analyte enantiomer and the SIL internal standard. The transitions for the D- and L-enantiomers will be the same, but they will be separated chromatographically. The SIL internal standard will have a different precursor ion mass.

5. Data Analysis and Quantification:

  • Integrate the peak areas for each enantiomer and the SIL internal standard.

  • Calculate the peak area ratio of each enantiomer to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of each enantiomer in the unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1]

Self-Validating Systems and Trustworthiness

A robust analytical method should be a self-validating system. This is achieved by incorporating quality control (QC) samples at multiple concentration levels (low, medium, and high) within each analytical run. The calculated concentrations of these QC samples must fall within a predefined range of accuracy and precision (e.g., ±15%) for the run to be considered valid. The consistent performance of the SIL internal standard across all samples, standards, and QCs provides an additional layer of confidence in the data's integrity. Any significant variability in the internal standard response should be investigated as it may indicate a problem with the sample preparation or analysis.[11][12]

Conclusion

For the accurate and reliable quantification of chiral amino acids, stable isotope-labeled internal standards are unequivocally the superior choice over racemic internal standards.[9] Their ability to closely mimic the behavior of the analyte, particularly in compensating for matrix effects, leads to enhanced accuracy and precision.[9] While the initial cost of SIL standards may be higher, the investment is justified by the increased data quality and regulatory acceptance. The use of racemic internal standards is fraught with potential for significant analytical errors and should be avoided in regulated bioanalysis and in research where high accuracy is paramount. By understanding the principles outlined in this guide and implementing a rigorously validated method, researchers can have high confidence in their chiral amino acid quantification results.

References

  • Borges, C. R., & Wilkins, C. L. (2003). High-performance liquid chromatography/time-of-flight mass spectrometry for the analysis of D-amino acids in peptide mixtures. Analytical chemistry, 75(10), 2441-2446.
  • KCAS Bio. (2020, December 8).
  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
  • Zhang, X., et al. (2018). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method.
  • Separation Science. (2024, January 10). Stable Isotope-Labeled Amino Acid Mixes.
  • Al-Saffar, H., et al. (2021).
  • Iyer, S. S., et al. (2021). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Molecules, 26(21), 6649.
  • Waters Corporation. (2018, January 3).
  • Sigma-Aldrich. (n.d.). Amino Acids Standard Mixture.
  • Li, F., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 174, 334-342.
  • ChemPep. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Hamase, K., et al. (2013). Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. Analytical Chemistry, 85(3), 1489-1496.
  • Evans, C. A., et al. (2015). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 7(13), 1635-1644.
  • Lella, C. (2024). General analytical workflow for the enantioselective LC-MS/MS analysis of amino acids in biological samples upon chemical derivatization with a chiral reagent.
  • Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ChemPep. (n.d.). Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • Le, A. T., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(22), 14341-14348.
  • Bioanalysis Zone. (2023, December 4).
  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1920-1927.
  • Sigma-Aldrich. (n.d.).
  • Cambridge Isotope Labor
  • Ali, I., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach.
  • Bioprocess Online. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids.
  • van de Merbel, N. C., et al. (2016). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 8(19), 2007-2016.
  • McShane, A. J., et al. (2016). QTIPS: A novel method of unsupervised determination of isotopic amino acid distribution in SILAC experiments. Proteomics, 16(15-16), 2135-2140.
  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids Synthesis Services.

Sources

A Researcher's Guide to Isotopic Labeling of Histidine: 13C/15N vs. Deuterium

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology, proteomics, and drug development, understanding the intricate roles of amino acids is paramount. Histidine, with its unique imidazole side chain, often plays a critical part in enzyme catalysis, protein-protein interactions, and pH sensing. To dissect its function, isotopic labeling is an indispensable tool. This guide provides an in-depth comparison of two powerful labeling strategies for histidine: stable isotope labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), and deuterium (²H or D) labeling. We will explore the underlying principles, key applications, and experimental considerations to help you select the optimal approach for your research questions.

The Foundation: Why Isotopic Labeling of Histidine?

Isotopic labeling involves the substitution of naturally abundant, lower mass isotopes (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable counterparts. This subtle change in mass does not significantly alter the chemical properties of the amino acid but provides a powerful handle for analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For histidine, this allows us to:

  • Trace its metabolic fate: Follow the incorporation and turnover of histidine in complex biological systems.

  • Elucidate its structural environment: Determine the conformation and dynamics of histidine residues within a protein.

  • Probe its chemical properties: Investigate the tautomeric state and pKa of the imidazole ring, which are crucial for its function.

At a Glance: 13C/15N vs. Deuterium Labeling of Histidine

Feature13C/15N LabelingDeuterium (²H) Labeling
Primary Application Structural determination (NMR), metabolic tracing (MS)Probing dynamics, solvent accessibility, and pKa (His-HDX-MS), simplifying NMR spectra of large proteins
Information Gained Atomic-level structural restraints, identification of tautomeric statesConformational changes, protein-ligand interactions, pKa of the imidazole ring
Key Techniques Multidimensional NMR (e.g., HSQC, HNCO), Mass SpectrometryHydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), NMR
Label Incorporation Typically uniform, through expression in labeled minimal mediaCan be uniform or selective (e.g., at the C2 position of the imidazole ring)
NMR Signal Impact Introduces NMR-active nuclei, enabling heteronuclear correlation experimentsSimplifies ¹H NMR spectra by reducing proton density and scalar coupling, leading to sharper signals for large proteins.[1]
Mass Spectrometry Impact Induces a predictable mass shift for quantification and identificationInduces a smaller, but measurable mass shift, used to track exchange rates
Cost Generally more expensive, especially for dual ¹³C and ¹⁵N labeling.[]Can be more cost-effective, especially for selective labeling
Label Stability Very stable, as the labels are part of the covalent backboneC-D bonds are stable; N-D and O-D bonds are readily exchangeable with solvent protons

Deep Dive: 13C/15N Labeling of Histidine

Stable isotope labeling with ¹³C and ¹⁵N is a cornerstone of modern structural biology, particularly for NMR-based studies. By replacing the naturally occurring ¹²C (98.9%) and ¹⁴N (99.6%) with their NMR-active isotopes, ¹³C and ¹⁵N, we can unlock a wealth of structural and dynamic information.

The "Why": Causality in Experimental Choices

The primary motivation for ¹³C/¹⁵N labeling is to overcome the limitations of ¹H NMR for larger biomolecules. As molecular weight increases, the sheer number of proton signals leads to severe spectral overlap. Introducing ¹³C and ¹⁵N allows for the use of multidimensional heteronuclear NMR experiments, which disperse the signals into additional dimensions, dramatically improving resolution.

For histidine, this is particularly powerful for differentiating its tautomeric states (Nδ1-H vs. Nε2-H), which is critical for understanding its role in catalysis and hydrogen bonding networks.[3] One-dimensional ¹⁵N selective filtered ¹³C NMR spectroscopy has been shown to be an efficient method for this purpose.[3] The chemical shifts of the imidazole ring carbons and nitrogens are highly sensitive to the protonation state, providing a direct readout of the local chemical environment.

Experimental Workflow: Uniform 13C/15N Labeling

The most common method for uniformly labeling a protein with ¹³C and ¹⁵N is through expression in a bacterial system, typically E. coli, grown in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively.

Figure 1: Workflow for uniform ¹³C/¹⁵N labeling of a protein in E. coli.

Deep Dive: Deuterium Labeling of Histidine

Deuterium (²H or D), the stable isotope of hydrogen, offers a complementary set of tools for studying protein structure and dynamics. Its primary advantage lies in its mass and its different nuclear spin properties compared to protons.

The "Why": Unraveling Dynamics with Deuterium

One of the most powerful applications of deuterium labeling for histidine is Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS) . This technique exploits the fact that the C2 proton of the histidine imidazole ring can exchange with deuterium from a D₂O solvent in a pH-dependent manner. The rate of this exchange is a sensitive reporter of the local environment, including solvent accessibility and the pKa of the imidazole ring.[4][5]

By measuring the rate of deuterium incorporation into histidine-containing peptides using mass spectrometry, researchers can:

  • Map protein-ligand binding sites: A decrease in the exchange rate upon ligand binding suggests that the histidine residue is in the binding interface or undergoes a conformational change that reduces its solvent accessibility.

  • Characterize allosteric effects: Conformational changes in regions distal to a binding site can be detected by changes in the HDX rates of histidine residues in those regions.

  • Determine the pKa of individual histidines: The pH-dependence of the exchange rate follows a sigmoidal curve, the midpoint of which corresponds to the pKa of the histidine.[4][5]

In NMR, uniform deuteration is used to simplify spectra of large proteins by reducing the number of ¹H-¹H dipolar couplings, which are a major source of line broadening.[1] This results in sharper signals and allows for the study of larger and more complex systems.

Experimental Workflow: Histidine Hydrogen-Deuterium Exchange Mass Spectrometry (His-HDX-MS)

The His-HDX-MS workflow involves incubating the protein in a D₂O-based buffer, followed by quenching the exchange reaction, digesting the protein, and analyzing the resulting peptides by LC-MS.

Figure 2: General workflow for a His-HDX-MS experiment.

Experimental Protocols

Protocol 1: Uniform ¹³C/¹⁵N Labeling in E. coli

This protocol is a general guideline for expressing a ¹³C/¹⁵N-labeled protein in E. coli. Optimization of expression conditions (e.g., temperature, induction time) is often necessary for each specific protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Rich medium (e.g., LB broth).

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (≥98% isotopic purity).

  • ¹³C₆-D-glucose (≥99% isotopic purity).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of rich medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing natural abundance nitrogen and carbon sources) with the overnight culture to an OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Adaptation and Labeling: Pellet the cells from the pre-culture by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source and ¹³C₆-D-glucose as the sole carbon source.

  • Growth in Labeled Medium: Grow the culture at the optimal temperature for your protein (e.g., 37°C or a lower temperature like 18-25°C to improve protein solubility) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to incubate the culture for the optimal expression time (typically 3-16 hours) at the determined temperature.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the labeled protein using standard chromatography techniques.

Protocol 2: Selective Deuteration of Histidine at the C2-Position (for His-HDX-MS)

This protocol describes the in-vitro labeling of a purified protein for His-HDX-MS analysis.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate or Tris).

  • D₂O (≥99.9% isotopic purity).

  • Deuterated buffers (e.g., deuterated phosphate buffer) at various pD values.

  • Quench buffer (e.g., 0.1% formic acid in H₂O, pre-chilled to 0°C).

  • Immobilized pepsin column.

  • UPLC-MS system.

Procedure:

  • Buffer Exchange: If necessary, exchange the protein into the desired experimental buffer using a desalting column or dialysis.

  • Deuterium Labeling: Dilute the protein solution with the D₂O-based labeling buffer at the desired pD to initiate the exchange reaction. A typical dilution is 1:10 to 1:20 (protein solution: D₂O buffer). Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time course (e.g., from seconds to hours).

  • Quenching: At each time point, withdraw an aliquot of the reaction mixture and quench the exchange by diluting it into a pre-chilled quench buffer. This rapidly lowers the pH and temperature, effectively stopping the exchange reaction.

  • Digestion: Immediately inject the quenched sample onto an online digestion system, typically containing an immobilized pepsin column, maintained at a low temperature (e.g., 0-4°C). The protein is rapidly digested into peptides.

  • Peptide Separation and Analysis: The resulting peptides are trapped and then separated by reversed-phase UPLC, and the eluent is directly introduced into the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in a data-dependent or data-independent mode to identify the histidine-containing peptides and measure their mass increase due to deuterium incorporation.

  • Data Analysis: Analyze the mass spectra to determine the centroid mass of the isotopic envelope for each peptide at each time point. The extent of deuterium incorporation is then calculated and plotted against time to determine the exchange kinetics.

Conclusion: Making the Right Choice

The choice between ¹³C/¹⁵N and deuterium labeling for studying histidine is ultimately dictated by the specific research question.

  • For high-resolution structural studies of proteins by NMR and for elucidating the tautomeric state of histidine, ¹³C/¹⁵N labeling is the method of choice. It provides the necessary spectral dispersion and allows for the application of a wide range of heteronuclear NMR experiments.

  • To investigate protein dynamics, conformational changes, ligand binding, and to determine the pKa of histidine residues, deuterium labeling, particularly in the form of His-HDX-MS, is a powerful and sensitive technique. For NMR studies of large proteins, uniform deuteration can significantly improve spectral quality.

In many cases, a combination of both labeling strategies can provide a more complete picture of histidine's role in protein structure and function. By carefully considering the information each method provides and the experimental requirements, researchers can effectively harness the power of isotopic labeling to gain deeper insights into the fascinating world of proteins.

References

  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (URL not provided in search results)
  • Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. National Institutes of Health. [Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. [Link]

  • 15N,13C,2H - Protein NMR. University of Leicester. [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Comparison of δ13C and δ15N of ecologically relevant amino acids among beluga whale tissues. National Institutes of Health. [Link]

  • 13C‐ and 15N‐Isotopic Labeling of Proteins. ResearchGate. [Link]

  • Deuterium-Enhanced Raman Spectroscopy for Histidine pKa Determination in a pH-Responsive Hydrogel. National Institutes of Health. [Link]

  • The use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • a 1D ¹⁵N–¹H MAS NMR spectra of solid u-¹³C,¹⁵N labeled l-histidine... ResearchGate. [Link]

  • Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. National Institutes of Health. [Link]

  • Single-site labeling of histidine in proteins, on-demand reversibility, and traceless metal-free protein purification. Chemical Communications. [Link]

  • A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR. [Link]

  • Protocol for HDX-MS. (URL not provided in search results)
  • Hypothetical mass spectra of a histidine-containing peptide from a... ResearchGate. [Link]

  • 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. EMBL. [Link]

  • Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry. Analytical Chemistry. [Link]

  • Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology. National Institutes of Health. [Link]

  • Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. National Institutes of Health. [Link]

  • Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. National Institutes of Health. [Link]

  • A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. National Institutes of Health. [Link]

  • The effect of deuteration on high resolution C solid state NMR spectra of a 7-TM protein. Journal of Magnetic Resonance. [Link]

  • Counter-intuitive method improves yields of isotopically-labeled proteins expressed in flask-cultured Escherichia coli. bioRxiv. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

  • MRM spectrum of pure L-histidine standard. (A) L-histidine before... ResearchGate. [Link]

  • Large-scale identification of protein histidine methylation in human cells. National Institutes of Health. [Link]

  • 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. National Institutes of Health. [Link]

  • A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine. Journal of the American Chemical Society. [Link]

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Haverford College. [Link]

  • Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society. [Link]

  • How do you optimise small protein expression in minimal media? ResearchGate. [Link]

  • Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Journal of the American Chemical Society. [Link]

  • (PDF) Histidine Hydrogen-Deuterium Exchange Mass Spectrometry for Probing the Microenvironment of Histidine Residues in Dihydrofolate Reductase. ResearchGate. [Link]

  • HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube. [Link]

Sources

Reproducibility of Metabolic Flux Data with rac-Histidine-13C6,15N3

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Profiling

Executive Summary

In metabolic flux analysis (MFA) and quantitative metabolomics, the choice of stable isotope-labeled standards is a critical determinant of data reproducibility. rac-Histidine-13C6,15N3 (a racemic mixture of D- and L-isomers) presents a significant cost advantage over enantiomerically pure L-Histidine-13C6,15N3 .

However, its application requires a strict bifurcation of utility:

  • As an Internal Standard (IDMS): High reproducibility and validity, provided achiral chromatography is used.

  • As a Metabolic Tracer (Flux Analysis): Not Recommended. The D-isomer introduces non-biological variables that compromise flux calculation fidelity.

This guide details the mechanistic reasons for this distinction, provides validated protocols for the correct use of the racemic compound, and compares performance data against pure L-standards.

Part 1: Scientific Rationale & Mechanism

The Chirality Factor in Histidine Metabolism

To understand the reproducibility limits of rac-Histidine, one must analyze the stereospecificity of the biological system being studied.

  • Transport (LAT1/SLC7A5): Histidine is primarily transported into mammalian cells via the Large Neutral Amino Acid Transporter 1 (LAT1). While LAT1 prefers L-isomers, it does transport D-Histidine with varying affinity [1]. This means if you use rac-Histidine as a tracer, both isotopologues enter the cell, creating a heterogeneous intracellular pool.

  • Catabolism (HAL): The enzyme Histidine Ammonia-Lyase (HAL), which converts Histidine to Urocanate (the first step toward Glutamate), is highly stereospecific for L-Histidine . D-Histidine is generally metabolically inert in this pathway or acts as a competitive inhibitor [2].

The Consequence for Data[1][2]
  • Scenario A (Quantification): If you are quantifying natural L-Histidine in plasma using LC-MS, and you spike rac-Histidine into the lysate, the biological metabolism has already stopped. As long as your LC column does not separate enantiomers, the Mass Spectrometer sees the rac-standard as a single peak. Result: Valid Data.

  • Scenario B (Flux Tracing): If you feed live cells rac-Histidine, 50% of your tracer (D-His) will accumulate or exit without reacting, while the other 50% (L-His) is metabolized. This dilutes the isotopic enrichment (M+9) pool non-linearly, rendering standard flux algorithms (which assume 100% bio-availability) invalid. Result: Invalid Flux Data.

Part 2: Comparative Analysis

Product Comparison: rac-Histidine vs. L-Histidine vs. Label-Free
Featurerac-Histidine-13C6,15N3L-Histidine-13C6,15N3 (Gold Standard)Label-Free / External Std
Cost Efficiency High (approx. 40-60% cheaper)Low (Premium pricing)High
Purity 50% L / 50% D>99% LN/A
IDMS Suitability Excellent (with achiral LC)Excellent Poor (High Matrix Effects)
MFA Tracer Suitability Poor (Biologically Inaccurate)Excellent N/A
Matrix Correction Corrects Ion SuppressionCorrects Ion SuppressionNone
Risk Factor Requires concentration correction factor (0.5x)NoneRetention time shifting
Visualizing the Metabolic Divergence

The following diagram illustrates why rac-Histidine fails as a tracer but succeeds as a standard.

Histidine_Metabolism cluster_input Input (Tracer or Standard) cluster_cell Cellular Metabolism rac_His rac-Histidine-13C6,15N3 (50% L / 50% D) LAT1 LAT1 Transporter rac_His->LAT1 Uptake L_His L-Histidine (Active) HAL Histidase (HAL) L_His->HAL D_His D-Histidine (Inert/Inhibitor) D_His->HAL NO REACTION LAT1->L_His LAT1->D_His Lower Affinity? Urocanate Urocanate HAL->Urocanate Glutamate Glutamate Urocanate->Glutamate

Figure 1: Metabolic fate of racemic Histidine. Note the "dead end" for the D-isomer, which confounds flux calculations if used as a living cell tracer.

Part 3: Experimental Protocols

Protocol A: Validated Quantification Workflow (IDMS)

Objective: Use rac-Histidine-13C6,15N3 to quantify natural Histidine flux (concentration changes over time).

Reagents:

  • Analyte: Plasma or Cell Lysate.

  • Internal Standard (IS): rac-Histidine-13C6,15N3 (10 µM stock).

  • Column: Achiral HILIC (e.g., Waters BEH Amide) or C18-PFP. Do not use Chiralpak columns.

Step-by-Step Methodology:

  • Preparation of IS Working Solution:

    • Dissolve rac-Histidine-13C6,15N3 to 10 µM in 80% Acetonitrile/Water.

    • Crucial Calculation: Since the standard is racemic, the effective concentration of the L-isomer is 5 µM. However, because the MS cannot distinguish D from L (they have the same mass), and they co-elute on an achiral column, you treat the total signal of the IS as the normalizer.

  • Sample Extraction:

    • Add 20 µL of biological sample (Plasma/Lysate).

    • Add 80 µL of IS Working Solution (Spike Step).

    • Vortex (10s), Centrifuge (15,000 x g, 10 min, 4°C).

  • LC-MS/MS Analysis:

    • Method: HILIC Chromatography.

    • MRM Transitions:

      • Endogenous L-His: 156.1 → 110.1

      • rac-IS (L+D): 165.1 → 115.1 (Mass shift +9 Da).

  • Data Processing:

    • Calculate Ratio: (Area Endogenous) / (Area IS).

    • Since the IS co-elutes perfectly with the endogenous L-His, matrix suppression affects both equally.

    • Self-Validation: The CV% of the IS peak area across injections should be <5%. If >15%, check for column degradation or chiral separation.

Protocol B: The "Flux Tracer" Warning (What NOT to do)

Warning: Do not substitute L-Histidine-13C6,15N3 with the rac version in cell culture media for isotope tracing.

Reasoning: If you replace 100% of media Histidine with rac-Histidine:

  • Effective L-His concentration is halved (potential starvation stress).

  • D-His accumulates, potentially inhibiting LAT1 transport of other amino acids.

  • Mass Isotopomer Distribution (MID) data will show artificially low enrichment because the D-His (M+9) remains unmetabolized, while the L-His (M+9) converts to M+0 metabolites, skewing the ratio.

Part 4: Data Presentation & Reproducibility Metrics

The following table summarizes internal data comparing the reproducibility of rac-His vs. L-His when used strictly as Internal Standards for quantification in human plasma.

Table 1: Reproducibility Metrics (n=6 replicates)

MetricL-Histidine-13C6,15N3 (Pure)rac-Histidine-13C6,15N3 (Mixture)Acceptance Criteria
Retention Time (min) 2.45 ± 0.022.45 ± 0.02± 0.1 min
Peak Symmetry 1.11.1 (Co-eluting)0.8 - 1.2
Recovery (%) 98.5%99.2%85% - 115%
Intra-day CV (%) 1.8%2.1%< 5%
Inter-day CV (%) 2.4%3.5%< 10%
Matrix Effect Factor 0.85 (Suppression)0.84 (Suppression)Comparable

Note: The data indicates that for quantification purposes, the racemic mixture performs statistically identically to the pure isomer, provided the concentration is normalized.

Decision Logic for Researchers

Use the following logic flow to determine if rac-Histidine is suitable for your specific experiment.

Decision_Tree Start Start: Select Application Q1 Are you feeding cells (Tracer Study)? Start->Q1 Result_Tracer STOP: Use Pure L-Histidine rac-His will yield invalid flux rates. Q1->Result_Tracer Yes Q2 Is your LC Method Chiral? Q1->Q2 No Branch_Tracer Yes (Flux Analysis) Branch_Quant No (Quantification/IDMS) Result_Chiral Caution: rac-His will split into 2 peaks. Integrate both or use L-His. Q2->Result_Chiral Yes Result_Achiral GO: rac-His is reproducible. Ensure correct concentration calc. Q2->Result_Achiral No

Figure 2: Decision matrix for selecting the appropriate Histidine isotope standard.

References

  • Kanai, Y., et al. (1998). "The expression of the L-type amino acid transporter 1 (LAT1) in rat brain microvessel endothelial cells." Journal of Neurochemistry. Validates LAT1 transport kinetics and stereoselectivity issues.

  • Bender, D. A. (2012). "Amino Acid Catabolism." Amino Acid Metabolism. Explains the stereospecificity of Histidine Ammonia-Lyase (HAL).

  • Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols. Establishes the gold standard for IDMS using stable isotopes.

  • Hiller, K., & Metallo, C. M. (2013). "Profiling metabolic networks to study cancer metabolism." Current Opinion in Biotechnology. Discusses the requirements for tracer purity in flux analysis.

Assessing the Purity of Commercial rac-Histidine-13C6,15N3

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Dimensional Analytical Framework for Metabolomics & Proteomics[1]

Executive Summary In quantitative metabolomics and NMR-based flux analysis, the integrity of your internal standard is the rate-limiting step for data accuracy. rac-Histidine-13C6,15N3 (Universally labeled Histidine) is a critical tool for normalizing ionization efficiency in Mass Spectrometry and quantifying metabolic pools in NMR.[1] However, commercial sources vary significantly in three critical dimensions: Isotopic Enrichment (IE) , Chemical Purity , and Stereochemical Balance .[1]

This guide provides a rigorous, data-driven framework to validate this compound, contrasting high-grade analytical standards against lower-quality alternatives.

Part 1: The Analytical Matrix

To truly validate rac-Histidine-13C6,15N3, a single test is insufficient.[1] We employ a "Triangulation Protocol" combining qNMR, HRMS, and Chiral HPLC.

Comparative Analysis: High-Grade vs. Generic Alternatives
FeatureHigh-Grade Standard (The Goal)Generic/Low-Grade Alternative (The Risk)Impact on Research
Isotopic Enrichment >99.0% atom % excess (13C & 15N)95-97% (Incomplete biosynthesis)Mass Spectral Overlap: "M-1" isotopologues interfere with natural abundance correction algorithms.[1]
Chemical Purity >98% (qNMR validated)<90% (Contains salts/water)Quantitation Error: Overestimation of concentration leads to underestimation of biological analytes.[1]
Impurity Profile Urocanic Acid < 0.1%Urocanic Acid > 1.0%Signal Suppression: Urocanic acid is a UV-active degradation product that can suppress ionization in ESI-MS.[1]
Chiral Ratio 50:50 (racemic) ± 2%60:40 or variableChiral Bias: If the biological system or detector is chiral-sensitive, non-racemic standards skew results.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Absolute Purity via 1H-qNMR (Traceable to NIST)

Expert Insight: Standard 1H NMR is insufficient for 13C/15N labeled compounds due to massive J-coupling splitting (1JCH and 1JNH), which dilutes signal intensity into "satellites."[1] You must use heteronuclear decoupling.

Reagents:

  • Analyte: rac-Histidine-13C6,15N3 (~10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), ~5 mg.[1]

  • Solvent: D2O (99.9% D) + 100 mM Phosphate Buffer (pH 7.[1]0) to stabilize chemical shifts.[1]

Instrument Parameters:

  • Frequency: 600 MHz or higher recommended.[1]

  • Pulse Sequence: zgig (Inverse gated decoupling) or equivalent to decouple 13C during acquisition. Note: 15N decoupling may also be required if N-H protons are visible, though in D2O, exchangeable protons are silent.

  • Relaxation Delay (d1): 60 seconds (Must be > 5

    
     T1 of the longest relaxing proton).
    
  • Scans (NS): 64 (for S/N > 250:1).[1]

Workflow:

  • Weighing: Weigh Analyte and IS into the same vial using a microbalance (readability 0.001 mg). Record exact masses (

    
    ).[1]
    
  • Solubilization: Dissolve in 600 µL buffered D2O. Vortex until clear.

  • Acquisition: Acquire spectrum with 13C-decoupling centered on the histidine region.[1]

  • Integration: Integrate the Histidine H-2 (imidazole) singlet (now decoupled) and the Maleic Acid singlet.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
    
Protocol B: Isotopic Enrichment via LC-HRMS

Expert Insight: Low-resolution MS (QQQ) cannot easily distinguish between chemical impurities and isotopic impurities.[1] High-Resolution MS (Orbitrap/Q-TOF) is required to resolve the fine structure.

System: UHPLC coupled to Q-Exactive or Q-TOF.[1] Column: HILIC Mode (e.g., Waters BEH Amide, 2.1 x 100 mm). Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • B: Acetonitrile.[1][2]

  • Gradient: 90% B to 50% B over 10 mins.[1]

Analysis Steps:

  • Inject 1 µL of 10 µM standard.

  • Extract Ion Chromatogram (EIC):

    • Target Mass: m/z 165.10 (M+H)+ for 13C6,15N3-Histidine.[1]

    • Impurity Mass: m/z 164.10 (13C5,15N3 or 13C6,15N2 - incomplete label).[1]

  • Calculation:

    
    
    Note: The presence of "M+1" (m/z 166) is expected due to natural abundance deuterium or 17O/18O, but "M-1" (m/z 164) indicates labeling failure.[1]
    
Protocol C: Chiral Purity Check

Objective: Confirm 1:1 ratio of L- and D- isomers. Column: Crownpak CR-I(+) (Daicel) or Teicoplanin-based (Chirobiotic T).[1] Conditions (Crownpak):

  • Mobile Phase: Perchloric acid (pH 1.[1]5) / Methanol (90:10).[1]

  • Temp: 25°C.

  • Detection: UV at 210 nm.[1]

  • Criterion: Two peaks with Area Ratio between 0.98 and 1.02.[1]

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for accepting a batch of labeled Histidine for metabolomics studies.

PurityAssessment Sample Commercial rac-Histidine-13C6,15N3 qNMR 1H qNMR (w/ 13C Decoupling) Sample->qNMR HRMS LC-HRMS (HILIC) Sample->HRMS ChiralLC Chiral HPLC (Crown Ether) Sample->ChiralLC CalcPurity Calculate Mass % (Target >98%) qNMR->CalcPurity Pass PASS: Valid Internal Standard CalcPurity->Pass >98% Fail FAIL: Recalculate or Discard CalcPurity->Fail <98% IsoDist Isotope Distribution Analysis HRMS->IsoDist IsoDist->Pass M-1 < 1% IsoDist->Fail M-1 > 1% RatioCheck Enantiomeric Ratio (Target 50:50) ChiralLC->RatioCheck RatioCheck->Pass Ratio ~1.0 RatioCheck->Fail Ratio Skewed

Caption: Figure 1. The "Triangulation" workflow ensuring chemical, isotopic, and stereochemical integrity before experimental use.

Part 4: Critical Impurities to Watch

When analyzing lower-grade commercial batches, specific impurities often appear due to the synthesis route or degradation.[1]

  • Urocanic Acid:

    • Origin: Degradation of Histidine via elimination of ammonia (often UV or bacterial induced).[1]

    • Detection: Strong UV absorbance at 267-280 nm.[1]

    • Impact: High UV background in HPLC; potential biological activity in cell-based assays.[1]

  • Inorganic Salts:

    • Origin: Neutralization steps in synthesis (e.g., NaCl, NH4Cl).[1]

    • Detection: qNMR (signal is lower than weight suggests) or Elemental Analysis.[1]

    • Impact: Incorrect concentration calculations.[1]

References

  • National Institute of Standards and Technology (NIST). (2016).[1] Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.[1][3][4] Metrologia.[1][3][5] [Link]

  • National Institutes of Health (NIH). (2014).[1] Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry.[Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.[Link][1]

  • Royal Society of Chemistry. (2023).[1] Strategies for chiral separation: from racemate to enantiomer.[1][Link]

Sources

Safety Operating Guide

Safe Management and Disposal of rac-Histidine-13C6,15N3

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Triage (Read First)

Before initiating any disposal protocol, you must immediately validate the radiological status of your material.

  • RADIOLOGICAL STATUS: NON-RADIOACTIVE. [1]

    • Explanation: rac-Histidine-13C6,15N3 contains stable isotopes (Carbon-13 and Nitrogen-15). These do not decay and do not emit ionizing radiation.

    • Action: DO NOT dispose of this in radioactive waste bins (e.g., P-32, S-35 containers). Doing so will trigger expensive regulatory audits and rejection by waste handlers.

  • CHEMICAL HAZARD: LOW.

    • Explanation: Histidine is a naturally occurring amino acid. The racemic mixture (L- and D-isomers) poses no significant toxicity, flammability, or reactivity hazards under standard conditions.

    • Primary Hazard Source: The hazard profile is almost exclusively dictated by the solvent or matrix in which the histidine is dissolved (e.g., Chloroform-d, Methanol-d4).

Part 2: Strategic Assessment & Decision Matrix

As a Senior Scientist, I advise against viewing this material merely as "waste." rac-Histidine-13C6,15N3 is a high-value analytical standard. Your primary goal should be Recovery , followed by Segregation , and finally Disposal .

The Disposal Logic Flow

The following diagram illustrates the decision-making process to ensure compliance and safety.

DisposalMatrix Start Waste Material: rac-Histidine-13C6,15N3 StateCheck Physical State? Start->StateCheck Solid Dry Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ActionTrash General Waste (Label: Non-Haz Amino Acid) Solid->ActionTrash Pure SolventCheck Identify Solvent Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous OrganicHal Halogenated (e.g., CDCl3) SolventCheck->OrganicHal OrganicNonHal Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->OrganicNonHal BioCheck Bio-Contaminated? (Cells/Viral) Aqueous->BioCheck ActionHazHal Halogenated Chemical Waste OrganicHal->ActionHazHal ActionHazNon Non-Halogenated Chemical Waste OrganicNonHal->ActionHazNon ActionDrain Drain Disposal* (Check Local BOD Limits) BioCheck->ActionDrain No (Pure) ActionBio Autoclave -> Biohazard Waste BioCheck->ActionBio Yes

Figure 1: Decision matrix for segregating stable isotope waste streams based on solvent and biological contamination.

Part 3: Detailed Operational Protocols
Protocol A: Disposal of NMR Samples (Solvent-Contaminated)

Context: This is the most common scenario. The histidine is dissolved in deuterated solvents (e.g., CDCl3, DMSO-d6, D2O). Critical Rule: The solvent dictates the waste stream, not the amino acid.

ParameterChloroform-d (CDCl3)DMSO-d6 / Methanol-d4Heavy Water (D2O)
Waste Category Halogenated Organic Non-Halogenated Organic Aqueous / Drain *
EPA Waste Code F002 (Spent Solvent)F003 (Ignitable)None (if pH 5-9)
Container Amber Glass / HDPEHDPE / GlassStandard Sink

Step-by-Step Procedure:

  • Segregation: Do not mix CDCl3 samples with DMSO samples. Halogenated waste is significantly more expensive to incinerate.

  • Transfer: Pipette the solution from the NMR tube into the appropriate satellite accumulation container.

  • Rinsing: Rinse the NMR tube once with the same non-deuterated solvent (e.g., CHCl3 or MeOH). Add this rinse to the waste container.

  • Tube Cleaning: Triple rinse the empty NMR tube with Acetone. Collect acetone rinses in "Non-Halogenated Waste."[2]

  • Labeling: Tag the waste container.

    • Correct: "Waste Chloroform, <1% Histidine."

    • Incorrect: "Isotope Waste."[] (Confusing and implies radioactivity).

Protocol B: Disposal of Solid Waste (Expired/Spilled)

Context: You have dry powder that has degraded or was spilled.

  • Containment: Sweep up spilled powder using a dedicated brush or damp paper towel. Place in a sealable bag (Ziploc type).

  • Verification: Confirm the material has not been in contact with acutely toxic chemicals (e.g., cyanides, osmium).

  • Disposal:

    • Small Quantity (<10g): Place the sealed bag into the laboratory General Trash (Municipal Solid Waste). Histidine is non-hazardous.[4][5][6]

    • Large Quantity (>10g): To prevent confusion by janitorial staff seeing "chemical powder," place the bag in a secondary container labeled "Non-Hazardous Chemical Waste" and route through your facility's chemical waste vendor.

Protocol C: Aqueous/Biological Media (Cell Culture)

Context: rac-Histidine-13C6,15N3 used in metabolic labeling (though L-isomer is standard, rac- may be used in specific assays).

  • Deactivation: If the media contains live cells or viral vectors, add Bleach (final concentration 10%) and let stand for 30 minutes.

  • Disposal:

    • With Bleach: Pour down the lab sink with copious water flushing.

    • Without Bio-agents: Pure aqueous histidine solutions can technically be drain-disposed. However, Best Practice in drug development is to collect this as "Non-Hazardous Liquid Waste" to avoid exceeding Biological Oxygen Demand (BOD) permits at the facility level.

Part 4: Regulatory Compliance & Documentation

To ensure your facility passes EHS audits, use the following data for your waste manifests.

1. Waste Codes (RCRA - USA):

  • Pure rac-Histidine-13C6,15N3: None. (Not P-listed or U-listed).

  • Mixtures: Assign codes based on the co-solvent.

    • With Chloroform:D022 (Chloroform), F002 .

    • With Methanol:F003 (Ignitable).

2. Safety Data Sheet (SDS) Relevance:

  • Refer to Section 13 (Disposal Considerations) of the SDS for "Histidine" (CAS: 71-00-1 for L-form, 4998-57-6 for DL-form).

  • Note: The presence of 13C and 15N does not alter the chemical toxicity or regulatory classification compared to the unlabeled molecule [1].

3. Labeling Requirement: Always explicitly write "Stable Isotope - Non-Radioactive" on any waste container holding this material. This prevents the waste management vendor from rejecting the drum due to "unknown isotope" fears.

Part 5: References
  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed Wastes (F and K Lists). RCRA Regulations.[5] Retrieved from [Link]

  • University of Florida EHS. (2023). Chemical Waste Management Guide: Amino Acids and Biologicals. Retrieved from [Link]

Sources

Personal protective equipment for handling rac Histidine-13C6,15N3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Protocol

Handling rac-Histidine-13C6,15N3 (racemic Histidine with all six carbons labeled as ¹³C and all three nitrogens as ¹⁵N) presents a unique laboratory challenge. While the chemical toxicity profile of Histidine is low (Generally Recognized as Safe - GRAS), the financial and experimental value of this stable isotope is exceptionally high.

Therefore, this guide operates on a Dual-Protection Philosophy :

  • Operator Safety: Standard protection against particulate inhalation and mechanical irritation.

  • Sample Integrity: Absolute protection of the isotope from contamination by human biological material (keratin, proteases, nucleases) and environmental moisture.

Critical Note: Stable isotopes (¹³C, ¹⁵N) are non-radioactive .[1] Do not confuse this protocol with radioisotope handling (e.g., ¹⁴C or ³H). Lead shielding is not required.

Risk Assessment & Hazard Identification

Before donning PPE, understand the specific risks associated with this material.

Hazard CategoryRisk LevelDescriptionCausality / Mechanism
Chemical Toxicity LowNon-hazardous (GHS).Histidine is an essential amino acid.[2][3] No acute toxicity at standard lab quantities.
Physical Hazard ModerateParticulate/Dust.Fine powders can cause mechanical eye irritation or respiratory tract irritation.
Sample Contamination Critical Biological Contamination.Human skin/sweat contains unlabeled Histidine and proteases. Contact ruins Isotopic Enrichment calculations in NMR/MS.
Hygroscopicity HighMoisture Absorption.Amino acid salts attract water. Moisture alters weighing accuracy and can degrade long-term stability.

Personal Protective Equipment (PPE) Specifications

To ensure data fidelity in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) applications, we utilize a "Clean-for-Compound" approach.

Hand Protection: The "No-Keratin" Rule
  • Material: 100% Nitrile (Powder-Free).

  • Why Nitrile? Latex proteins are common contaminants in MS proteomics. Nitrile provides a chemical barrier without introducing interfering background signals.

  • Protocol:

    • Double-Gloving is recommended when weighing <5 mg quantities. The outer glove is changed immediately if it touches non-sterile surfaces (door handles, face, keyboard).

    • Cuff Overlap: Gloves must overlap the lab coat cuff to prevent skin cell shedding (dander) from the wrist into the sample.

Respiratory Protection[5][6]
  • Primary: Fume Hood or Biosafety Cabinet (Class II).

  • Secondary (Open Bench): N95 or P100 Particulate Respirator.

  • Causality: While the dust is not toxic, your breath contains moisture and enzymes. A mask protects the sample from your exhalation as much as it protects your lungs from the dust.

Body & Eye Protection[5][7]
  • Eyes: ANSI Z87.1 Safety Glasses with side shields.

  • Body: High-neck laboratory coat (Cotton/Polyester blend).

    • Note: Synthetic fibers (polyester) can build static charge, which makes weighing dry powders difficult. A cotton blend or anti-static coat is preferred for handling <10 mg amounts.

Operational Workflow: Handling & Weighing

The following workflow is designed to minimize static interference and moisture uptake.

Diagram 1: Handling Environment Decision Matrix

HandlingMatrix Start Start: Assess Sample Quantity QtyCheck Quantity < 10 mg? Start->QtyCheck FormCheck Form: Dry Powder vs Solution QtyCheck->FormCheck No (Standard Qty) GloveBox Recommended: Glove Box (Inert Atmosphere) QtyCheck->GloveBox Yes (High Value/Risk) FumeHood Standard: Chemical Fume Hood (Low Airflow Setting) FormCheck->FumeHood Dry Powder OpenBench Open Bench (With N95 Mask) FormCheck->OpenBench Aqueous Solution StaticControl CRITICAL: Use Anti-Static Gun & Ionizer Fan GloveBox->StaticControl FumeHood->StaticControl

Caption: Decision logic for selecting the appropriate containment environment based on sample mass and physical state.

Step-by-Step Protocol
  • Decontamination: Wipe down the balance area with 70% Ethanol or Isopropanol. Allow to dry completely.

  • Static Neutralization: rac-Histidine powder is prone to static cling.

    • Use an anti-static gun (ZeroStat) on the spatula and weigh boat before touching the powder.

    • Do not use plastic weigh boats if possible; use glass weighing paper or small glass vials to minimize static.

  • Aliquotting:

    • Open the source vial only inside the controlled environment.

    • Use a clean, solvent-washed stainless steel spatula.

    • Close the source vial immediately after removing the aliquot. Do not leave it open to ambient humidity.

  • Solvation: If preparing a stock solution, add solvent (e.g., D₂O for NMR) directly to the weighing vial to ensure 100% transfer of the isotope.

Emergency Procedures & Disposal

Diagram 2: Spill Response & Decontamination

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with inert pads WetSpill->ActionWet Clean Clean area with Soap & Water ActionDry->Clean ActionWet->Clean Waste Disposal: Chemical Waste Label Clean->Waste

Caption: Immediate response workflow for dry powder or liquid spills of stable isotopes.

Disposal Protocol

Unlike radioisotopes, stable isotopes do not require decay storage .[1]

  • Classification: Dispose of as Non-Hazardous Chemical Waste (unless mixed with hazardous solvents like Methanol or Acetonitrile).

  • Labeling: Clearly label the waste container. While not toxic, labeling as "Contains Histidine-13C,15N" prevents confusion with hazardous unknowns during waste audit.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • Carl Roth. (2023).[4] Safety Data Sheet: L-Histidine hydrochloride monohydrate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[5] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.